molecular formula C3H6BrNO4<br>HOCH2CBr(NO2)CH2OH<br>C3H6O4BrN B193717 Bronopol CAS No. 52-51-7

Bronopol

Cat. No.: B193717
CAS No.: 52-51-7
M. Wt: 199.99 g/mol
InChI Key: LVDKZNITIUWNER-UHFFFAOYSA-N
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Description

Bronopol (CAS 52-51-7) is a versatile antimicrobial compound with the chemical formula C3H6BrNO4 and a molecular weight of 199.99 g/mol . It appears as a white to pale yellow crystalline powder and is highly soluble in water and polar organic solvents . As a research reagent, this compound acts as a highly effective preservative and biocide. Its primary value lies in its high activity against bacteria, particularly troublesome Gram-negative species like Pseudomonas aeruginosa , while exhibiting low mammalian toxicity at in-use concentrations . The mechanism of action involves this compound acting as an oxidizer of essential thiol groups within bacterial cells . Under aerobic conditions, it catalyzes the oxidation of thiols like cysteine to disulfides, generating radical anions such as superoxide and peroxide that exert a direct bactericidal effect. This process alters the intracellular redox state, leading to inhibited enzyme function and a period of bacteriostasis followed by suppressed growth rates . This compound is used in a wide array of research applications, including studies in industrial bacteriology, material preservation, and microbiology. Its specific research uses include investigating preservative efficacy in cosmetics and toiletries, studying microbial control in metalworking fluids, and application in oil field systems and cooling water disinfection . Researchers should note that the inhibitory activity of this compound decreases with increasing pH of the media . It is also crucial to be aware that under certain conditions, such as in alkaline solutions or at elevated temperatures, this compound can decompose and liberate nitrite and low levels of formaldehyde . This product is intended for research purposes only and is not approved for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-nitropropane-1,3-diol
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InChI

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2
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InChI Key

LVDKZNITIUWNER-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)([N+](=O)[O-])Br)O
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Molecular Formula

C3H6BrNO4, Array
Record name 2-BROMO-2-NITROPROPANE-1,3-DIOL
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DSSTOX Substance ID

DTXSID8024652
Record name Bronopol
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Molecular Weight

199.99 g/mol
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Physical Description

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS.
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Boiling Point

305.1 °F at 760 mmHg (NTP, 1992)
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Flash Point

167 °C
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble)
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Density

Relative density (water = 1): 1.9
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Vapor Pressure

1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

White crystalline powder, Crystals from ethyl acetate-chloroform

CAS No.

52-51-7
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Melting Point

266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Bronopol (2-bromo-2-nitropropane-1,3-diol). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and structures.

Chemical and Physical Properties

This compound is an organic compound widely used as an antimicrobial agent.[1][2] It is a white to pale yellow crystalline solid at room temperature.[2][3][4] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₃H₆BrNO₄[1][2][4][5][6]
Molecular Weight 199.99 g/mol [6][7]
Appearance White to pale yellow crystalline powder[2][3][4]
Melting Point ~130 °C (with lattice rearrangement at 100-105 °C)[1][3][4][8]
Boiling Point Decomposes at temperatures above 140 °C[1][3][4][5][8]
Density Approximately 1.1 g/cm³ to 2.0 g/cm³[1][6][7][8][9]
Vapor Pressure 1.26 x 10⁻⁵ mm Hg at 20 °C[5]
pKa 9.56 (experimentally determined)[10]
Table 2: Solubility of this compound
SolventSolubility (% w/v at 22-25 °C)Reference
Water28[1][4][11]
Methanol89[1][11]
Ethanol56[1][11]
Isopropanol41[1][11]
Ethylene Glycol61[11]
Propylene Glycol52[11]
Dipropylene Glycol48[11]
Polyethylene Glycol 30030[11]
Diethyl Sebacate10[11]
Isopropyl Myristate< 0.5[11]
Mineral Oil< 0.5[11]
Vegetable Oils< 0.5[11]

Mandatory Visualizations

Chemical Structure of this compound

Bronopol_Structure cluster_this compound This compound (2-bromo-2-nitropropane-1,3-diol) C_central C C_ch2oh1 CH₂OH C_central->C_ch2oh1 C_ch2oh2 CH₂OH C_central->C_ch2oh2 Br Br C_central->Br NO2 NO₂ C_central->NO2

Caption: Chemical structure of this compound.

Alkaline Degradation Pathway of this compound

Bronopol_Degradation This compound This compound (2-bromo-2-nitropropane-1,3-diol) Formaldehyde Formaldehyde This compound->Formaldehyde Alkaline conditions Bromonitroethanol Bromonitroethanol This compound->Bromonitroethanol Alkaline conditions Tris 2-hydroxymethyl-2-nitropropane-1,3-diol This compound->Tris with Formaldehyde Bromonitroethanol->Formaldehyde Bromide_ion Bromide Ion Bromonitroethanol->Bromide_ion Nitrite_ion Nitrite Ion Bromonitroethanol->Nitrite_ion

Caption: Simplified degradation pathway of this compound under alkaline conditions.

Antimicrobial Mechanism of Action

Bronopol_Mechanism cluster_bacterial_cell Bacterial Cell Thiol_enzymes Thiol-containing enzymes (e.g., Dehydrogenases) Disulfide_bonds Inactive Disulfide Bonds Thiol_enzymes->Disulfide_bonds Oxidation Metabolism Cellular Metabolism Disulfide_bonds->Metabolism Inhibition of Cell_death Cell Death Metabolism->Cell_death Leads to This compound This compound This compound->Thiol_enzymes targets

Caption: Antimicrobial mechanism of this compound via oxidation of thiol groups.

Experimental Protocols

The following sections outline the general experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid state.[11][12][13][14]

Apparatus:

  • Melting point apparatus with a heating block and thermometer/temperature probe.[11][12]

  • Glass capillary tubes (sealed at one end).[11][13]

  • Spatula.

  • Mortar and pestle (optional).

Procedure:

  • A small amount of the dry, crystalline this compound sample is finely powdered.[13]

  • The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) into the sealed end.[13][15]

  • The packed capillary tube is placed into the heating block of the melting point apparatus.[11][14]

  • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.[11][14]

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting point range.[11][12]

Boiling Point Determination (Decomposition)

As this compound decomposes at temperatures above 140 °C, a standard boiling point determination is not applicable.[1][3][4][5][8] Instead, the decomposition temperature is determined.

Apparatus:

  • Differential Scanning Calorimeter (DSC) or a similar thermal analysis instrument.

  • Heating apparatus with a temperature controller.

  • Sample pan.

Procedure:

  • A small, accurately weighed sample of this compound is placed in a sample pan.

  • The sample is heated at a controlled rate in an inert atmosphere.

  • The temperature at which an exothermic or endothermic event corresponding to decomposition occurs is recorded. For this compound, an exothermic decomposition is observed above 140 °C.[1][3][4][8]

Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[1][5][16][17]

Apparatus:

  • Constant temperature water bath or shaker.

  • Flasks with stoppers.

  • Analytical balance.

  • Filtration or centrifugation equipment.

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the time required for saturation.[1][5][16]

  • After equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle.

  • A sample of the supernatant is taken, and the solid and liquid phases are separated by centrifugation or filtration.

  • The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Density Determination (Gas Pycnometry)

This method determines the skeletal density of a solid powder.[2]

Apparatus:

  • Gas pycnometer.

  • Analytical balance.

  • Sample chamber of a known volume.

  • Helium gas supply.

Procedure:

  • A sample of this compound is weighed and placed into the sample chamber.[2]

  • The chamber is sealed and purged with helium to remove air and moisture.

  • Helium is introduced into a reference chamber at a known pressure.

  • A valve is opened, allowing the helium to expand into the sample chamber.

  • The resulting equilibrium pressure is measured.

  • Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated.

  • The density is then calculated as the mass of the sample divided by its volume.[2]

Vapor Pressure Determination (Static Method - OECD 104)

This method measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[18]

Apparatus:

  • Constant temperature cell.

  • Pressure measuring device.

  • Vacuum pump.

  • Temperature control system.

Procedure:

  • A sample of this compound is placed in the test apparatus.

  • The sample is degassed to remove volatile impurities.[18]

  • The apparatus is heated to the desired temperature, and the system is allowed to reach thermal equilibrium.

  • The pressure of the vapor in equilibrium with the solid sample is measured.[18]

  • This process can be repeated at different temperatures to obtain a vapor pressure curve.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by measuring pH changes during titration.[19][20][21][22]

Apparatus:

  • Potentiometer with a pH electrode.[19][20]

  • Burette.

  • Magnetic stirrer.

  • Titration vessel.

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[19][21]

Procedure:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent mixture). The ionic strength of the solution is typically kept constant.[19][21]

  • The solution is placed in the titration vessel with the pH electrode and stirrer.

  • The solution is titrated with a standardized acid or base. The pH is recorded after each incremental addition of the titrant.[19][21]

  • The titration is continued past the equivalence point.

  • A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of this curve.[19][21]

Analytical Characterization

HPLC is a common method for the identification and quantification of this compound.[9][23][24][25]

Typical System:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[23]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol, acetonitrile). A common mobile phase is a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10).[23]

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.[9][23]

  • Detection: UV detector set at a wavelength where this compound absorbs, such as 210 nm or 250 nm.[9][23]

  • Temperature: Ambient or controlled (e.g., 30 °C).[9]

Procedure:

  • A standard solution of this compound of known concentration is prepared in the mobile phase.

  • The sample containing this compound is dissolved in the mobile phase and filtered.

  • A specific volume of the standard and sample solutions are injected into the HPLC system.

  • The retention time and peak area of this compound in the chromatograms are recorded.

  • The concentration of this compound in the sample is determined by comparing its peak area to that of the standard.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Procedure:

  • A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is scanned with infrared radiation over a specific range of wavelengths.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., O-H, C-N, N-O, C-Br).

Stability and Degradation

This compound is most stable in aqueous solutions with an acidic pH.[1][4][11] Its stability is significantly affected by alkaline conditions and temperature.[1][4][11] Under extreme alkaline conditions, this compound decomposes to produce low levels of formaldehyde, bromide ions, nitrite ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[1][26] The degradation can be accelerated by the presence of certain ions and exposure to light.[27] It is also incompatible with aluminum, so aluminum packaging should be avoided.[27]

Antimicrobial Mechanism of Action

The primary antimicrobial activity of this compound is not due to the release of formaldehyde.[1][3] Instead, it involves the oxidation of thiol groups in microbial enzymes, particularly dehydrogenases.[15] This process forms disulfide bonds, which inactivates the enzymes and disrupts cellular metabolism and respiration, ultimately leading to cell death.[3][15] Under aerobic conditions, this reaction can also generate reactive oxygen species, such as superoxide and peroxide, which contribute to its bactericidal activity.[4][8][13]

References

The History and Application of Bronopol as a Research Preservative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the development, mechanism, and practical application of 2-bromo-2-nitropropane-1,3-diol (Bronopol) for the preservation of research materials. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Since its development as a potent antimicrobial agent, this compound (2-bromo-2-nitropropane-1,3-diol) has carved a significant niche as a preservative in pharmaceutical, cosmetic, and various industrial applications. Its history in research is marked by its broad-spectrum efficacy, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa. This document provides a comprehensive technical overview of this compound's history, its sophisticated mechanism of action, antimicrobial efficacy, and the standardized protocols for its evaluation. Detailed data is presented to offer a clear, comparative understanding of its capabilities, alongside diagrams illustrating its biochemical interactions and experimental workflows.

A History of Discovery and Application

The first documented synthesis of the compound 2-bromo-2-nitropropane-1,3-diol dates back to 1897.[1][2] However, its potent antimicrobial properties remained undiscovered until the early 1960s, when it was developed and patented by The Boots Company PLC in the United Kingdom.[1][2][3] Initially, its primary applications were as a preservative for pharmaceutical products.[1][2][3]

Its low mammalian toxicity at typical use-concentrations and high efficacy against a wide range of bacteria, especially Gram-negative species, led to its rapid adoption in consumer products like shampoos and cosmetics.[1][2][3] This success propelled its use into numerous industrial settings, including paper mills, oil exploration facilities, and cooling water systems, to combat microbial growth and biofilm formation.[1][2][3] While its use in personal care products has seen a decline since the late 1980s due to concerns over the potential for nitrosamine formation under certain conditions, it remains a crucial preservative in many research and industrial contexts.[1][2]

Mechanism of Antimicrobial Action

The biocidal activity of this compound is multifaceted and highly effective, stemming from two distinct but related reactions involving thiol groups, which are essential components of many microbial enzymes.

Thiol Oxidation and Enzyme Inhibition

This compound's primary mechanism involves the oxidation of thiol (-SH) groups present in microbial enzymes, particularly membrane-bound dehydrogenases.[4] This reaction forms disulfide bonds (S-S), which alters the protein's structure and leads to the inhibition of critical metabolic functions, ultimately resulting in bacteriostasis.[4][5]

Generation of Reactive Oxygen Species (ROS)

Under aerobic conditions, the interaction with thiols becomes a catalytic cycle. This compound catalytically oxidizes thiol-containing materials, using atmospheric oxygen as the final oxidant.[6][7][8] This process generates highly reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[6][7][8] These ROS are directly responsible for the potent bactericidal activity of this compound, causing widespread damage to cellular components and leading to rapid cell death.[6][7][8] This dual-action mechanism—enzyme inhibition followed by powerful oxidative stress—makes it difficult for bacteria to develop resistance.

cluster_0 Bacterial Cell Enzyme Thiol-Containing Enzyme (-SH) OxidizedEnzyme Oxidized Enzyme (Disulfide S-S) Enzyme->OxidizedEnzyme Inhibition of Metabolism ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Damage Cellular Damage & Death ROS->Damage This compound This compound This compound->Enzyme Oxidation This compound->ROS Catalytic Oxidation O2 Oxygen (O₂) O2->ROS cluster_conditions Degradation Conditions cluster_products Decomposition Products cluster_reaction Secondary Reaction This compound This compound Formaldehyde Formaldehyde This compound->Formaldehyde Nitrite Nitrite Ions This compound->Nitrite Alkaline Alkaline pH Temp Elevated Temp. Nitrosamine Nitrosamines (Toxic Byproduct) Formaldehyde->Nitrosamine can facilitate reaction Nitrite->Nitrosamine Amine Secondary Amines (Contaminant) Amine->Nitrosamine cluster_incubation 28-Day Incubation (20-25°C) start Start prep 1. Prepare Inoculum (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) ~1x10⁸ CFU/mL start->prep inoculate 2. Inoculate Product Samples (0.5-1.0% inoculum volume) Target: 1x10⁵ - 1x10⁶ CFU/mL prep->inoculate sample0 3. T=0 Hours Sample & Plate inoculate->sample0 sample7 4. T=7 Days Sample & Plate sample0->sample7 sample14 5. T=14 Days Sample & Plate sample7->sample14 sample28 6. T=28 Days Sample & Plate sample14->sample28 analyze 7. Analyze Data Calculate Log Reduction sample28->analyze end End: Evaluate vs. Acceptance Criteria analyze->end

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a well-established organic compound with potent, broad-spectrum antimicrobial properties. Since its development in the early 1960s, it has been widely utilized as a preservative in a diverse range of products, including pharmaceuticals, cosmetics, and various industrial applications. Its efficacy, particularly against challenging Gram-negative bacteria, has made it a preservative of choice in many formulations. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity against a wide variety of microorganisms, including bacteria and fungi. It is particularly effective against Gram-negative bacteria, a common cause of product spoilage.[1]

Bacteriostatic and Bactericidal Activity

This compound's primary utility lies in its potent antibacterial action. It is effective against both Gram-positive and Gram-negative bacteria. Its high activity against Pseudomonas aeruginosa, a notoriously difficult-to-control opportunistic pathogen, is a key advantage.[1][2] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaNCIB 829512.5 - 50[2][3]
Pseudomonas aeruginosaATCC 902725[4]
Escherichia coliNCTC 900112.5 - 50[2][3]
Escherichia coliATCC 873925[4]
Staphylococcus aureusNCIB 862612.5 - 50[2][3]
Staphylococcus aureusATCC 653825[4]
Bacillus subtilisATCC 663312.5[4]
Burkholderia cepaciaATCC 2541625[4]
Klebsiella aerogenes-25[4]
Proteus mirabilis-25[4]
Salmonella gallinarum-12.5 - 50[4]
Streptococcus faecalis-50[4]
Fungistatic and Fungicidal Activity

While highly effective against bacteria, this compound's activity against fungi (yeasts and molds) is generally considered to be more limited. Higher concentrations are often required to inhibit fungal growth compared to bacteria. For formulations where robust antifungal activity is critical, this compound is often used in combination with other antifungal agents.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Fungi

MicroorganismStrainMIC (µg/mL)Reference
Candida albicansATCC 102311600[4]
Aspergillus nigerATCC 164043200[4]
Saccharomyces cerevisiae-400[4]
Penicillium funiculosum-400[4]
Penicillium roqueforti-125[4]
Trichophyton mentagrophytes-200[4]
Saprolegnia sp.-100,000 - 200,000[5]

Mechanism of Action

The primary antimicrobial mechanism of this compound is well-established and involves the oxidation of essential thiol (-SH) groups within microbial cells. This action is not dependent on the release of formaldehyde, although formaldehyde can be a degradation product under certain conditions (alkaline pH and elevated temperatures).

Under aerobic conditions, this compound catalytically oxidizes thiol-containing substances like cysteine and glutathione. This process leads to the formation of disulfide bridges, which inactivates key enzymes, particularly dehydrogenases involved in cellular respiration.[1][2][6] This disruption of enzymatic function and cellular metabolism ultimately leads to the inhibition of microbial growth and, at higher concentrations, cell death. The reaction also generates reactive oxygen species, such as superoxide and peroxide, which contribute to the bactericidal activity.[3][6]

Bronopol_Mechanism_of_Action This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell Enters ThiolGroups Essential Thiol Groups (-SH) in Enzymes (e.g., Dehydrogenases) This compound->ThiolGroups Catalytic Oxidation ROS Reactive Oxygen Species (ROS) This compound->ROS Generates MicrobialCell->ThiolGroups DisulfideBonds Oxidized Disulfide Bonds (S-S) ThiolGroups->DisulfideBonds Forms EnzymeInactivation Enzyme Inactivation DisulfideBonds->EnzymeInactivation MetabolismDisruption Disruption of Cellular Metabolism EnzymeInactivation->MetabolismDisruption GrowthInhibition Growth Inhibition / Cell Death MetabolismDisruption->GrowthInhibition ROS->GrowthInhibition Contributes to

Caption: this compound's mechanism of action via thiol oxidation.

Experimental Protocols

To determine the antimicrobial spectrum and efficacy of this compound, standardized in vitro methods are employed. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC) and a preservative efficacy test.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

1. Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., sterile deionized water).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

  • Positive control (medium with inoculum, no this compound).

  • Negative control (medium only).

  • Spectrophotometer or microplate reader.

2. Methodology: a. Prepare serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of the microtiter plate. b. Inoculate each well (except the negative control) with the standardized microbial suspension. c. Incubate the plates under appropriate conditions (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for yeasts). d. After incubation, visually inspect the plates for turbidity or measure the optical density (OD) to determine microbial growth. e. The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the effectiveness of this compound as a preservative in a cosmetic or pharmaceutical formulation.

1. Materials:

  • Test product containing a known concentration of this compound.

  • Standardized inocula of specified microorganisms (e.g., P. aeruginosa, S. aureus, E. coli, C. albicans, A. niger).[7]

  • Sterile containers for the test product.

  • Neutralizing solution to inactivate the this compound.

  • Agar plates for microbial enumeration.

2. Methodology: a. Dispense equal portions of the test product into sterile containers. b. Inoculate each container with one of the test microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/g or mL. c. Store the inoculated containers at a controlled temperature (e.g., 20-25°C) and protect from light. d. At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container. e. Add the sample to a neutralizing solution to stop the antimicrobial action of this compound. f. Perform serial dilutions and plate onto agar to determine the number of viable microorganisms. g. Compare the microbial counts at each time point to the initial inoculum level to assess the reduction in microbial population.

Experimental_Workflow cluster_Preparation Preparation cluster_Inoculation Inoculation cluster_Incubation Incubation & Sampling cluster_Analysis Analysis Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Product with Microorganisms (Challenge) Prep_Inoculum->Inoculate Prep_Product Prepare Test Product with this compound Prep_Product->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample_T0 Sample at T=0 Sample_T7 Sample at T=7 days Incubate->Sample_T7 Sample_T14 Sample at T=14 days Incubate->Sample_T14 Sample_T28 Sample at T=28 days Incubate->Sample_T28 Neutralize Neutralize Preservative Sample_T0->Neutralize Sample_T7->Neutralize Sample_T14->Neutralize Sample_T28->Neutralize Enumerate Enumerate Viable Microorganisms Neutralize->Enumerate Analyze Analyze Microbial Reduction Enumerate->Analyze

Caption: Workflow for a preservative efficacy (challenge) test.

Conclusion

This compound remains a highly effective and versatile antimicrobial agent, particularly valued for its strong bactericidal properties against a wide range of bacteria, including the problematic Pseudomonas aeruginosa. While its fungicidal activity is less pronounced, it can be effectively combined with other agents to provide comprehensive protection. Understanding its mechanism of action, centered on the oxidation of essential thiol groups, allows for its appropriate and effective use in various formulations. The standardized experimental protocols outlined in this guide provide a framework for the accurate assessment of its antimicrobial spectrum and preservative efficacy, ensuring product integrity and consumer safety.

References

Bronopol synthesis pathway and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis Pathway, Chemical Structure, and Experimental Protocols for 2-Bromo-2-nitro-1,3-propanediol

Bronopol (2-bromo-2-nitro-1,3-propanediol) is a widely utilized antimicrobial agent with applications spanning the pharmaceutical, cosmetic, and industrial sectors.[1] Its efficacy against a broad spectrum of bacteria and other microorganisms has established it as a critical preservative in numerous commercial products. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing its chemical structure, primary synthetic pathways, and explicit experimental protocols for its preparation.

Chemical Structure

This compound is a crystalline solid with the chemical formula C₃H₆BrNO₄.[1] The molecule features a central carbon atom bonded to a bromine atom, a nitro group, and two hydroxymethyl groups. This unique structure contributes to its antimicrobial activity.

Molecular Formula : C₃H₆BrNO₄ Molecular Weight : 199.99 g/mol [1] Appearance : White to pale yellow crystalline powder[1] Melting Point : Approximately 130°C[1] Solubility : Readily soluble in water and polar organic solvents[1]

Synthesis Pathways

The industrial synthesis of this compound primarily proceeds through two main routes, both originating from nitromethane. The most common and economically viable method involves the hydroxymethylation of nitromethane followed by bromination. An alternative, less common route involves the initial bromination of nitromethane, followed by hydroxymethylation.

Pathway 1: Hydroxymethylation followed by Bromination

This is the most widely adopted industrial method for this compound synthesis.[2] It is a two-step process that begins with the reaction of nitromethane with formaldehyde in the presence of a base catalyst to form the intermediate, 2-nitro-1,3-propanediol. This intermediate is then brominated to yield the final product, this compound.

Bronopol_Synthesis_Pathway_1 Nitromethane Nitromethane Intermediate 2-Nitro-1,3-propanediol Nitromethane->Intermediate Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Intermediate Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Intermediate This compound This compound (2-Bromo-2-nitro-1,3-propanediol) Intermediate->this compound Bromination Bromine Bromine (Br2) or Hydrobromic Acid (HBr) Bromine->this compound

Caption: Primary synthesis pathway of this compound via hydroxymethylation followed by bromination.

Pathway 2: Bromination followed by Hydroxymethylation

An alternative synthetic route involves the initial bromination of nitromethane to produce bromonitromethane. This intermediate is then reacted with formaldehyde in the presence of a base to yield this compound. While this method is less common, it offers an alternative approach to the synthesis.

Bronopol_Synthesis_Pathway_2 Nitromethane Nitromethane Intermediate Bromonitromethane Nitromethane->Intermediate Bromination Bromine Bromine (Br2) Bromine->Intermediate This compound This compound (2-Bromo-2-nitro-1,3-propanediol) Intermediate->this compound Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->this compound Base_Catalyst Base Catalyst (e.g., NaHCO3) Base_Catalyst->this compound

Caption: Alternative synthesis pathway of this compound via bromination followed by hydroxymethylation.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for this compound.

ParameterPathway 1 (Hydroxymethylation first)Pathway 2 (Bromination first)Reference
Yield 78% - 79.1%93%[3][4]
Purity 98% - 99.7%99.8%[3][4]
Reaction Temperature (Hydroxymethylation) 0°C - 4°C45°C[4]
Reaction Temperature (Bromination) -4°CN/A[4]
pH (Hydroxymethylation) Alkaline6.0 - 6.4

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary pathways.

Protocol 1: Synthesis of this compound via Hydroxymethylation followed by Bromination

This protocol is based on a method that yields a high purity product.[4]

Materials and Equipment:

  • Nitromethane

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (40% aqueous solution)

  • Bromine

  • Methanol

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

  • pH meter

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Condensation:

    • To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 130.0 g (1.6 mol) of 37% formaldehyde, 100.0 g of methanol, 94.8 g (0.92 mol) of sodium bromide, and 100.0 g of deionized water.

    • Cool the mixture to between -4°C and 0°C using an ice-salt bath while stirring.

    • Add 15.0 g (0.15 mol) of 40% sodium hydroxide solution to adjust the pH to 13.

    • Slowly add 48.8 g (0.80 mol) of nitromethane dropwise, maintaining the reaction temperature between -4°C and 0°C.

    • After the addition is complete, continue stirring for 30 minutes as the temperature of the solution drops to 0°C.

  • Bromination and Chlorination:

    • A new process suggests the use of in-situ generated bromine from sodium bromide and chlorine to reduce the consumption of elemental bromine.[4] This involves the controlled addition of a chlorinating agent.

  • Purification:

    • The crude product is isolated and can be purified by recrystallization.

    • Dissolve the crude product in a suitable solvent mixture, such as methanol and dichloromethane (1:20 ratio), and pass it through a silica gel column to remove impurities.[2]

    • The filtrate is then concentrated under reduced pressure. When crystallization begins, the heating is stopped, and the solution is allowed to cool slowly.

    • The resulting crystals are collected by filtration and dried to yield pure this compound.

Protocol 2: Synthesis of this compound via Bromination followed by Hydroxymethylation

This protocol details the alternative synthesis route.

Materials and Equipment:

  • Bromonitromethane

  • Formaldehyde (37% aqueous solution)

  • Sodium Bicarbonate (0.5 M aqueous solution)

  • Reaction vessel with stirring, temperature control, and pH control

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • An aqueous formaldehyde solution (37% by weight, containing 75.81 g of aldehyde, 0.934 mole) is adjusted to a pH of 6.5 with a 0.5 M aqueous sodium bicarbonate solution.

    • The reactor is placed in a room temperature water bath.

  • Hydroxymethylation:

    • 65.29 g of bromonitromethane (0.467 mole) is added to the formaldehyde solution with vigorous stirring at a rate that ensures immediate consumption.

    • The pH of the reaction is continuously maintained between 6.0 and 6.4 by the controlled addition of the aqueous sodium bicarbonate solution using a pH-controlled feed pump.

  • Reaction Completion and Isolation:

    • Once the addition of bromonitromethane is complete, the reaction temperature is raised to 45°C and held for 1-12 hours with constant stirring, while maintaining the pH in the 6.0 to 6.5 range.

    • After this period, the solution is allowed to cool to room temperature.

    • The desired product precipitates as a crystalline solid, which is then isolated by vacuum filtration.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Nitromethane: Flammable and toxic.

  • Formaldehyde: A known carcinogen and irritant.

  • Bromine: Highly corrosive and toxic.

  • Sodium Hydroxide: Corrosive.

Care should be taken to control reaction temperatures, as exothermic reactions can occur. This compound itself can decompose at temperatures above 140°C, releasing toxic fumes of hydrogen bromide and nitrogen oxides.[5]

References

An In-depth Technical Guide to the Efficacy of Bronopol Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a synthetic, broad-spectrum antimicrobial agent developed in the early 1960s.[1] Due to its high efficacy against bacteria, particularly gram-negative species, it has been widely adopted as a preservative and biocide in a multitude of applications, including cosmetics, personal care products, pharmaceuticals, and industrial water systems.[1][2][3][4][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its activity against gram-negative bacteria.

Mechanism of Action

This compound's antibacterial activity is multifaceted, primarily targeting critical cellular processes through the oxidation of essential protein components. Unlike some preservatives that act as formaldehyde-releasers, this compound's primary antimicrobial action is independent of formaldehyde release.[1][6] While formaldehyde can be a decomposition product under alkaline pH and elevated temperatures, it is not the principal agent of bactericidal activity.[1][7]

The core mechanism involves the inhibition of thiol-containing enzymes, particularly membrane-bound dehydrogenases.[2] This occurs through a two-stage process:

  • Reversible Inhibition: this compound initially causes a period of bacteriostasis, or temporary growth inhibition.[8]

  • Irreversible Lethal Action: This is followed by a bactericidal phase, characterized by the oxidation of sulfhydryl (-SH) groups within bacterial cells.[8]

Under aerobic conditions, this compound catalytically oxidizes thiols (like cysteine and glutathione) using atmospheric oxygen as the final oxidant.[8][9] This reaction generates reactive oxygen species (ROS), such as superoxide and peroxide, which are directly responsible for the compound's potent bactericidal activity.[8][9] The oxidation of intracellular thiols leads to the formation of disulfide bridges, which effectively blocks cellular metabolism and respiration, causing irreversible damage to the cell membrane and leading to cell death.[2]

The bactericidal efficacy of this compound is significantly diminished under anoxic (oxygen-deficient) conditions, underscoring the critical role of oxygen in its mechanism.[8][9] In the absence of oxygen, a slower reaction with thiols predominates, which consumes the this compound molecule and reduces its overall effectiveness.[8][9]

Mechanism_of_Action cluster_aerobic Aerobic Conditions cluster_anoxic Anoxic Conditions This compound This compound Thiols Bacterial Thiols (-SH groups) This compound->Thiols Catalytic Oxidation ROS Reactive Oxygen Species (Superoxide, Peroxide) O2 Atmospheric O2 Enzyme_Inactivation Enzyme Inactivation (Disulfide Bridges) Thiols->Enzyme_Inactivation Oxidation O2->ROS Reduction ROS->Enzyme_Inactivation Oxidative Damage Cell_Death Cell Death Enzyme_Inactivation->Cell_Death Leads to Bronopol_anoxic This compound Thiols_anoxic Excess Thiols Bronopol_anoxic->Thiols_anoxic Slow Reaction Consumption This compound Consumption Thiols_anoxic->Consumption Reduced_Activity Reduced Bactericidal Activity Consumption->Reduced_Activity

Caption: this compound's dual mechanism of action under aerobic and anoxic conditions.

Quantitative Efficacy Against Gram-Negative Bacteria

This compound demonstrates potent activity against a wide range of gram-negative bacteria, including organisms of significant clinical and industrial concern like Pseudomonas aeruginosa.[1][2][10][11] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.

The tables below summarize the MIC values for this compound against various gram-negative species as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Gram-Negative Bacteria

MicroorganismTypeMIC (ppm or µg/mL)Reference
Pseudomonas aeruginosaGram-Negative Bacteria12.5 - 25[12]
Pseudomonas aeruginosaGram-Negative Bacteria15
Escherichia coliGram-Negative Bacteria13 - 15[8]
Burkholderia cepaciaGram-Negative Bacteria15
Klebsiella pneumoniaeGram-Negative BacteriaInhibition noted[10]
Shigella dysenteriaeGram-Negative Bacteria6.25[12]
Vibrio parahaemolyticusGram-Negative Bacteria6.25[12]

Note: ppm (parts per million) is equivalent to µg/mL.

It is important to note that the bactericidal concentrations of this compound are considerably higher than its inhibitory concentrations. For E. coli, while the MIC is around 13 µg/mL, bactericidal effects are observed at concentrations between 100 to 500 µg/mL.[8]

Influence of pH on Efficacy

This compound is effective over a broad pH range, typically between 4 and 9.[10] However, its stability and activity can be influenced by pH. While aqueous solutions of this compound are most stable under acidic conditions, some studies indicate its strongest antibacterial effect occurs at a neutral pH.[11][12]

Table 2: Effect of pH on the MIC of this compound against 34 Strains of P. aeruginosa

pH of Nutrient AgarMIC (µg/mL)Percentage of Strains Inhibited
6.02533.4% at 25 µg/mL
7.012.5100% at 12.5 µg/mL
8.025Not specified
9.050Not specified
Data sourced from a study by A. Minami, et al. (1973).[12]

Experimental Protocols: MIC Determination

The determination of MIC is a fundamental technique for assessing antimicrobial efficacy. The agar dilution method is a standard protocol used for this purpose.

Detailed Methodology for Agar Dilution MIC Test:

  • Media Preparation: A suitable growth medium, such as Nutrient Agar or Heart Infusion Agar, is prepared and sterilized according to the manufacturer's instructions.[12]

  • Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water).

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared.

  • Plate Preparation: One milliliter of each this compound dilution is added to 9 mL of molten agar, mixed thoroughly, and poured into sterile petri dishes to create a series of plates with final concentrations ranging from, for example, 0.2 to 100 µg/mL.[12] A control plate containing no this compound is also prepared.

  • Inoculum Preparation: The test bacteria (e.g., P. aeruginosa) are cultured in a suitable broth (e.g., Heart Infusion Broth) for 15-18 hours at 37°C to achieve a standardized cell density.[12]

  • Inoculation: A loopful of the resulting bacterial culture is streaked onto the surface of each agar plate.[12]

  • Incubation: The inoculated plates are incubated at 37°C for 24 to 48 hours.[12]

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits any visible growth on the agar surface.

MIC_Workflow A Prepare & Sterilize Nutrient Agar D Add Dilutions to Molten Agar & Pour Plates A->D B Prepare this compound Stock Solution C Perform Serial Dilutions of this compound B->C C->D F Streak Bacterial Culture onto Agar Plates D->F E Culture Bacteria in Broth (15-18h, 37°C) E->F G Incubate Plates (24-48h, 37°C) F->G H Read Plates for Growth G->H I Determine MIC H->I

Caption: Standard experimental workflow for MIC determination by agar dilution.

Factors Influencing this compound's Efficacy

Several factors can modulate the antimicrobial performance of this compound. Understanding these variables is crucial for formulation development and application.

  • pH: As previously noted, pH affects both the stability and activity of this compound. It is most stable in acidic conditions but may show peak efficacy at neutral pH.[11][12] Under alkaline conditions (pH > 8) and at elevated temperatures, this compound degrades, which can lead to the release of low levels of formaldehyde.[1][13]

  • Oxygen Availability: Aerobic conditions are necessary for the optimal bactericidal activity of this compound, as oxygen is required for the generation of ROS.[8][9] Its effectiveness is significantly lower in anoxic environments.[8]

  • Presence of Reducing Agents: Compounds containing thiol groups, such as cysteine, can reduce this compound's activity.[8] This is because the thiol compounds react with and consume this compound, reducing the amount available to act on the bacteria.[8]

  • Organic Load: Unlike many other preservatives, the presence of organic matter, such as 10% human serum, has been shown to have little influence on the MIC of this compound, indicating good performance in complex biological matrices.[12]

  • Synergism: this compound can exhibit synergistic effects when combined with other biocides. For example, strong synergy has been observed in combinations with glutaraldehyde and benzalkonium chloride.[14]

Influencing_Factors cluster_positive Enhancing Factors cluster_negative Inhibiting Factors This compound This compound Efficacy Aerobic Aerobic Conditions Aerobic->this compound Neutral_pH Neutral pH (7.0) Neutral_pH->this compound Synergism Other Biocides Synergism->this compound Anoxic Anoxic Conditions Anoxic->this compound Alkaline_pH Alkaline pH (>8) Alkaline_pH->this compound Thiols Thiol Compounds Thiols->this compound

Caption: Key factors that positively and negatively influence this compound's antibacterial efficacy.

Conclusion

This compound is a highly effective antimicrobial agent with broad-spectrum activity against gram-negative bacteria. Its efficacy is particularly pronounced against challenging pathogens such as Pseudomonas aeruginosa. The primary mechanism of action involves the oxygen-dependent oxidation of essential bacterial thiols, leading to enzyme inactivation and cell death, rather than formaldehyde release. Quantitative data consistently demonstrate low MIC values against a wide array of gram-negative species. The compound's performance is optimal under aerobic, neutral pH conditions and it maintains its activity in the presence of organic matter. For researchers and drug development professionals, this compound remains a valuable compound for preservation and microbial control, provided its chemical properties and the factors influencing its activity are well understood and accounted for in formulation and application.

References

Bronopol as a Formaldehyde-Releasing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent that has been utilized for decades as a preservative in a wide range of pharmaceutical, cosmetic, and industrial applications.[1][2] Its efficacy, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa, has made it a popular choice for preserving aqueous formulations.[3][4] This technical guide provides an in-depth examination of this compound's role as a formaldehyde-releasing agent, its antimicrobial mechanism of action, and detailed experimental protocols for its analysis and evaluation.

This compound is a white to pale yellow crystalline solid with good solubility in water and polar organic solvents.[1][2] It was first synthesized in 1897 and its antimicrobial properties were later discovered by The Boots Company PLC in the 1960s, leading to its commercial use as a preservative in pharmaceuticals.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Name 2-Bromo-2-nitropropane-1,3-diol[1]
CAS Number 52-51-7[1]
Molecular Formula C₃H₆BrNO₄[1]
Molecular Weight 199.99 g/mol [5]
Appearance White to pale yellow crystalline powder[1]
Melting Point ~130 °C[1]
Water Solubility 28% w/v at ambient temperature[1][2]
Log P (Octanol-Water) 0.22[5]

Mechanism of Formaldehyde Release

This compound's function as a formaldehyde-releasing agent is a critical aspect of its chemical behavior, particularly in aqueous solutions. The release of formaldehyde is primarily a consequence of the degradation of the this compound molecule, a process significantly influenced by the pH and temperature of the environment.[6][7]

Under alkaline conditions, this compound undergoes a retro-aldol reaction, leading to the liberation of formaldehyde and the formation of bromonitroethanol.[8] This degradation process is accelerated at elevated temperatures.[1][6] The decomposition of this compound and subsequent release of formaldehyde is a key consideration in formulation development, as it can impact product stability and safety.

This compound Degradation Pathway

G This compound This compound (2-bromo-2-nitropropane-1,3-diol) Formaldehyde Formaldehyde This compound->Formaldehyde Retro-aldol reaction (alkaline pH, heat) Bromonitroethanol Bromonitroethanol This compound->Bromonitroethanol Retro-aldol reaction (alkaline pH, heat) Tris 2-Hydroxymethyl-2-nitropropane-1,3-diol This compound->Tris Reaction with Formaldehyde Bromonitroethanol->Formaldehyde Decomposition

Figure 1: Chemical degradation pathway of this compound.[8][9]

Quantitative Data on this compound Degradation and Formaldehyde Release

The stability of this compound and its rate of formaldehyde release are crucial parameters for formulators. The degradation of this compound is significantly faster in alkaline conditions.

Half-Life of this compound in Aqueous Solutions

The stability of this compound is highly dependent on the pH of the aqueous solution.

pHTemperatureHalf-LifeReference
420°C> 5 years[5]
620°C1.5 years[5]
820°C2 months[5]
6.7Not Specified120 hours[5]
7.6Not Specified14 hours[5]
9.0Not Specified1.9 hours[5]
Formaldehyde Release from this compound Solutions

The amount of formaldehyde released from this compound solutions is influenced by pH, temperature, and storage time.

This compound ConcentrationpHTemperatureStorage TimeFormaldehyde Concentration (ppm)Reference
0.1% (w/v)8.025°C24 hours30[6]
0.1% (w/v)6.025°C30 days~10[6]
0.1% (w/v)6.040°C90 minutes~5[7]
0.1% (w/v)6.060°C90 minutes~15[7]
0.1% (w/v) in lotionNot Specified25°C50 days~20[7]

Antimicrobial Mechanism of Action

While this compound is a formaldehyde-releaser, its antimicrobial activity is not solely attributed to the liberated formaldehyde.[8] The primary mechanism of action involves the reaction of this compound with essential thiol groups within microbial cells, particularly in enzymes such as dehydrogenases.[3]

Under aerobic conditions, this compound catalyzes the oxidation of thiol groups, leading to the formation of disulfide bonds.[10] This process is accompanied by the consumption of oxygen and the generation of reactive oxygen species (ROS), such as superoxide and peroxide radicals, which contribute to the bactericidal activity.[10] The oxidation of intracellular thiols, like glutathione, disrupts the cellular redox balance and leads to oxidative stress, ultimately causing cell death.[11]

Proposed Antimicrobial Signaling Pathway of this compound

G This compound This compound Thiols Cellular Thiols (e.g., in Dehydrogenases, Glutathione) This compound->Thiols Reaction with ROS Reactive Oxygen Species (ROS) (Superoxide, Peroxide) This compound->ROS Generates OxidizedThiols Oxidized Thiols (Disulfide Bonds) Thiols->OxidizedThiols Oxidation EnzymeInhibition Enzyme Inhibition (e.g., Dehydrogenases) OxidizedThiols->EnzymeInhibition OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath EnzymeInhibition->CellDeath

Figure 2: Proposed antimicrobial signaling pathway of this compound.[3][10][11]

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for this compound against a range of common microorganisms are summarized in Table 4.

MicroorganismTypeMIC (ppm or µg/mL)Reference
Pseudomonas aeruginosaGram-negative Bacteria15[8]
Escherichia coliGram-negative Bacteria15[8]
Burkholderia cepaciaGram-negative Bacteria15[8]
Staphylococcus aureusGram-positive Bacteria10[8]
Staphylococcus epidermidisGram-positive Bacteria10[8]
Bacillus subtilisGram-positive Bacteria12.5[5]
Candida albicansYeast1600[5]
Aspergillus brasiliensis (niger)Mold3200[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound and its Degradation Products

This method allows for the quantification of this compound and its degradation products in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (e.g., in a ratio of 80:10:10 v/v/v).[12] The exact ratio may need optimization depending on the specific column and instrument.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.[9] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve or dilute the sample containing this compound in methanol to a suitable concentration.[9] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: Ambient or controlled (e.g., 30°C).

    • Detection wavelength: 214 nm.[13]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to the standards.

Spectrophotometric Determination of Formaldehyde (Acetylacetone Method)

This colorimetric method is widely used for the quantification of formaldehyde.

Instrumentation:

  • Spectrophotometer capable of measuring absorbance at 412 nm.

  • Water bath or heating block.

Reagents:

  • Acetylacetone Reagent: Dissolve 15.4 g of ammonium acetate in 50 mL of reagent water. Add 0.20 mL of acetylacetone and 0.30 mL of glacial acetic acid. Mix thoroughly and dilute to 100 mL with reagent water.[14] This reagent is stable for at least two weeks when stored in a brown glass bottle in a refrigerator.

  • Formaldehyde Standard Stock Solution (10 mg/mL): Prepare a stock solution of formaldehyde.

  • Formaldehyde Standard Working Solutions: Prepare a series of calibration standards from the stock solution, typically ranging from 0.5 to 7.5 µg/mL.[14]

Procedure:

  • Sample Preparation: Dilute the sample containing formaldehyde to an appropriate concentration with reagent water.

  • Reaction: In a test tube or vial, mix 2.0 mL of the sample (or standard solution) with 2.0 mL of the acetylacetone reagent.

  • Incubation: Thoroughly mix the solution and place the vials in a water bath at 60°C for 10 minutes.[14]

  • Cooling: Remove the vials and allow them to cool to room temperature.

  • Measurement: Transfer the solution to a cuvette and measure the absorbance at 412 nm using the spectrophotometer.

  • Quantification: Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve prepared from the standard solutions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates.

  • Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • This compound stock solution.

  • Sterile diluent (e.g., saline or broth).

Procedure:

  • Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should bracket the expected MIC.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing inoculated broth with no this compound.

    • Sterility Control: A well containing uninoculated broth.

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Microbial Dehydrogenase Activity Inhibition Assay

This assay assesses the effect of this compound on the overall metabolic activity of microorganisms by measuring the activity of dehydrogenase enzymes.

Principle: Dehydrogenase enzymes reduce the colorless tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to the red-colored triphenyl formazan (TPF), which can be quantified spectrophotometrically. Inhibition of this process indicates a disruption of microbial metabolic activity.

Materials:

  • Standardized microbial culture.

  • Tris buffer (e.g., 0.05 M, pH 7.0).

  • TTC-glucose solution (e.g., 1% TTC in a glucose solution).

  • This compound solutions of varying concentrations.

  • Ethanol or methanol for extraction.

  • Centrifuge.

  • Spectrophotometer capable of measuring absorbance at ~484 nm.

Procedure:

  • Preparation of Microbial Culture: Grow the test microorganism in a suitable broth medium to a desired growth phase (e.g., mid-log phase).

  • Exposure to this compound: Prepare a series of test tubes each containing a specific concentration of this compound in the growth medium. Inoculate each tube with the standardized microbial culture. Include a control tube with no this compound.

  • Incubation: Incubate the tubes under optimal growth conditions for a predetermined period.

  • Dehydrogenase Activity Assay:

    • At the end of the incubation period, centrifuge the cultures to pellet the cells.

    • Resuspend the cell pellets in Tris buffer.

    • Add the TTC-glucose solution to each tube and incubate in the dark at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 1 hour).[15]

    • Stop the reaction by adding a solvent like ethanol or methanol to extract the red formazan.[15]

    • Centrifuge to pellet any cell debris.

    • Measure the absorbance of the supernatant at approximately 484 nm.

  • Analysis: Compare the absorbance values of the this compound-treated samples to the control. A decrease in absorbance indicates inhibition of dehydrogenase activity. The percentage of inhibition can be calculated for each this compound concentration.

Preservative Efficacy Testing (PET)

This test evaluates the effectiveness of a preservative in a final product formulation. The following is a general workflow based on USP <51> guidelines.

Materials:

  • Final product formulation.

  • Standardized cultures of specified microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).[14]

  • Sterile containers.

  • Appropriate neutralizing broth and agar media.

Procedure:

  • Product Inoculation: Divide the product into separate containers for each challenge microorganism. Inoculate each container with a standardized microbial suspension to achieve an initial concentration of 10⁵ to 10⁶ CFU/mL or g of the product.[16]

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C) for the duration of the test (typically 28 days).[12]

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.

  • Neutralization and Plating: Neutralize the antimicrobial activity of the preservative in the aliquot using a suitable neutralizing broth. Perform serial dilutions and plate onto agar media to determine the number of viable microorganisms.

  • Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The preservative is considered effective if the microbial population is reduced to a predetermined level within a specific timeframe, and if there is no subsequent increase in the microbial count.[12]

Preservative Efficacy Testing (PET) Workflow

G start Start PET prep_product Prepare Product Samples start->prep_product prep_inoculum Prepare Standardized Microbial Inocula start->prep_inoculum inoculate Inoculate Product Samples (10^5-10^6 CFU/mL) prep_product->inoculate prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate sampling Sample at Intervals (e.g., 7, 14, 28 days) incubate->sampling neutralize Neutralize Preservative sampling->neutralize plate Plate and Enumerate Surviving Microorganisms neutralize->plate evaluate Evaluate Log Reduction Against Acceptance Criteria plate->evaluate end End PET evaluate->end

References

The Solubility Profile of Bronopol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Bronopol (2-bromo-2-nitropropane-1,3-diol) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

This compound is a widely utilized antimicrobial agent in pharmaceutical, cosmetic, and industrial applications. A thorough understanding of its solubility is critical for formulation development, ensuring optimal delivery and stability of the final product. This compound exhibits a high affinity for polar organic solvents and is readily soluble in water, an endothermic process.[1][2][3][4][5] Conversely, it is poorly soluble in non-polar solvents.[1][2][3][4][5]

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the solubility of this compound in various organic solvents at ambient temperature (22–25 °C). This data has been compiled from various technical sources and provides a comparative overview for formulation scientists.

SolventSolubility (% w/v) at 22–25 °C
Methanol89[1][2][3][5]
Ethanol56[1][2][3][5]
Isopropanol41[1][2][3][5]
Ethylene Glycol61[2]
1,2-Propylene Glycol52[2]
Dipropylene Glycol48[2]
Polyethylene Glycol 300>30
Methylcarbitol54[2]
Diethyl Sebacate10[2]
Acetic AcidReadily Soluble[2]
Diethyl EtherReadily Soluble[2]
Ethyl AcetateReadily Soluble[2]
AcetonePoorly Soluble[2]
ChloroformPoorly Soluble[2]
Isopropyl Myristate<0.5[2]
Liquid Paraffin (Mineral Oil)<0.5[2][3][5]
Vegetable Oils<0.5[2]

Note: The term "Readily Soluble" indicates a high degree of solubility, though precise quantitative data was not available in the cited sources. "Poorly Soluble" indicates a low affinity of this compound for the solvent.

Experimental Protocol: Isothermal Shake-Flask Method

The determination of this compound's solubility in organic solvents is typically achieved using the isothermal shake-flask method, a standard and reliable technique for establishing equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (crystalline powder, >99% purity)

  • Selected organic solvent (analytical grade)

  • Glass flasks with airtight stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Thermostatically controlled shaking incubator or water bath

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of this compound is added to a series of flasks containing a known volume of the organic solvent. This ensures that saturation is reached.

  • Equilibration: The flasks are sealed to prevent solvent evaporation and placed in a shaking incubator set at a constant temperature (e.g., 25 °C ± 0.5 °C). The flasks are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solvent.

  • Phase Separation: After equilibration, the flasks are allowed to stand undisturbed at the constant temperature to allow the undissolved this compound to settle. An aliquot of the supernatant is then carefully withdrawn and immediately filtered through a syringe filter to remove all solid particles.

  • Sample Preparation for Analysis: The clear, saturated filtrate is accurately diluted with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • HPLC-UV: A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., a mixture of water and acetonitrile). Detection is performed at the wavelength of maximum absorbance for this compound.

    • UV-Vis Spectroscopy: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for this compound in the specific solvent.

  • Calculation of Solubility: The solubility of this compound in the solvent is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed as grams of this compound per 100 mL of solvent (% w/v).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal flasks and place in shaking incubator at constant temperature B->C D Agitate for 24-48 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC-UV or UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination.

References

The Advent of a Potent Antimicrobial: A Technical Guide to the Discovery and Initial Applications of Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the history, synthesis, and early-stage evaluation of 2-bromo-2-nitropropane-1,3-diol (Bronopol), a broad-spectrum antimicrobial agent that emerged as a critical preservative in the pharmaceutical and cosmetic industries.

Introduction

This compound (2-bromo-2-nitropropane-1,3-diol) is a synthetic organic compound that gained prominence as a highly effective antimicrobial agent. While first synthesized in 1897, its potent bactericidal properties were not fully realized until the early 1960s. Researchers at The Boots Company PLC in Nottingham, England, identified its significant potential as a preservative, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa. This discovery paved the way for its widespread use in a variety of pharmaceutical and cosmetic formulations, addressing a critical need for stable and effective preservation. This technical guide explores the discovery, initial synthesis, and early applications of this compound, providing detailed insights for researchers, scientists, and drug development professionals.

The Discovery of a Powerful Antimicrobial

The journey of this compound from a known chemical entity to a widely used antimicrobial began in the early 1960s at the research laboratories of The Boots Company PLC.[1] A preliminary communication by Croshaw, Groves, and Lessel in 1964 first described the broad-spectrum antibacterial properties of this compound.[2] Their work highlighted its exceptional activity against Pseudomonas aeruginosa, a bacterium notorious for its resistance to preservatives and its ability to cause spoilage in various formulations.[2][3]

Initial Antimicrobial Activity Assessment

The initial evaluation of this compound's antimicrobial efficacy involved determining its Minimum Inhibitory Concentration (MIC) against a range of microorganisms. These early studies were crucial in establishing its potential as a broad-spectrum preservative.

The bacteriostatic activity of this compound was determined by a serial dilution method using 'Oxoid' nutrient agar.[4]

  • Media Preparation: 'Oxoid' nutrient agar was prepared according to the manufacturer's instructions.

  • Serial Dilution: A series of twofold dilutions of this compound were prepared in the molten nutrient agar.

  • Inoculation: The agar plates containing the different concentrations of this compound were inoculated with various strains of bacteria using a multi-point inoculator.[4]

  • Incubation: The inoculated plates were incubated under appropriate conditions for each microorganism.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism on the agar surface.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound

The following table summarizes the MIC values of this compound against various microorganisms as reported in early studies.

MicroorganismTypeMIC (µg/mL)
Pseudomonas aeruginosaGram-negative Bacteria12.5 - 50
Escherichia coliGram-negative Bacteria12.5
Staphylococcus aureusGram-positive Bacteria12.5 - 50
Bacillus subtilisGram-positive Bacteria12.5
Candida albicansYeast12.5 - 50
Aspergillus nigerMold50

Data compiled from early scientific literature.

The Original Synthesis of this compound

The synthesis of this compound involves the reaction of nitromethane with formaldehyde, followed by bromination. While various methods have since been developed, the fundamental process remains the same.

Experimental Protocol: Synthesis of 2-Bromo-2-nitropropane-1,3-diol

The synthesis of this compound is a two-step process:

Step 1: Hydroxymethylation of Nitromethane

  • Nitromethane is reacted with an excess of formaldehyde in an alkaline medium.

  • This reaction leads to the formation of tris(hydroxymethyl)nitromethane.

Step 2: Bromination

  • The intermediate, tris(hydroxymethyl)nitromethane, is then brominated.

  • This step involves the replacement of a hydrogen atom on the carbon atom bearing the nitro group with a bromine atom, yielding 2-bromo-2-nitropropane-1,3-diol.

G cluster_synthesis This compound Synthesis Nitromethane Nitromethane Tris_hydroxymethyl_nitromethane tris(hydroxymethyl)nitromethane Nitromethane->Tris_hydroxymethyl_nitromethane Formaldehyde Formaldehyde Formaldehyde->Tris_hydroxymethyl_nitromethane Alkali Alkali Alkali->Tris_hydroxymethyl_nitromethane This compound This compound (2-bromo-2-nitropropane-1,3-diol) Tris_hydroxymethyl_nitromethane->this compound Bromine Bromine Bromine->this compound

Caption: A simplified workflow of the two-step synthesis of this compound.

Mechanism of Antimicrobial Action

Early investigations into this compound's mode of action suggested that its antimicrobial activity is due to its interaction with essential thiol groups within microbial cells.

A 1973 study by Stretton and Manson provided significant insights into this mechanism.[5] Their research indicated that this compound oxidizes thiol-containing enzymes, leading to the disruption of vital metabolic processes and ultimately, cell death.[6] Under aerobic conditions, this oxidation process involves atmospheric oxygen and leads to the formation of reactive oxygen species, which contribute to the bactericidal effect.[7]

G cluster_moa This compound's Mechanism of Action This compound This compound Oxidized_Enzyme Oxidized Enzyme (Inactive) This compound->Oxidized_Enzyme Thiol_Enzyme Thiol-containing Enzyme (Active) Thiol_Enzyme->Oxidized_Enzyme Metabolic_Disruption Metabolic Disruption Oxidized_Enzyme->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death

Caption: The proposed mechanism of action for this compound, involving the oxidation of essential thiol-containing enzymes.

Initial Applications as a Preservative

Following the discovery of its potent antimicrobial properties and low mammalian toxicity at in-use concentrations, this compound was first introduced as a preservative for pharmaceutical products.[1][8] Its high activity against Gram-negative bacteria made it particularly valuable for preserving aqueous-based formulations that were susceptible to contamination by these organisms.[9]

The success of this compound in pharmaceuticals led to its adoption in the cosmetics and toiletries industry.[1] It became a popular preservative in a wide range of consumer products, including shampoos, creams, and lotions.[1]

Beyond personal care products, the application of this compound expanded to various industrial settings. It was used as an antimicrobial in paper mills, oil exploration and production facilities, and in cooling water disinfection plants to prevent microbial growth and the associated problems of slime formation and corrosion.[1]

Conclusion

The discovery and development of this compound by The Boots Company in the early 1960s marked a significant advancement in the field of preservation. Its broad-spectrum antimicrobial activity, particularly against problematic Gram-negative bacteria, filled a critical gap in the available preservative options for both pharmaceutical and cosmetic formulations. The initial studies into its efficacy and mechanism of action laid the groundwork for its widespread and long-standing use. This technical guide provides a foundational understanding of the key milestones in the history of this compound, from its initial synthesis to its establishment as a versatile and effective antimicrobial agent.

References

The Biocidal Activity of Bronopol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent widely utilized as a preservative in cosmetics, personal care products, and various industrial applications. Its efficacy, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa, has made it a popular choice for microbial control. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's biocidal activity, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

The primary antimicrobial action of this compound is not attributed to the release of formaldehyde, although this can occur under certain conditions. Instead, its activity stems from the oxidation of essential thiol groups within microbial cells, leading to the inhibition of vital enzymes and disruption of cellular processes.[1][2][3][4]

Under aerobic conditions, this compound's mechanism involves a catalytic oxidation of thiol-containing materials, such as the amino acid cysteine.[5][6] This reaction uses atmospheric oxygen as the final oxidant and results in the formation of disulfide bonds.[1][2] This process inhibits the activity of dehydrogenase enzymes within the microbial cell membrane, leading to alterations in membrane structure and function.[7][8][9]

A key feature of this aerobic reaction is the generation of reactive oxygen species (ROS), including superoxide and peroxide.[5][6] These highly reactive molecules are directly responsible for the potent bactericidal activity of this compound.[5] The oxidation of intracellular thiols, such as glutathione, further contributes to the disruption of the cell's redox balance and leads to cell death.[5]

In anoxic conditions, a slower reaction with thiols occurs, which consumes this compound.[5] This leads to a period of bacteriostasis, after which microbial growth may resume once the this compound has been depleted.[5]

While this compound can release low levels of formaldehyde, particularly under alkaline pH and elevated temperatures, this is considered a decomposition process and not the primary mode of its biocidal action.[10][11][12][13][14][15] The antimicrobial efficacy of this compound is mainly attributed to the electron-deficient bromine atom in its structure, which imparts its oxidizing properties.

Quantitative Data on Biocidal Efficacy

The effectiveness of this compound has been quantified against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter in determining its potency.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli13 µg/mL[5][16]
Key Test Microorganisms12.5 - 25 mg/L[17]

Bactericidal concentrations are noted to be significantly higher than the MIC. For E. coli, bactericidal effects are observed at concentrations of 100 to 500 µg/mL.[5][16]

Factors Influencing Activity

Several factors can influence the stability and biocidal activity of this compound:

  • pH: this compound is most stable in acidic conditions.[7][8][10] As the pH becomes more alkaline, its decomposition rate increases, leading to the release of formaldehyde.[10][11][12]

  • Temperature: Elevated temperatures also accelerate the decomposition of this compound, particularly in alkaline solutions.[10][11][12]

  • Thiols: The presence of thiol-containing compounds can neutralize the activity of this compound.[7][8]

Experimental Protocols

The following outlines a general methodology for assessing the biocidal activity of this compound, synthesized from various experimental descriptions.

Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Media Preparation: Prepare a suitable nutrient agar, such as 'Oxoid' nutrient agar, and sterilize.[7][9]

  • This compound Dilution Series: Create a series of two-fold dilutions of this compound in the molten agar to achieve a range of final concentrations (e.g., from 500 µg/mL down to 1 µg/mL).[7][9]

  • Plate Preparation: Pour the agar-Bronopol mixtures into sterile Petri dishes and allow them to solidify.

  • Inoculation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, P. aeruginosa, S. aureus) from an 18-hour culture.[7] Inoculate the surface of the agar plates with the microbial suspension. A multi-point inoculator can be used for applying multiple strains.[7][9]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 32°C) for 48 hours.[7]

  • Observation: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Evaluation of Bactericidal Activity (Time-Kill Assay)

This assay determines the rate and extent of killing of a microbial population by this compound.

  • Culture Preparation: Grow the test microorganism in a suitable liquid broth to the logarithmic phase of growth.

  • Exposure: Add this compound at a specific concentration (e.g., 100 µg/mL, 500 µg/mL) to the microbial culture.[16]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots of the culture.

  • Neutralization and Plating: Immediately neutralize the biocidal action of this compound in the aliquots by adding a suitable neutralizer, such as a solution containing cysteine.[16] Perform serial dilutions of the neutralized samples and plate them onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log of CFU/mL against time to determine the rate of killing. A first-order reduction in viability is often observed at bactericidal concentrations.[5][16]

Visualizing the Mechanisms and Workflows

This compound's Aerobic Biocidal Pathway

Biocidal_Pathway This compound This compound Disulfide Disulfide Bond Formation This compound->Disulfide catalyzes oxidation of Thiol Microbial Thiol Groups (e.g., in Cysteine, Glutathione) Thiol->Disulfide Oxygen Atmospheric Oxygen ROS Reactive Oxygen Species (Superoxide, Peroxide) Oxygen->ROS is final oxidant, producing Enzyme_Inhibition Enzyme Inhibition (e.g., Dehydrogenases) Disulfide->Enzyme_Inhibition leads to Cell_Death Cell Death ROS->Cell_Death causes oxidative damage leading to Enzyme_Inhibition->Cell_Death results in

Caption: Aerobic biocidal mechanism of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Nutrient Agar Bronopol_Dilutions Create this compound Serial Dilutions in Agar Media_Prep->Bronopol_Dilutions Plate_Pouring Pour Agar Plates Bronopol_Dilutions->Plate_Pouring Inoculation Inoculate Plates with Test Microorganism Plate_Pouring->Inoculation Incubation Incubate Plates (e.g., 32°C for 48h) Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC as Lowest Concentration with No Growth Observation->MIC_Determination

Caption: Workflow for MIC determination by agar dilution.

Decomposition of this compound under Alkaline Conditions

Decomposition_Pathway This compound This compound Formaldehyde Formaldehyde This compound->Formaldehyde decomposes to Nitrite Nitrite Ion This compound->Nitrite decomposes to Other Other Decomposition Products This compound->Other Alkaline Alkaline pH (and/or high temp) Alkaline->this compound conditions for

Caption: Decomposition pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Bronopol as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitro-1,3-propanediol) is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, particularly Gram-negative species such as Pseudomonas aeruginosa, which are common contaminants in laboratory settings.[1][2] Its potential use as a preservative in cell culture media requires careful consideration of its cytotoxic effects on mammalian cells. These application notes provide a comprehensive guide to evaluating and utilizing this compound as a preservative, with a strong emphasis on determining the optimal, non-toxic concentration for specific cell lines.

Mechanism of Action

This compound's antimicrobial activity stems from its ability to oxidize essential thiol groups within microbial cells.[3][4] Under aerobic conditions, this reaction is catalyzed by this compound and involves atmospheric oxygen as the final oxidant, leading to the formation of reactive oxygen species (ROS) like superoxide and peroxide radicals.[5][6] This oxidative stress disrupts enzymatic functions and can lead to bacteriostasis or cell death.[5]

Stability and Degradation

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. It is most stable under acidic conditions and degrades more rapidly in neutral to alkaline environments (pH > 7), which are typical for most cell culture media.[2][7] This degradation is accelerated at higher temperatures.[7] The degradation of this compound can result in the release of formaldehyde and other byproducts, which may also contribute to cytotoxicity.[1][8] Therefore, it is recommended to prepare fresh this compound-supplemented media and to consider the potential for degradation during prolonged incubation.

Quantitative Data on this compound Cytotoxicity

While extensive data on the antimicrobial efficacy of this compound is available, specific cytotoxic data on commonly used mammalian cell lines is limited in publicly available literature. A study on Chinese hamster lung fibroblasts (V79) indicated that cytotoxic effects were induced at concentrations of ≥15 µg/ml.[8][9] Due to the high variability in sensitivity between different cell lines, it is imperative for researchers to determine the specific IC50 (half-maximal inhibitory concentration) for their cell line of interest.

Table 1: Reported Cytotoxic Concentrations of this compound on Mammalian Cells

Cell LineConcentrationObserved EffectCitation
Chinese hamster lung fibroblasts (V79)≥ 15 µg/mlInduction of cytotoxic effects[8][9]
Human skin cells (cultured)Not specifiedWeak growth-inhibitory effect[9]

Table 2: User-Determined IC50 Values for this compound in Various Cell Lines

Cell LineExposure Time (e.g., 24h, 48h, 72h)IC50 (µg/mL)
HeLa User to DetermineUser to Determine
HEK293 User to DetermineUser to Determine
CHO User to DetermineUser to Determine
A549 User to DetermineUser to Determine
OtherUser to DetermineUser to Determine

Experimental Protocols

Protocol for Determining the Optimal Working Concentration of this compound

This protocol outlines the steps to determine the highest concentration of this compound that can be used as a preservative without significantly affecting the viability and proliferation of the cultured cells.

3.1.1 Materials

  • This compound powder

  • Sterile cell culture medium appropriate for the cell line

  • Mammalian cell line of interest (e.g., HeLa, HEK293, CHO, A549)

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile microplates (96-well, clear bottom for colorimetric assays)

  • Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

3.1.2 Preparation of this compound Stock Solution

  • Prepare a 10 mg/mL (10,000 µg/mL) stock solution of this compound by dissolving this compound powder in sterile, nuclease-free water or PBS.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at 2-8°C, protected from light. Prepare fresh stock solution regularly, as this compound can degrade in aqueous solutions.

3.1.3 Cytotoxicity Assay (Example using a Resazurin-based Assay)

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Incubate overnight to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL. Also include a "medium only" control (no this compound).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells as a positive control for viability and wells with medium only as a background control.

  • Incubation: Incubate the plate for a period that is relevant to your experimental needs (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol for Evaluating the Preservative Efficacy of this compound

Once a non-toxic concentration of this compound is determined, its effectiveness as a preservative can be tested.

3.2.1 Materials

  • Cell culture medium supplemented with the predetermined non-toxic concentration of this compound.

  • Control cell culture medium (no this compound).

  • Common laboratory bacterial strain (e.g., E. coli).

  • Bacterial culture medium (e.g., LB broth).

  • Agar plates.

  • Incubator for bacterial growth (37°C).

3.2.2 Procedure

  • Inoculation: Prepare a low-concentration suspension of bacteria in sterile PBS. Inoculate a small volume of this suspension into both the this compound-supplemented medium and the control medium.

  • Incubation: Incubate both media at 37°C.

  • Monitoring Bacterial Growth: At various time points (e.g., 0, 24, 48, and 72 hours), take a small aliquot from each medium.

  • Plating: Perform serial dilutions of the aliquots and plate them on agar plates.

  • Colony Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs) to determine the bacterial concentration in each medium over time.

  • Analysis: Compare the bacterial growth in the this compound-supplemented medium to the control medium. A significant reduction or absence of bacterial growth in the presence of this compound indicates its preservative efficacy.

Visualizations

Experimental_Workflow_for_Optimal_Bronopol_Concentration cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mg/mL This compound Stock Solution dilutions Create Serial Dilutions of this compound in Media (e.g., 0.1-100 µg/mL) stock->dilutions cells Seed Mammalian Cells in 96-well Plate treat Replace Media with This compound Dilutions cells->treat dilutions->treat incubate Incubate for 24, 48, or 72 hours treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability_assay read Measure Absorbance/ Fluorescence viability_assay->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 optimal Select Optimal Concentration (< IC50) ic50->optimal

Caption: Workflow for determining the optimal this compound concentration.

Bronopol_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound thiols Essential Thiols (-SH groups in enzymes) This compound->thiols catalyzes oxidation ros Reactive Oxygen Species (Superoxide, Peroxide) This compound->ros generates disulfides Oxidized Disulfides (S-S) thiols->disulfides inhibition Enzyme Inhibition & Disrupted Metabolism disulfides->inhibition damage Cellular Damage ros->damage death Bacteriostasis or Cell Death inhibition->death damage->death oxygen Oxygen (O2) oxygen->ros is consumed

Caption: Antimicrobial mechanism of action of this compound.

Recommendations and Considerations

  • Cell Line Specificity: The cytotoxic effects of this compound can vary significantly between cell lines. It is crucial to perform a dose-response study for each specific cell line before using this compound as a preservative.

  • Start with Low Concentrations: Based on available data, it is advisable to start testing at low concentrations (e.g., 0.1 - 25 µg/mL).

  • Fresh Media Preparation: Due to the instability of this compound in neutral to alkaline pH and at 37°C, it is recommended to prepare fresh this compound-supplemented media for each use and to minimize long-term storage.

  • Consider Experimental Context: For sensitive applications such as drug screening or studies on cellular metabolism, the potential for this compound or its degradation products to interfere with the assay should be evaluated.

  • Alternative Preservatives: If this compound is found to be too cytotoxic for a particular cell line, even at low concentrations, alternative sterile techniques or other preservatives should be considered.

  • Not a Substitute for Aseptic Technique: The use of any preservative should not be a substitute for proper aseptic technique in cell culture. The primary goal should always be to prevent contamination.

References

Application Notes and Protocols for the Use of Bronopol in Preventing Microbial Growth in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent widely utilized as a preservative in a variety of aqueous systems, including laboratory buffers, cosmetics, and pharmaceutical preparations.[1][2] Its high efficacy against Gram-negative bacteria, particularly troublesome species like Pseudomonas aeruginosa, makes it a valuable tool for researchers, scientists, and drug development professionals seeking to maintain the sterility and integrity of their buffered solutions.[2][3][4] This document provides detailed application notes and protocols for the effective use of this compound in preventing microbial growth in buffers.

Mechanism of Action

This compound's antimicrobial activity is multifaceted and primarily involves two distinct reactions with thiol-containing compounds, such as cysteine, which are crucial components of microbial cells.[3][5]

Under aerobic conditions , this compound catalytically oxidizes thiols, with atmospheric oxygen acting as the final oxidant. This reaction generates reactive oxygen species (ROS), such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound.[5] This oxidative stress also contributes to an inhibited growth rate following an initial period of bacteriostasis.[5]

Under anoxic conditions , or in the presence of excess thiols, a slower reaction occurs where this compound is consumed. This leads to the eventual depletion of this compound from the solution, potentially allowing for the resumption of microbial growth.[5] The primary mechanism involves the cross-linking of sulfhydryl groups of dehydrogenase enzymes on the microbial cell surface, forming disulfide bridges that block metabolic pathways.

It is important to note that while formaldehyde can be a degradation product of this compound under certain conditions (alkaline pH and high temperatures), it is not the primary contributor to its antimicrobial activity.[6]

cluster_aerobic Aerobic Conditions cluster_anoxic Anoxic Conditions Bronopol_aerobic This compound ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol_aerobic->ROS catalyzes oxidation of Thiols_aerobic Microbial Thiols (e.g., Cysteine) Thiols_aerobic->ROS in presence of O₂ CellDeath_aerobic Bactericidal Activity (Cell Death) ROS->CellDeath_aerobic Bronopol_anoxic This compound Consumedthis compound Consumed this compound Bronopol_anoxic->Consumedthis compound reacts with EnzymeDeactivation Enzyme Deactivation (Disulfide Bridges) Bronopol_anoxic->EnzymeDeactivation cross-links sulfhydryl groups Thiols_anoxic Excess Microbial Thiols Thiols_anoxic->Consumedthis compound GrowthResumption Resumption of Growth Consumedthis compound->GrowthResumption leads to

Caption: Mechanism of this compound's antimicrobial action.

Quantitative Data

Antimicrobial Efficacy

This compound exhibits a broad spectrum of activity against various microorganisms, with particularly high efficacy against bacteria.[7] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliGram-negative Bacteria12.5 - 50[4]
Pseudomonas aeruginosaGram-negative Bacteria12.5 - 50[4]
Staphylococcus aureusGram-positive Bacteria12.5 - 50[4]
Bacillus subtilisGram-positive Bacteria12.5[4]
Burkholderia cepaciaGram-negative Bacteria25[4]
Candida albicansYeast1600[4]
Aspergillus nigerMold3200[4]

Note: The efficacy of this compound against fungi and yeasts is considerably lower than against bacteria.[4] For broad-spectrum preservation against all microbial types, combination with other antifungal agents may be necessary.[2]

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. It is most stable in acidic conditions and its degradation rate increases with rising pH and temperature.[1][3]

pHTemperature (°C)Half-life
420> 5 years[8]
620~1.5 years[8]
820~2 months[8]
860~3 hours

Experimental Protocols

Materials
  • This compound (2-bromo-2-nitropropane-1,3-diol), crystalline powder

  • Buffer components (e.g., Tris, phosphate salts, etc.)

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile storage containers

Protocol for Preparing a Preserved Buffer

This protocol outlines the steps to prepare a 1-liter stock solution of a buffer preserved with this compound at a final concentration of 0.02% (w/v), a commonly used concentration.[4]

start Start dissolve_buffer 1. Dissolve buffer salts in ~800 mL of high-purity water. start->dissolve_buffer add_this compound 2. Weigh 0.2 g of this compound powder. dissolve_buffer->add_this compound dissolve_this compound 3. Add this compound to the buffer solution and stir until fully dissolved. add_this compound->dissolve_this compound adjust_volume 4. Adjust the final volume to 1 L with high-purity water. dissolve_this compound->adjust_volume adjust_ph 5. Adjust the pH to the desired value. adjust_volume->adjust_ph filter_sterilize 6. (Optional) Filter-sterilize through a 0.22 µm filter. adjust_ph->filter_sterilize store 7. Store in a sterile, tightly sealed container at 2-8°C, protected from light. filter_sterilize->store end End store->end

Caption: Workflow for preparing a buffer with this compound.

Detailed Steps:

  • Prepare the Buffer Solution: In a clean beaker, dissolve the required amount of buffer salts in approximately 800 mL of high-purity water.

  • Weigh this compound: Accurately weigh 0.2 grams of this compound powder.

  • Dissolve this compound: Add the weighed this compound to the buffer solution while stirring continuously with a magnetic stirrer. This compound is readily soluble in water.[1][9]

  • Adjust Volume: Once the this compound is completely dissolved, transfer the solution to a 1-liter volumetric flask and bring the final volume to 1 liter with high-purity water.

  • Adjust pH: Calibrate a pH meter and adjust the pH of the buffer solution to the desired value using an appropriate acid or base. This compound is most stable at an acidic pH.[3]

  • Optional Filter Sterilization: For applications requiring a high degree of sterility, the final solution can be filter-sterilized using a 0.22 µm membrane filter.

  • Storage: Store the preserved buffer in a sterile, clearly labeled, and tightly sealed container at 2-8°C. Protect the solution from light to prevent photodegradation.

Recommended Concentration Range

The typical concentration range for this compound as a preservative in buffers is 0.01% to 0.1% (w/v).[4] A concentration of 0.02% is often sufficient for most applications.[4] The optimal concentration may vary depending on the specific buffer system, the expected level of microbial contamination, and the required duration of preservation.

Important Considerations and Incompatibilities

  • pH: As detailed in the stability table, this compound is less stable in alkaline conditions (pH > 8). In such buffers, its efficacy will decrease over time.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. Avoid autoclaving solutions containing this compound.

  • Thiol-Containing Reagents: this compound's activity is antagonized by sulfhydryl-containing compounds such as cysteine and sodium thioglycollate.[3][10] Avoid using this compound in buffers that contain these reagents (e.g., some cell lysis buffers).

  • Amines: Under alkaline conditions and/or elevated temperatures, this compound can decompose to liberate nitrite and low levels of formaldehyde. These byproducts can react with secondary amines or amides to form nitrosamines, which are potentially carcinogenic.[2][9] Therefore, it is advisable to avoid using this compound in buffers containing secondary amines.

  • Metals: this compound can be corrosive to some metals, such as aluminum.[4][11][12] Use glass or compatible plastic containers for storage.

Safety and Handling

This compound is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[13][14] Always handle this compound in a well-ventilated area, preferably in a fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[13][14][15] In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[13] Consult the Safety Data Sheet (SDS) for complete safety information before use.[13][14]

Alternatives

For applications where this compound may be unsuitable, several alternative preservatives are available. These include sodium azide, ProClin™, and various isothiazolinone-based biocides.[11][16] The choice of preservative will depend on the specific requirements of the application, including compatibility with downstream assays and safety considerations.

References

Bronopol: Application Notes and Protocols for Cosmetic and Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent widely utilized as a preservative in a variety of cosmetic and pharmaceutical products.[1][2] Its high efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa, makes it a valuable component in preventing microbial contamination and spoilage in aqueous and semi-aqueous formulations.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic and pharmaceutical testing.

Antimicrobial Profile and Mechanism of Action

This compound exhibits potent bactericidal activity, with a lesser degree of effectiveness against fungi and yeasts.[3][4] Its primary mechanism of action involves the inhibition of thiol-containing enzymes within microbial cells.[5][6] Under aerobic conditions, this compound catalytically oxidizes these essential thiol groups, leading to the formation of disulfide bridges.[6][7] This process disrupts cellular metabolism and respiration, ultimately resulting in cell death.[3][6] Additionally, this reaction can generate reactive oxygen species like superoxide and peroxide, which contribute to the bactericidal effect.[6][8] It is important to note that while this compound can release low levels of formaldehyde under certain conditions (alkaline pH and elevated temperatures), its primary antimicrobial activity is not dependent on formaldehyde release.[1][3][9]

Quantitative Data: Efficacy and Usage

The following tables summarize key quantitative data regarding this compound's antimicrobial efficacy and recommended usage levels in cosmetic and pharmaceutical formulations.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismTypeMIC (ppm)
Escherichia coliGram-negative12.5 - 50
Pseudomonas aeruginosaGram-negative15 - 50
Burkholderia cepaciaGram-negative15 - 25
Staphylococcus aureusGram-positive10 - 50
Staphylococcus epidermidisGram-positive15
Candida albicansYeast1250 - 1600
Aspergillus nigerMold2000 - 3200

Data sourced from multiple studies, reflecting a range of reported values.[3][10]

Table 2: Recommended Usage Concentrations of this compound

ApplicationRecommended Concentration (% w/v)
Cosmetic Formulations (e.g., lotions, creams, shampoos)0.01 - 0.1
Topical Pharmaceutical Formulations0.01 - 0.1
General Purpose Preservative0.02

Regulatory limits may vary by region. In the European Union and other regions, the maximum permitted concentration in cosmetics is 0.1%.[11][12][13]

Experimental Protocols

Detailed methodologies for key experiments involving the testing of this compound are provided below.

Protocol 1: Preservative Efficacy Testing (Challenge Test)

This protocol is a generalized procedure based on the principles of the USP <51> Antimicrobial Effectiveness Test and ISO 11930.[3][4][11] It is designed to evaluate the effectiveness of this compound as a preservative in a given formulation.

1. Preparation of Microbial Inocula:

  • Culture the following microorganisms on appropriate agar:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Harvest the cultures and suspend them in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.

2. Inoculation of the Product:

  • Divide the test product into five separate, sterile containers.

  • Inoculate each container with one of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

  • The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Mix thoroughly to ensure even distribution of the microorganisms.

3. Incubation and Sampling:

  • Incubate the inoculated containers at 20-25°C for 28 days.

  • At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.

4. Enumeration of Viable Microorganisms:

  • Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth.

  • Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates and count the number of colony-forming units (CFUs).

5. Interpretation of Results:

  • Calculate the log reduction in microbial count from the initial concentration at each time point.

  • Compare the results to the acceptance criteria outlined in the relevant pharmacopeia or standard (e.g., USP <51> or ISO 11930). For example, for bacteria, a 2-log reduction by day 14 and no increase thereafter is often required.[14]

Protocol 2: Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in cosmetic or pharmaceutical samples.[12]

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or electrochemical detector.

  • C18 analytical column.

  • Mobile phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer).

  • This compound reference standard.

  • Solvents for sample extraction (e.g., methanol).

2. Preparation of Standard Solutions:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

3. Sample Preparation:

  • Accurately weigh a portion of the cosmetic or pharmaceutical product.

  • Disperse or dissolve the sample in a suitable solvent, such as methanol, to extract the this compound.

  • Centrifuge or filter the sample to remove any particulate matter.

  • Dilute the extract if necessary to fall within the concentration range of the calibration standards.

4. Chromatographic Conditions:

  • Set the HPLC parameters, including the mobile phase composition, flow rate, and detector wavelength (e.g., 250 nm for UV detection).[13]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

5. Quantification:

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area or height to the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to the application and testing of this compound.

cluster_0 This compound Antimicrobial Action This compound This compound Oxidation Catalytic Oxidation This compound->Oxidation interacts with Thiol_Groups Thiol Groups (-SH) in Microbial Enzymes Thiol_Groups->Oxidation Disulfide_Bridges Disulfide Bridges (S-S) Oxidation->Disulfide_Bridges forms Enzyme_Inactivation Enzyme Inactivation Disulfide_Bridges->Enzyme_Inactivation Metabolic_Disruption Disruption of Cellular Metabolism Enzyme_Inactivation->Metabolic_Disruption Cell_Death Microbial Cell Death Metabolic_Disruption->Cell_Death

Caption: Antimicrobial mechanism of this compound.

cluster_1 Preservative Efficacy Test Workflow Start Start: Product Sample Inoculation Inoculate with Test Microorganisms Start->Inoculation Incubation Incubate at 20-25°C for 28 days Inoculation->Incubation Sampling Sample at Day 0, 7, 14, 28 Incubation->Sampling Plating Plate Dilutions on Agar Sampling->Plating Enumeration Count Colonies (CFU) Plating->Enumeration Analysis Calculate Log Reduction Enumeration->Analysis Result Compare to Acceptance Criteria Analysis->Result End End: Efficacy Determined Result->End

Caption: Preservative efficacy testing workflow.

cluster_2 This compound Stability and Degradation This compound This compound Decomposition Decomposition This compound->Decomposition Conditions Alkaline pH Elevated Temperature Conditions->Decomposition promotes Products Degradation Products: - Formaldehyde (low levels) - Bromonitroethanol - Nitrite Ions Decomposition->Products releases

Caption: Factors influencing this compound degradation.

References

Application Notes and Protocols for Using Bronopol as an Antimicrobial in Enzyme Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bronopol in Enzyme Immunoassays (EIAs)

Enzyme immunoassays are a cornerstone of modern diagnostics and research, enabling the sensitive detection and quantification of a wide range of analytes. To ensure the reliability and shelf-life of EIA kits and their components, the inclusion of an effective antimicrobial agent is critical to prevent microbial growth that can degrade reagents and lead to erroneous results.[1]

This compound (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent effective against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Its mechanism of action involves the oxidation of essential protein thiols, which inhibits enzyme activity and subsequently microbial growth.[3] Unlike sodium azide, a common preservative that inhibits horseradish peroxidase (HRP) activity, this compound is a suitable alternative for EIA systems utilizing HRP.[2] This document provides detailed application notes and protocols for the use of this compound as an antimicrobial preservative in enzyme immunoassay reagents.

Key Considerations for Using this compound in EIAs

Optimal Concentration

The effective concentration of this compound typically ranges from 0.01% to 0.1% (w/v).[4] The usual concentration in many topical pharmaceutical formulations and cosmetics is 0.02% w/v.[4] The optimal concentration for a specific EIA system should be determined empirically by testing a range of concentrations to find the minimum inhibitory concentration (MIC) for common laboratory contaminants that does not interfere with assay performance.

pH and Stability

This compound is most stable in acidic to neutral aqueous solutions (pH 4-7).[5] As the pH becomes more alkaline, its degradation rate increases.[5] This is an important consideration when formulating storage buffers for antibodies and enzyme conjugates. While it is effective in a pH range of 4-9, for long-term storage, a pH on the acidic side of neutral is recommended.[2][5]

Compatibility with Assay Components

It is crucial to validate the compatibility of this compound with all components of the immunoassay, including:

  • Antibodies and Antigens: Ensure that this compound does not interfere with antibody-antigen binding.

  • Enzyme Conjugates: Verify that this compound does not inhibit the activity of the enzyme conjugate (e.g., HRP, Alkaline Phosphatase).

  • Substrates: Confirm that this compound or its degradation products do not interfere with the substrate reaction (e.g., TMB, pNPP).

  • Blocking Agents: Check for any interactions with common blocking agents like BSA or casein.[6]

Degradation Products

Under alkaline conditions and/or elevated temperatures, this compound can decompose to produce low levels of formaldehyde and other by-products.[7] While the antimicrobial activity is not primarily due to formaldehyde release, the potential for these degradation products to interact with assay components should be considered during validation, especially under accelerated stability testing conditions.[7]

Data Presentation: Validating this compound in Your Immunoassay

The following tables provide a structured format for researchers to present their own validation data when incorporating this compound into their enzyme immunoassays.

Table 1: Determination of Optimal this compound Concentration

This compound Concentration (% w/v)Signal (OD)Background (OD)Signal-to-Noise Ratio (S/N)Antimicrobial Efficacy (Pass/Fail)
0 (Control)
0.01
0.02
0.05
0.1

Table 2: Long-Term Stability of HRP Conjugate in this compound-Containing Buffer

Storage Time (Months)Storage ConditionThis compound Concentration (% w/v)HRP Activity (% of Initial)Assay Performance (S/N Ratio)
04°C0.02100%
14°C0.02
34°C0.02
64°C0.02
124°C0.02

Table 3: Long-Term Stability of Alkaline Phosphatase (AP) Conjugate in this compound-Containing Buffer

Storage Time (Months)Storage ConditionThis compound Concentration (% w/v)AP Activity (% of Initial)Assay Performance (S/N Ratio)
04°C0.02100%
14°C0.02
34°C0.02
64°C0.02
124°C0.02

Table 4: Compatibility of this compound with ELISA Substrates

SubstrateThis compound Concentration (% w/v)Enzyme Activity (OD/min)Background Signal (OD/min)
TMB (for HRP)0 (Control)
TMB (for HRP)0.02
pNPP (for AP)0 (Control)
pNPP (for AP)0.02

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound

This protocol outlines the steps to determine the ideal concentration of this compound that provides sufficient antimicrobial protection without negatively impacting the immunoassay performance.

Protocol_Optimal_Concentration cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_antimicrobial Antimicrobial Efficacy Test cluster_analysis Data Analysis prep_reagents Prepare EIA reagents (antibodies, standards, conjugates) run_elisa Perform ELISA using buffers with different this compound concentrations prep_reagents->run_elisa prep_this compound Prepare this compound stock solution (e.g., 1% w/v in assay buffer) prep_buffers Prepare assay buffers with varying this compound concentrations (0%, 0.01%, 0.02%, 0.05%, 0.1%) prep_this compound->prep_buffers prep_buffers->run_elisa inoculate Inoculate aliquots of each buffer with common lab microbes prep_buffers->inoculate measure_signal Measure signal (OD) for standards and controls run_elisa->measure_signal measure_background Measure background signal (no analyte) run_elisa->measure_background calc_sn Calculate Signal-to-Noise (S/N) ratio for each concentration measure_signal->calc_sn measure_background->calc_sn incubate Incubate under appropriate conditions inoculate->incubate observe Observe for microbial growth (turbidity) incubate->observe eval_antimicrobial Evaluate antimicrobial effectiveness observe->eval_antimicrobial select_optimal Select optimal this compound concentration calc_sn->select_optimal eval_antimicrobial->select_optimal

Caption: Workflow for determining the optimal this compound concentration.

Methodology:

  • Preparation:

    • Prepare all necessary enzyme immunoassay reagents (coating antigen/antibody, detection antibody, enzyme conjugate, standards, and controls).

    • Prepare a stock solution of this compound (e.g., 1% w/v) in the desired assay buffer.

    • From the stock solution, prepare a series of assay buffers containing different concentrations of this compound (e.g., 0%, 0.01%, 0.02%, 0.05%, and 0.1% w/v).

  • Immunoassay Performance:

    • Perform the complete ELISA protocol using each of the prepared buffers (with varying this compound concentrations) for all dilution steps.

    • Measure the optical density (OD) for a standard curve and controls.

    • Measure the background signal in wells without the analyte.

    • Calculate the signal-to-noise ratio (S/N = Signal OD / Background OD) for each this compound concentration.

  • Antimicrobial Efficacy:

    • Take aliquots of each prepared buffer.

    • Inoculate each aliquot with a low level of a common laboratory microbial contaminant (e.g., E. coli, P. aeruginosa, S. aureus, Aspergillus niger).

    • Incubate the inoculated buffers at room temperature or 37°C for a defined period (e.g., 7-14 days).

    • Visually inspect for turbidity or plate aliquots on nutrient agar to assess microbial growth.

  • Analysis:

    • Compile the S/N ratios and antimicrobial efficacy data in a table (see Table 1).

    • Select the lowest concentration of this compound that provides effective antimicrobial activity without significantly reducing the S/N ratio of the immunoassay.

Protocol for Accelerated and Real-Time Stability Testing

This protocol describes how to assess the long-term stability of enzyme conjugates stored in a this compound-containing buffer.

Protocol_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Analysis prep_conjugate Prepare enzyme conjugate in buffer with optimal this compound concentration aliquot Aliquot conjugate into multiple tubes prep_conjugate->aliquot real_time Real-Time: Store at 2-8°C aliquot->real_time accelerated Accelerated: Store at 25°C and 37°C aliquot->accelerated tn T=n: Test at predefined intervals (e.g., 1, 3, 6, 12 months) real_time->tn accelerated->tn t0 T=0: Test initial activity and performance measure_activity Measure enzyme activity (e.g., OD/min) t0->measure_activity run_elisa Run full ELISA to determine S/N ratio t0->run_elisa tn->measure_activity tn->run_elisa plot_data Plot % initial activity and S/N ratio vs. time measure_activity->plot_data run_elisa->plot_data determine_shelf_life Determine shelf-life based on predefined criteria plot_data->determine_shelf_life

Caption: Workflow for stability testing of enzyme conjugates.

Methodology:

  • Preparation:

    • Prepare a batch of the enzyme conjugate (HRP or AP) diluted to its working concentration in the assay buffer containing the predetermined optimal concentration of this compound.

    • Aliquot the conjugate solution into a sufficient number of sterile tubes for all time points and storage conditions.

  • Storage:

    • Real-Time Stability: Store a set of aliquots at the recommended storage temperature (typically 2-8°C).[8]

    • Accelerated Stability: Store other sets of aliquots at elevated temperatures (e.g., 25°C and 37°C) to predict long-term stability more rapidly.[8]

  • Testing at Time Points:

    • At time zero (T=0), test an aliquot to establish the baseline enzyme activity and immunoassay performance.

    • At subsequent time points (e.g., 1, 3, 6, and 12 months for real-time; shorter intervals for accelerated), retrieve aliquots from each storage condition for testing.

  • Analysis:

    • For each time point, determine the enzymatic activity of the conjugate. This can be done by adding the substrate and measuring the rate of color development (OD/min).

    • Perform the full ELISA to determine the S/N ratio.

    • Calculate the percentage of initial activity remaining at each time point.

    • Plot the percentage of initial activity and the S/N ratio against time for each storage condition.

    • The shelf-life is the time at which the enzyme activity or assay performance drops below a predefined acceptance criterion (e.g., 80% of initial activity).

Signaling Pathways and Logical Relationships

Antimicrobial Mechanism of this compound

Bronopol_Mechanism This compound This compound Oxidation Oxidation to Disulfides This compound->Oxidation reacts with Thiols Essential Protein Thiols (e.g., in enzymes) Thiols->Oxidation Inhibition Enzyme Inhibition Oxidation->Inhibition Growth_Inhibition Inhibition of Microbial Growth Inhibition->Growth_Inhibition

Caption: Mechanism of antimicrobial action of this compound.

Decision Tree for Using this compound in an EIA

Decision_Tree start Need for antimicrobial in EIA? use_this compound Consider this compound start->use_this compound Yes is_hrp Is HRP the enzyme? use_this compound->is_hrp yes_hrp This compound is a suitable alternative to sodium azide is_hrp->yes_hrp Yes no_hrp This compound can still be used is_hrp->no_hrp No validate Perform validation studies yes_hrp->validate no_hrp->validate optimal_conc Determine optimal concentration validate->optimal_conc compatibility Check compatibility with assay components validate->compatibility stability Perform stability testing validate->stability implement Implement this compound in EIA reagents optimal_conc->implement compatibility->implement stability->implement

Caption: Decision-making process for implementing this compound.

Conclusion

This compound is a valuable antimicrobial agent for use in enzyme immunoassays, particularly in systems that utilize HRP conjugates. Its broad-spectrum activity and compatibility with HRP make it a strong alternative to sodium azide. However, as with any reagent, it is essential to perform thorough validation to determine the optimal concentration and to ensure compatibility and long-term stability within the specific context of your assay. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for the successful implementation of this compound as a preservative in your enzyme immunoassay reagents.

References

Preserving the Integrity of Laboratory Reagents: Application Notes and Protocols for Bronopol Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and drug development, maintaining the stability and reliability of laboratory reagents is paramount. Microbial contamination can compromise experimental results, leading to wasted resources and delays in critical discoveries. Bronopol (2-bromo-2-nitropropane-1,3-diol), a broad-spectrum antimicrobial agent, offers an effective solution for preserving the integrity of a wide range of laboratory reagents. This document provides detailed application notes and protocols for the effective incorporation of this compound into various laboratory solutions, ensuring their longevity and performance.

Introduction to this compound

This compound is a white to pale yellow crystalline powder known for its high activity against Gram-negative bacteria, particularly troublesome species like Pseudomonas aeruginosa. It is also effective against Gram-positive bacteria, yeasts, and molds.[1] Its antimicrobial action involves the inhibition of thiol-containing enzymes within microorganisms and the generation of reactive oxygen species, leading to cell death.[2] this compound is readily soluble in water and other polar organic solvents, making it a versatile choice for aqueous-based laboratory reagents.[3]

Key Properties of this compound:

PropertyValueReference
Appearance White to pale yellow crystalline powder[3]
Solubility in Water (at 22-25 °C) 28% w/v
Recommended Concentration 0.01% - 0.1% (w/v)[1]
Optimal pH for Stability Acidic to neutral (most stable around pH 4)

General Protocol for Preparing a this compound Stock Solution

For ease of use and accurate dispensing, preparing a concentrated stock solution of this compound is recommended.

Materials:

  • This compound powder

  • High-purity deionized water

  • Sterile, light-protecting storage bottle (amber glass is ideal)

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10% w/v).

  • Carefully weigh the required amount of this compound powder.

  • In a clean beaker, add the weighed this compound to a volume of deionized water that is less than the final desired volume.

  • Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. The dissolution process is endothermic, so gentle warming (not exceeding 40°C) can be applied to aid dissolution, though it is generally not necessary.[4]

  • Once dissolved, transfer the solution to a sterile, amber glass bottle.

  • Bring the solution to the final desired volume with deionized water.

  • Label the bottle clearly with the name of the solution, concentration, preparation date, and storage conditions.

  • Store the stock solution at 2-8°C, protected from light.

G cluster_prep This compound Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Deionized Water with Stirring weigh->dissolve transfer Transfer to Sterile Amber Bottle dissolve->transfer adjust Adjust to Final Volume transfer->adjust label_store Label and Store at 2-8°C adjust->label_store

Figure 1. Workflow for preparing a this compound stock solution.

Application Notes and Protocols

The following sections provide specific protocols for incorporating this compound into common laboratory reagents. The recommended final concentration of this compound is typically between 0.01% and 0.05% (w/v). It is crucial to perform validation studies to ensure compatibility and non-interference with specific assays.

Biological Buffers (e.g., Tris-HCl, PBS, HEPES)

Application: To prevent microbial growth in frequently used biological buffers, which are susceptible to contamination.

Protocol:

  • Prepare the buffer solution according to your standard laboratory protocol.

  • Ensure all components are fully dissolved and the pH is adjusted to the desired value.

  • From a 10% (w/v) this compound stock solution, add the appropriate volume to achieve the desired final concentration (e.g., for a 0.02% final concentration, add 200 µL of 10% this compound stock to 100 mL of buffer).

  • Mix the solution thoroughly.

  • Store the preserved buffer at the recommended temperature for that specific buffer.

Note: this compound is most stable in acidic to neutral pH. In alkaline buffers (pH > 8), its stability decreases, and it may degrade over time, potentially releasing low levels of formaldehyde.[5] For alkaline buffers, it is advisable to prepare smaller batches and store them at 2-8°C.

Enzyme Solutions (e.g., HRP, Alkaline Phosphatase)

Application: To maintain the stability and prevent microbial degradation of enzyme stock solutions and working solutions.

Protocol:

  • Reconstitute or dilute the enzyme in its appropriate buffer as per the manufacturer's instructions.

  • Allow the enzyme to fully dissolve and equilibrate.

  • Add the required volume of this compound stock solution to the enzyme preparation to reach a final concentration of 0.01% to 0.05%. It is recommended to start with a lower concentration and validate its efficacy and non-interference.

  • Gently mix the solution. Avoid vigorous vortexing, which can denature the enzyme.

  • Aliquot the preserved enzyme solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at the recommended temperature for the specific enzyme (e.g., -20°C or -80°C).

Expected Performance: The addition of this compound at recommended concentrations is not expected to significantly impact the activity of many common enzymes. However, as this compound's mechanism involves interaction with thiol groups, enzymes with critical cysteine residues in their active sites could potentially be affected.[1] It is imperative to conduct a comparative study of enzyme activity with and without this compound over time.

Hypothetical Stability Data for HRP with this compound (0.02%) at 4°C

Time (Weeks)HRP Activity without this compound (% of Initial)HRP Activity with this compound (% of Initial)
0100%100%
195%99%
288%97%
475%95%
855%92%
Antibody Formulations

Application: To prevent microbial contamination in monoclonal and polyclonal antibody solutions, which are often stored for extended periods.

Protocol:

  • Prepare the antibody solution in its final formulation buffer. This may include stabilizers such as bovine serum albumin (BSA) or glycerol.

  • Add this compound from a stock solution to a final concentration of 0.01% to 0.05%.

  • Gently mix the solution by inverting the tube several times.

  • Filter the antibody solution through a 0.22 µm sterile filter to remove any potential aggregates.

  • Store the antibody solution at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).

Considerations for Immunoassays (e.g., ELISA): It is essential to validate that the presence of this compound does not interfere with antibody-antigen binding. This can be assessed by running parallel ELISA experiments with and without this compound in the antibody diluent and comparing the signal-to-noise ratio and binding curves.

G cluster_validation Immunoassay Validation Workflow prep_ab Prepare Antibody Dilutions (With and Without this compound) run_elisa Perform ELISA prep_ab->run_elisa compare Compare Binding Curves and Signal-to-Noise run_elisa->compare assess Assess for Interference compare->assess

Figure 2. Workflow for validating non-interference of this compound in an ELISA.

Mechanism of Action and Signaling Pathways

This compound exerts its antimicrobial effect through a multi-faceted mechanism. A primary mode of action is the inhibition of essential bacterial enzymes, particularly those containing thiol (sulfhydryl) groups in their active sites, such as dehydrogenases. This disrupts cellular respiration and metabolic processes.

Under aerobic conditions, this compound can also lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, which cause oxidative stress and damage to cellular components, including DNA, lipids, and proteins.

G cluster_cell Bacterial Cell This compound This compound thiol_enzymes Thiol-Containing Enzymes (e.g., Dehydrogenases) This compound->thiol_enzymes Inhibits ros Reactive Oxygen Species (ROS) This compound->ros Generates inhibition Inhibition of Cellular Respiration and Metabolism thiol_enzymes->inhibition cellular_damage Cellular Damage (DNA, Proteins, Lipids) ros->cellular_damage Causes cell_death Cell Death cellular_damage->cell_death inhibition->cell_death

Figure 3. Simplified signaling pathway of this compound's antimicrobial action.

Safety Precautions

This compound is a potent chemical and should be handled with appropriate safety precautions. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and concentrated solutions. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable tool for preserving the integrity and extending the shelf-life of a wide variety of laboratory reagents. By following the protocols outlined in these application notes and conducting appropriate validation for specific applications, researchers can effectively prevent microbial contamination and ensure the reliability and reproducibility of their experimental results.

References

Bronopol: Application Notes and Protocols for Nucleic Acid Sample Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of nucleic acid samples is paramount for the accuracy and reliability of downstream molecular analyses. Microbial contamination is a significant threat to sample quality, leading to the degradation of DNA and RNA by microbial nucleases. Bronopol (2-bromo-2-nitropropane-1,3-diol), a broad-spectrum antimicrobial agent, presents a potential solution for the preservation of nucleic acid samples by inhibiting the growth of bacteria and fungi.[1] This document provides detailed application notes and protocols for the use of this compound as a preservative for nucleic acid samples, with a primary focus on its validated application in milk and proposed applications for other biological specimens.

Mechanism of Action

This compound's antimicrobial activity stems from its ability to interact with essential thiol groups within microbial cells.[2][3] Under aerobic conditions, this compound catalyzes the oxidation of thiols (like cysteine) to disulfides. This process consumes oxygen and generates reactive oxygen species (ROS), such as superoxide and peroxide, which are bactericidal.[4] In anoxic conditions, a slower, direct reaction with thiols occurs, leading to the consumption of this compound and eventual cessation of its antimicrobial activity.[3][4]

It's important to note that under alkaline conditions and/or elevated temperatures, this compound can decompose, liberating low levels of formaldehyde and other byproducts like bromide ion, nitrite ion, and bromonitroethanol.[5][6] However, the primary antimicrobial action is not attributed to the release of formaldehyde.[5]

cluster_0 This compound's Antimicrobial Mechanism This compound This compound Thiol_Groups Essential Thiol Groups (-SH in proteins) This compound->Thiol_Groups interacts with Oxidation Oxidation of Thiols to Disulfides (-S-S-) Thiol_Groups->Oxidation catalyzes ROS Reactive Oxygen Species (ROS) Oxidation->ROS generates Microbial_Death Microbial Cell Death ROS->Microbial_Death leads to

Fig. 1: Simplified signaling pathway of this compound's antimicrobial action.

Application: Preservation of DNA in Milk Samples

Recent studies have demonstrated the efficacy of this compound in preserving the integrity of DNA in milk samples, proving superior to some commercial preservation solutions.[4] this compound effectively inhibits microbial growth, thereby preventing the degradation of somatic cell DNA.

Quantitative Data Summary

The following table summarizes the comparative data from a study on Alpine goat milk, highlighting the effectiveness of this compound in preserving DNA quality and quantity.

PreservativeAverage DNA Concentration (ng/µL)Average A260/A280 Ratio
This compound™ Tablet Higher Yield Improved Purity
Commercial SolutionLower YieldLower Purity
Table 1: Comparison of this compound with a commercial preservation solution for DNA in Alpine goat milk. Data adapted from a study by Tilahun et al. (2018). Note: Specific numerical values were not provided in the abstract, but the study concluded this compound was the "better method."[4]
Recommended Concentration for Milk Preservation

For the preservation of milk samples intended for analytical purposes, including DNA extraction, a concentration of 0.015% to 0.02% this compound is often cited.[2] Commercially available tablets for milk preservation typically contain 8 mg of this compound and are sufficient to preserve a 20-40 mL milk sample.[6]

Experimental Protocol: DNA Preservation in Milk Samples

This protocol is based on established methods for preserving milk samples for analytical testing.

cluster_1 Workflow: DNA Preservation in Milk with this compound Sample_Collection 1. Collect Milk Sample (20-40 mL) Add_this compound 2. Add this compound Tablet (e.g., 8 mg) Sample_Collection->Add_this compound immediately after Mix 3. Mix Thoroughly until dissolved Add_this compound->Mix Storage 4. Store at Ambient Temp. (up to 14 days) Mix->Storage DNA_Extraction 5. Proceed with DNA Extraction Storage->DNA_Extraction

Fig. 2: Experimental workflow for preserving milk samples with this compound.

Materials:

  • Fresh milk sample

  • This compound tablets (e.g., 8 mg this compound per tablet) or a stock solution of this compound

  • Sterile collection tubes

Procedure:

  • Collect 20-40 mL of fresh milk into a sterile collection tube.

  • Immediately add one this compound tablet to the milk sample.[6] Alternatively, add this compound from a stock solution to achieve a final concentration of 0.02% to 0.04%.[7]

  • Cap the tube and mix by inversion until the tablet is fully dissolved.

  • The preserved sample can be stored at room temperature (22-25°C) for at least 14 days without significant degradation of the sample for many analytical purposes.[6] For long-term storage, refrigeration at 4°C is recommended.[8]

  • Prior to DNA extraction, ensure the sample is well-mixed. Proceed with your standard DNA extraction protocol. This compound has been shown to be compatible with silica membrane-based DNA extraction kits.[4]

Proposed Protocols for Other Biological Samples

Saliva Samples

Rationale: Saliva contains a high bacterial load, making it a prime candidate for antimicrobial preservation. The proposed concentration is based on effective antimicrobial concentrations.

Proposed Protocol:

  • Collect 2 mL of saliva into a collection tube.

  • Add a prepared this compound solution to a final concentration of 0.05% to 0.1%.

  • Mix thoroughly.

  • Store at room temperature and proceed with DNA/RNA extraction within a validated timeframe.

Blood Samples

Rationale: To prevent microbial growth in whole blood samples stored at ambient temperature. The concentration is kept low to minimize potential interference with blood components.

Proposed Protocol:

  • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).

  • Add a prepared this compound solution to a final concentration of 0.02% to 0.05%.

  • Mix gently by inversion.

  • Store at room temperature for short-term transport/storage and proceed with nucleic acid extraction.

Tissue Samples

Rationale: For the short-term preservation of fresh tissue to prevent microbial degradation prior to freezing or processing.

Proposed Protocol:

  • Excise the tissue sample.

  • Place the tissue in a sterile tube containing a solution of this compound (e.g., in a buffered saline solution) at a concentration of 0.1% to 0.2%. Ensure the tissue is fully submerged.

  • Store at 4°C until processing for nucleic acid extraction.

Considerations for Downstream Applications

The compatibility of any preservative with downstream molecular assays is critical.

  • PCR and qPCR: The primary components of this compound are unlikely to directly inhibit PCR. However, its degradation products, such as formaldehyde, could potentially cross-link DNA and proteins, which may affect amplification efficiency.[9][10] It is recommended to perform a purification step to remove this compound and its byproducts before PCR. The impact on qPCR Cq values and efficiency should be validated.

  • Next-Generation Sequencing (NGS): There is currently no data on the direct impact of this compound on NGS library preparation and sequencing. Given the sensitivity of NGS workflows, it is crucial to perform thorough DNA purification. Potential DNA damage from degradation byproducts could affect library quality and sequencing accuracy.

  • RNA Applications: The use of this compound for RNA preservation has not been documented. Its mechanism of action does not specifically target RNases, which are a major cause of RNA degradation. Therefore, its efficacy in preserving RNA integrity is unknown and should be thoroughly evaluated before use.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses with side-shields, and a lab coat when handling this compound powder or concentrated solutions.[2]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep containers tightly closed.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life.[2]

Conclusion

This compound is a proven and effective preservative for maintaining the integrity of DNA in milk samples for downstream analysis. Its broad-spectrum antimicrobial activity suggests its potential utility for other biological samples, although specific protocols require development and validation. Researchers should carefully consider the potential impact on their specific downstream applications and perform appropriate validation studies. The safety guidelines for handling this compound must be strictly followed in a laboratory environment.

References

Application Notes and Protocols for the Use of Bronopol in Laboratory Water Purification Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, including the problematic Gram-negative species often found in water systems. Its application in industrial water treatment is well-documented, and it presents a potential solution for microbial control in laboratory water purification systems. These notes provide detailed information on its mechanism of action, application guidelines, and protocols for evaluating its efficacy and impact on water quality for laboratory use.

Proper microbial control in laboratory water is critical to prevent the formation of biofilms, which can lead to contamination of experiments, blockage of systems, and degradation of water quality. This compound's efficacy at low concentrations makes it a candidate for use as a sanitizing agent in these systems. However, its use requires careful consideration of its stability, degradation products, and potential impact on sensitive laboratory analyses.

Mechanism of Action

Under aerobic conditions, this compound's primary antimicrobial action is not a direct poisoning of microbes but rather a catalytic one. It interacts with essential thiols, such as glutathione and cysteine, within microbial cells. This interaction involves the catalytic oxidation of these thiols, with atmospheric oxygen acting as the final oxidant. This process generates reactive oxygen species (ROS), such as superoxide and peroxide, which are highly toxic to microorganisms and are the primary agents of bactericidal activity. This indirect mechanism of action is effective against a broad spectrum of bacteria.

It is important to note that under anoxic conditions, a slower reaction with thiols occurs that consumes this compound. This can lead to a reduction in its efficacy and the eventual resumption of microbial growth.

Application Notes

This compound is supplied as a white to pale yellow crystalline powder that is readily soluble in water. Its stability in aqueous solutions is pH-dependent, with greater stability in acidic conditions. Under alkaline conditions (pH > 7) and at elevated temperatures, this compound degrades, producing byproducts that include 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM).[1][2][3] These degradation products are reported to be more toxic than this compound itself.[1][2][3]

A significant consideration for laboratory applications is the potential for this compound and its degradation byproducts to increase the Total Organic Carbon (TOC) content of the purified water. While one study on electrochemical degradation showed a maximum TOC abatement of 25%, this indicates that a significant portion of the parent molecule is converted into organic breakdown products, including formaldehyde and formic acid.[1] Therefore, its use should be carefully evaluated in applications where low TOC levels are critical.

Recommended Use and Concentration

For shock dosing or sanitization of laboratory water distribution loops, concentrations ranging from 25 to 200 ppm are typically effective. The optimal concentration will depend on the level of microbial contamination, the materials in the system, and the desired contact time. It is crucial to thoroughly flush the system with high-purity water after sanitization to remove any residual this compound and its byproducts.

Quantitative Data Summary

ParameterValueOrganism(s)Reference
Minimum Inhibitory Concentration (MIC) 13 µg/mLE. coli[4]
Effective Bactericidal Concentration 100 - 500 µg/mLGeneral Bacteria[4]
Effective Concentration for Biofilm Control 25 - 200 ppmGeneral Bacteria[5]
Impact on TOC Potential for increase due to degradation products-[1]
Degradation Products 2-bromo-2-nitroethanol (BNE), bromonitromethane (BNM), formaldehyde, formic acid-[1][3]

Experimental Protocols

The following protocols are designed to assist in the evaluation of this compound for use in specific laboratory water purification systems.

Protocol 1: Evaluation of Antimicrobial Efficacy against Biofilm

Objective: To determine the minimum effective concentration of this compound required to inhibit and remove biofilm from common laboratory pipe materials (e.g., PVC, stainless steel).

Materials:

  • This compound stock solution (1% w/v in sterile deionized water)

  • Sterile pipe coupons (e.g., PVC, stainless steel) of a standardized surface area

  • Culture of a relevant waterborne bacterium (e.g., Pseudomonas aeruginosa)

  • Nutrient broth (e.g., R2A broth)

  • Sterile 50 mL conical tubes

  • Incubator

  • Sonicator

  • Plate reader or spectrophotometer

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Standard plate count agar (e.g., R2A agar)

Methodology:

  • Biofilm Formation:

    • Aseptically place one sterile pipe coupon into each of a series of 50 mL conical tubes.

    • Inoculate nutrient broth with the test bacterium to an OD600 of approximately 0.05.

    • Add 30 mL of the inoculated broth to each tube containing a coupon.

    • Incubate the tubes under static or gentle shaking conditions at a suitable temperature (e.g., 25-30°C) for 48-72 hours to allow for biofilm formation.

  • This compound Treatment:

    • After incubation, carefully remove the broth and gently rinse the coupons with sterile deionized water to remove planktonic bacteria.

    • Prepare a dilution series of this compound in sterile deionized water (e.g., 0, 25, 50, 100, 200 ppm).

    • Add 30 mL of each this compound concentration to the tubes with the biofilm-coated coupons. Include a control with no this compound.

    • Incubate for a defined contact time (e.g., 1, 4, or 24 hours).

  • Quantification of Remaining Biofilm (Crystal Violet Assay):

    • After the contact time, remove the this compound solution and gently rinse the coupons with sterile deionized water.

    • Add 30 mL of 0.1% Crystal Violet solution to each tube and incubate for 15 minutes at room temperature.

    • Remove the Crystal Violet solution and rinse the coupons with sterile deionized water until the runoff is clear.

    • Add 30 mL of 95% ethanol to each tube to solubilize the bound Crystal Violet.

    • Transfer a sample of the ethanol-dye solution to a microplate and measure the absorbance at a wavelength of approximately 570 nm.

    • A lower absorbance indicates a reduction in biofilm.

  • Viable Cell Count (Optional):

    • After the this compound treatment and rinsing, place the coupons in tubes with sterile phosphate-buffered saline (PBS).

    • Sonciate the tubes to dislodge the biofilm.

    • Perform serial dilutions of the resulting suspension and plate on R2A agar.

    • Incubate the plates and count the colony-forming units (CFUs) to determine the number of viable bacteria remaining.

Protocol 2: Assessment of this compound's Impact on Total Organic Carbon (TOC)

Objective: To quantify the contribution of this compound and its degradation products to the TOC of purified water.

Materials:

  • This compound stock solution (1% w/v in low TOC water)

  • Low TOC water (as a control and for dilutions)

  • TOC analyzer

  • pH meter

  • Incubator or water bath

  • Sterile, TOC-free vials

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in low TOC water at concentrations relevant to its intended use (e.g., 50, 100, 200 ppm).

    • Prepare a control sample of the low TOC water without this compound.

    • Adjust the pH of a subset of samples to an alkaline condition (e.g., pH 8.5) to accelerate degradation.

    • Incubate a subset of samples at an elevated temperature (e.g., 40°C) to simulate conditions that may accelerate degradation.

  • TOC Analysis:

    • Measure the initial TOC of all prepared solutions using a calibrated TOC analyzer according to the manufacturer's instructions.

    • Store the remaining solutions under the defined conditions (e.g., room temperature, elevated temperature, alkaline pH) for a set period (e.g., 24, 48, 72 hours).

    • After the incubation period, re-measure the TOC of each solution.

  • Data Analysis:

    • Calculate the change in TOC for each condition.

    • Compare the TOC levels of the this compound solutions to the control to determine the net contribution of this compound and its degradation products to the TOC.

Protocol 3: Material Compatibility and Leaching Study

Objective: To assess the compatibility of this compound with common materials in laboratory water systems and to determine if it promotes the leaching of substances from these materials.

Materials:

  • This compound solution at a typical use concentration (e.g., 200 ppm) in high-purity water.

  • High-purity water (as a control).

  • Coupons of materials to be tested (e.g., PVC, PEX, stainless steel, ion-exchange resin beads).

  • Sterile glass containers.

  • TOC analyzer.

  • Ion chromatograph (optional, for specific ion analysis).

  • HPLC (for analysis of this compound and its degradation products).

Methodology:

  • Leaching Test Setup:

    • Place coupons of each test material into separate, sterile glass containers.

    • Add the this compound solution to the containers, ensuring the coupons are fully submerged. The volume should be sufficient for subsequent analysis.

    • Set up parallel control experiments with high-purity water instead of the this compound solution.

    • Incubate the containers at a controlled temperature (e.g., 25°C) for an extended period (e.g., 7 days).

  • Analysis of Leachate:

    • After the incubation period, carefully decant the water from the containers for analysis.

    • Measure the TOC of the water from both the this compound and control experiments. An increase in TOC in the this compound samples compared to the controls may indicate leaching from the material.

    • (Optional) Analyze the water for specific ions using ion chromatography to detect any inorganic leaching.

    • Analyze the water using a validated HPLC method to determine the concentration of this compound and its primary degradation products (BNE and BNM). A significant decrease in the this compound concentration may indicate interaction with the material.

  • Visual Inspection:

    • Visually inspect the material coupons for any signs of degradation, such as discoloration, swelling, or pitting.

Visualizations

Bronopol_Mechanism_of_Action cluster_Cell Bacterial Cell Thiol_containing_Enzymes Thiol-containing Enzymes (e.g., Dehydrogenases) ROS Reactive Oxygen Species (Superoxide, Peroxide) Thiol_containing_Enzymes->ROS Catalytic Oxidation Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage leads to This compound This compound This compound->Thiol_containing_Enzymes Inhibits Oxygen Atmospheric Oxygen Oxygen->ROS Final Oxidant

Caption: Proposed aerobic antimicrobial mechanism of this compound.

Antimicrobial_Efficacy_Workflow cluster_Prep Preparation cluster_Treatment Treatment cluster_Analysis Analysis Inoculate Inoculate Broth with Bacteria Incubate_Biofilm Incubate with Pipe Coupons (48-72h) Inoculate->Incubate_Biofilm Rinse_Planktonic Rinse Coupons Incubate_Biofilm->Rinse_Planktonic Apply_this compound Apply this compound Solutions (0-200 ppm) Rinse_Planktonic->Apply_this compound Incubate_Contact Incubate for Contact Time Apply_this compound->Incubate_Contact CV_Stain Crystal Violet Staining Incubate_Contact->CV_Stain Viable_Count Viable Cell Count (Optional) Incubate_Contact->Viable_Count Measure_Absorbance Measure Absorbance CV_Stain->Measure_Absorbance

Caption: Experimental workflow for antimicrobial efficacy testing.

TOC_Leaching_Workflow cluster_TOC TOC Impact Assessment cluster_Leaching Material Compatibility & Leaching Prepare_Samples_TOC Prepare this compound Solutions in Low TOC Water Initial_TOC Measure Initial TOC Prepare_Samples_TOC->Initial_TOC Incubate_TOC Incubate under Test Conditions (pH, Temp) Initial_TOC->Incubate_TOC Final_TOC Measure Final TOC Incubate_TOC->Final_TOC Prepare_Samples_Leaching Submerge Material Coupons in This compound Soln. & Control Water Incubate_Leaching Incubate for 7 Days Prepare_Samples_Leaching->Incubate_Leaching Analyze_Leachate Analyze Leachate for TOC, Ions, this compound Incubate_Leaching->Analyze_Leachate Inspect_Coupons Visually Inspect Coupons Incubate_Leaching->Inspect_Coupons

Caption: Workflow for TOC impact and material compatibility assessment.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Bronopol in Alkaline Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the degradation of Bronopol in alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my formulation containing this compound turning yellow and losing its preservative efficacy at a high pH?

A1: this compound is known to be unstable in alkaline conditions (pH > 7). The increased rate of degradation at higher pH levels leads to the formation of colored byproducts and a reduction in the concentration of active this compound, thereby diminishing its antimicrobial effectiveness.[1][2][3] This degradation process is also accelerated by elevated temperatures.[3][4]

Q2: What is the chemical process behind this compound degradation in an alkaline environment?

A2: In alkaline solutions, this compound undergoes a retroaldol reaction. This chemical process involves the cleavage of a carbon-carbon bond, leading to the release of formaldehyde and the formation of bromonitroethanol. The bromonitroethanol is also unstable and can further decompose.[4]

Q3: What are the primary degradation products of this compound in alkaline solutions?

A3: The main degradation products of this compound in alkaline media include formaldehyde, nitrite ions, bromide ions, and bromonitroethanol.[3] The formation of these byproducts is a key indicator of this compound degradation.

Q4: Are there any significant risks associated with the degradation of this compound?

A4: Yes. The degradation of this compound can lead to the formation of formaldehyde, a known sensitizer.[4] More critically, the liberated nitrite ions can react with secondary amines or amides present in the formulation to produce nitrosamines, which are potent carcinogens.[2] Therefore, it is crucial to avoid using this compound in formulations containing secondary amines, especially under conditions that favor its degradation.

Q5: How can I minimize the degradation of this compound in my alkaline formulation?

A5: While this compound is inherently less stable at high pH, several strategies can be employed to mitigate its degradation:

  • Temperature Control: Incorporate this compound into your formulation at cooler temperatures, ideally below 40°C, and avoid prolonged exposure to heat during manufacturing and storage.[5]

  • pH Optimization: If possible, adjust the final pH of your formulation to be as close to neutral as is feasible for your application. This compound is most stable in acidic to neutral conditions.[2][3]

  • Ingredient Selection: Avoid the inclusion of secondary amines or amides in your formulation to prevent the formation of nitrosamines.[2]

  • Use of Antioxidants: While not directly preventing the initial degradation of this compound, antioxidants such as alpha-tocopherol, BHT, and ascorbate can help to reduce the formation of nitrite ions and subsequently nitrosamines.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Yellowing of the formulation Degradation of this compound in an alkaline environment.Monitor the pH of your formulation. If it is alkaline, consider the mitigation strategies outlined in the FAQs. Lowering the storage temperature can also help slow down this process.
Loss of preservative efficacy Depletion of active this compound due to degradation.Quantify the concentration of this compound in your formulation over time using a suitable analytical method like HPLC. If degradation is confirmed, re-evaluate your preservation strategy. This may involve adjusting the pH, using a synergistic blend of preservatives, or selecting an alternative preservative more suitable for alkaline conditions.
Presence of formaldehyde A direct byproduct of this compound degradation.If formaldehyde is a concern for your application, you should quantify its concentration. If levels are unacceptable, you will need to reformulate to improve this compound's stability or choose a different preservative.
Potential for nitrosamine formation Reaction of nitrite (a this compound degradation product) with secondary amines or amides.Review your formulation for the presence of secondary amines or amides. If present, they should be removed. Incorporating an antioxidant like alpha-tocopherol can also help inhibit nitrosamine formation.[6]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on both pH and temperature. The following table summarizes the half-life of this compound under various conditions.

pHTemperature (°C)Half-lifeReference
420> 5 years[7]
6201.5 years[7]
8202 months[7]
6.7Not Specified120 hours[7]
7.6Not Specified14 hours[7]
9Not Specified1.9 hours[7]

Visualizing Degradation and Experimental Workflow

This compound Degradation Pathway in Alkaline Conditions

Bronopol_Degradation This compound This compound (2-bromo-2-nitropropane-1,3-diol) Retroaldol Retroaldol Reaction (Alkaline Conditions, High Temp) This compound->Retroaldol Formaldehyde Formaldehyde Retroaldol->Formaldehyde Release of Bromonitroethanol Bromonitroethanol Retroaldol->Bromonitroethanol Forms Products Degradation Products FurtherDecomp Further Decomposition Bromonitroethanol->FurtherDecomp Nitrite Nitrite Ions FurtherDecomp->Nitrite Bromide Bromide Ions FurtherDecomp->Bromide Nitrosamines Nitrosamines (Carcinogenic) Nitrite->Nitrosamines SecondaryAmines Secondary Amines/ Amides (if present) SecondaryAmines->Nitrosamines

Caption: Alkaline degradation pathway of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Chemical Analysis cluster_data Data Analysis Prep Prepare Formulation with this compound at Controlled Temperature Aliquots Divide into Aliquots for Different Storage Conditions (pH, Temp) Prep->Aliquots Store Store Aliquots under Defined Conditions (e.g., 25°C, 40°C) Aliquots->Store Sample Sample at Predetermined Time Points (e.g., 0, 1, 2, 4 weeks) Store->Sample Analyze_B Quantify this compound (e.g., HPLC-UV) Sample->Analyze_B Analyze_F Quantify Formaldehyde (e.g., HPLC with DNPH derivatization) Sample->Analyze_F Analyze_N Quantify Nitrite (e.g., Ion Chromatography) Sample->Analyze_N Plot Plot Concentration vs. Time Analyze_B->Plot Analyze_F->Plot Analyze_N->Plot Kinetics Determine Degradation Rate and Half-life Plot->Kinetics

Caption: Workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This method is suitable for determining the concentration of this compound in aqueous-based formulations.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: A mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10 v/v/v).[8]

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Sample Preparation:

  • Accurately weigh a known amount of the formulation and dissolve it in the mobile phase to achieve an expected this compound concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow rate: 0.8 mL/min.[8]

  • Injection volume: 20 µL.

  • Column temperature: Ambient.

  • Detection wavelength: 250 nm.[8]

5. Analysis:

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of Formaldehyde by HPLC with DNPH Derivatization

This method is used to determine the concentration of formaldehyde, a key degradation product of this compound.

1. Instrumentation and Materials:

  • HPLC with a UV or PDA detector.

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile phase: Acetonitrile and water (e.g., 55:45 v/v).[9]

  • Formaldehyde reference standard.

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution.

  • Acids and buffers for pH adjustment (e.g., HCl, NaOH, phosphate buffer).[9]

2. Preparation of DNPH Reagent:

  • Prepare a solution of 2,4-DNPH in a suitable solvent, such as a mixture of 32% HCl and water.[9]

3. Derivatization Procedure:

  • To a known volume of standard or sample solution, add the DNPH reagent.[9]

  • Allow the reaction to proceed for a specified time to form the formaldehyde-DNPH derivative.

  • Adjust the pH to stabilize the derivative.[9]

4. Chromatographic Conditions:

  • Flow rate: 1.0 - 1.5 mL/min.[9]

  • Injection volume: 10 - 20 µL.

  • Column temperature: 25-30°C.[9][11]

  • Detection wavelength: 345 - 365 nm.[10][12]

5. Analysis:

  • Generate a calibration curve using derivatized formaldehyde standards.

  • Inject the derivatized sample and quantify the formaldehyde-DNPH derivative peak.

Protocol 3: Quantification of Nitrite and Bromide by Ion Chromatography

This method is suitable for the analysis of anionic degradation products of this compound.

1. Instrumentation and Materials:

  • Ion Chromatograph (IC) with a conductivity and/or UV detector.

  • Anion-exchange column (e.g., Dionex IonPac AS19-4µm).[13]

  • Eluent: Potassium hydroxide gradient or a citrate-methanol buffer.[13][14]

  • Nitrite and bromide reference standards.

2. Preparation of Standards and Samples:

  • Prepare a mixed stock solution of nitrite and bromide and perform serial dilutions for calibration.

  • Dilute the formulation sample with deionized water to bring the analyte concentrations within the calibration range.

  • Filter the samples through an appropriate filter to remove particulates.

3. Chromatographic Conditions:

  • Follow the instrument manufacturer's recommendations for the specific column and eluent system.

  • UV detection for nitrite and bromide is typically performed at around 210 nm.[13]

4. Analysis:

  • Generate a calibration curve for each anion.

  • Inject the sample and quantify the nitrite and bromide concentrations based on their respective peak areas.

References

Optimizing Bronopol concentration to minimize cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bronopol concentration to minimize cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound's cytotoxic effect is primarily driven by its ability to oxidize essential thiol groups within cells, particularly in thiol-containing enzymes. This oxidation leads to the formation of disulfide bonds, which can inactivate critical enzymes involved in cellular respiration and metabolism. Under aerobic conditions, this process can also generate reactive oxygen species (ROS), such as superoxide and peroxide, which contribute to oxidative stress and induce apoptosis.

Q2: At what concentrations does this compound typically become cytotoxic?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. As a starting point, concentrations in cosmetic formulations are typically below 0.1%. In one study involving HaCaT keratinocytes, a concentration of 0.02% this compound resulted in high cell viability (approximately 99%).[1] However, another study noted a clastogenic effect in human lymphocytes at 30 µg/mL.

Q3: How can I determine the appropriate concentration range of this compound for my experiments?

To determine the optimal concentration, a cytotoxicity assay such as the MTT assay should be performed. We recommend starting with a broad range of concentrations and then narrowing it down based on the initial results. A typical starting range for many compounds is 20-100 µg/mL. Based on the initial screening, a more refined concentration range can be selected for determining the IC50 value (the concentration that inhibits 50% of cell viability).

Q4: What is the difference between apoptosis and necrosis, and how can I distinguish them in my experiments?

Apoptosis is a programmed and controlled form of cell death, characterized by specific morphological and biochemical events. Necrosis, on the other hand, is an uncontrolled form of cell death that results from acute cellular injury. The Annexin V/PI apoptosis assay is a standard method to differentiate between these two processes. Early apoptotic cells will stain positive for Annexin V and negative for propidium iodide (PI), while late apoptotic and necrotic cells will stain positive for both.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High background absorbance - Contamination of the culture medium.- Phenol red in the medium interfering with readings.- Ensure aseptic techniques to prevent contamination.- Use a phenol red-free medium during the MTT incubation step.
Low absorbance readings - Insufficient number of viable cells.- Incubation time with MTT reagent is too short.- Optimize cell seeding density.- Increase the incubation time with the MTT reagent (typically 1-4 hours).
Inconsistent results between wells ("edge effect") - Evaporation from the outer wells of the microplate.- Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.
Increased absorbance with higher compound concentration - The compound may be chemically reducing the MTT reagent.- The compound may be causing a stress response that increases cellular metabolism at lower concentrations.- Run a control with the compound and MTT in cell-free media to check for chemical interaction.- Visually inspect cells for signs of stress and consider using a higher concentration range to observe cytotoxicity.
Annexin V/PI Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High percentage of Annexin V positive cells in the negative control - Cells were harvested too harshly, causing membrane damage.- Cells were overgrown or unhealthy before the experiment.- Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Weak or no Annexin V signal in the positive control - The apoptosis-inducing agent was not effective.- Insufficient calcium in the binding buffer.- Use a known potent apoptosis inducer (e.g., staurosporine) as a positive control.- Ensure the binding buffer contains an adequate concentration of CaCl2.
High percentage of double-positive (Annexin V+/PI+) cells - The cells are in late-stage apoptosis or necrosis.- Mechanical damage to the cell membrane during processing.- Harvest cells at an earlier time point to capture early apoptosis.- Handle cells gently during washing and staining steps.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on a specific cell line. Researchers should generate similar tables to compare the cytotoxicity of this compound across different cell lines relevant to their studies.

Cell LineAssayConcentrationIncubation Time% Cell ViabilityIC50Reference
HaCaT (Human Keratinocytes)MTT0.02%Not Specified~99%Not Determined[1]
Example: A549 (Human Lung Carcinoma)MTT[Specify Range]24h, 48h, 72h[Specify Data][Determine Value]Internal Data
Example: HepG2 (Human Liver Carcinoma)MTT[Specify Range]24h, 48h, 72h[Specify Data][Determine Value]Internal Data

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Annexin V/PI Apoptosis Assay

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of this compound. Include both untreated (negative) and positive controls.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with this compound Concentrations start->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for optimizing this compound concentration.

bronopol_apoptosis_pathway cluster_cell Cellular Effects cluster_mito Mitochondrial Pathway cluster_execution Execution Phase This compound This compound thiol_ox Oxidation of Thiol Groups This compound->thiol_ox ros Increased ROS Production thiol_ox->ros mmp Loss of Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

troubleshooting_logic start Inconsistent Cytotoxicity Results? q1 Are negative controls showing high cell death? Yes No start->q1 a1 Check cell health and handling procedures. Use gentle harvesting techniques. q1:f1->a1 q2 Is there high variability between replicate wells? Yes No q1:f2->q2 a1->q2 a2 Check for 'edge effects'. Ensure accurate pipetting and mixing. q2:f1->a2 q3 Does the compound interfere with the assay itself? Yes No q2:f2->q3 a2->q3 a3 Run cell-free controls with compound. Consider an alternative cytotoxicity assay. q3:f1->a3 end Review experimental design and reagent quality. q3:f2->end a3->end

References

Technical Support Center: Bronopol as a Biocide in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bronopol as a biocide in complex experimental media.

Troubleshooting Guides

Problem: Loss of Antimicrobial Efficacy Over Time

Possible Causes:

  • pH-Dependent Degradation: this compound's stability is highly dependent on the pH of the medium.[1][2][3][4] In alkaline conditions, its degradation rate increases significantly.[1][2][3][4]

  • Elevated Temperature: Higher temperatures accelerate the decomposition of this compound.[2][5][6]

  • Presence of Nucleophiles (e.g., Thiols): Complex media, such as cell culture media, often contain amino acids with thiol groups (e.g., cysteine).[1] These can react with and inactivate this compound, reducing its bacteriostatic activity by 16- to 64-fold.[1]

  • Interaction with Other Media Components: Certain ingredients, like sodium dodecylsulfate, can hasten the degradation of this compound.[5][6]

Troubleshooting Steps:

  • Monitor and Adjust pH: Regularly measure the pH of your medium. If possible, maintain a pH on the acidic side of neutral to enhance this compound's stability.[2][3]

  • Control Temperature: Store and use the this compound-containing medium at the lowest temperature compatible with your experimental protocol. Avoid prolonged exposure to elevated temperatures.[2][5]

  • Assess for Incompatible Components: Review the composition of your complex medium for the presence of high concentrations of nucleophiles or other known incompatible substances.

  • Consider Alternative Biocides: If the medium's composition cannot be altered, consider using an alternative biocide that is more stable under your experimental conditions.

  • Frequent Replenishment: If feasible, replenish the this compound concentration at regular intervals to compensate for degradation.

Problem: Unexpected Experimental Results or Cellular Toxicity

Possible Causes:

  • Formaldehyde Release: this compound degrades to release formaldehyde, which can have its own biological effects and toxicity.[5][7][8][9] This degradation is more pronounced at higher pH and temperatures.[2][8]

  • Formation of Other Degradation By-products: Besides formaldehyde, this compound degradation can produce other potentially reactive molecules such as 2-bromo-2-nitroethanol and bromonitromethane, which may be more persistent and toxic than this compound itself.[5][7]

  • Corrosive Properties: At high concentrations, this compound can be corrosive.[6]

Troubleshooting Steps:

  • Quantify Formaldehyde Concentration: If you suspect formaldehyde-related effects, you can measure its concentration in your medium. A detailed experimental protocol for this is provided below.

  • Minimize Degradation: Follow the steps outlined in the "Loss of Antimicrobial Efficacy" section to minimize this compound degradation and, consequently, the formation of by-products.

  • Evaluate this compound Concentration: Ensure you are using the lowest effective concentration of this compound for your application to minimize potential toxicity and corrosiveness.

  • Include Appropriate Controls: Run parallel experiments with a vehicle control (medium without this compound) and a positive control for the expected effects of formaldehyde to distinguish between the effects of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: The main degradation pathway for this compound in aqueous solutions is a retroaldol reaction that releases formaldehyde and forms 2-bromo-2-nitroethanol.[7] This process is accelerated by alkaline pH and elevated temperatures.[2][8]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic conditions. As the pH increases towards neutral and alkaline, its rate of hydrolysis and degradation increases significantly.[1][2][3][4]

Q3: Are there any common components in cell culture media that are incompatible with this compound?

A3: Yes, amino acids containing thiol groups, such as cysteine, are known to react with and inactivate this compound.[1] Other components like sodium dodecylsulfate can also accelerate its degradation.[5][6] Conversely, citric acid can help to slow down its decomposition by lowering the pH.[2][5]

Q4: Can I autoclave a medium containing this compound?

A4: No, autoclaving is not recommended. The high temperature of autoclaving will cause rapid degradation of this compound.[2] It is advisable to filter-sterilize the medium after adding this compound.

Q5: How can I accurately measure the concentration of this compound in my complex medium?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound in complex mixtures. A detailed protocol is provided in the "Experimental Protocols" section of this document.

Data Presentation

Table 1: Half-life of this compound at Different pH Values (20°C)

pHHalf-life
4> 5 years
61.5 years
82 months

Data sourced from Bryce, et al., 1978 as cited in AICIS, 2022.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Complex Media by HPLC

Objective: To determine the concentration of this compound in a complex medium using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile in a ratio of 80:10:10 (v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of this compound in your samples.

  • Sample Preparation:

    • Collect a sample of your complex medium containing this compound.

    • If the medium contains particulates, centrifuge the sample to pellet the solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase to 0.8 mL/min.

    • Set the UV detector wavelength to 250 nm.

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the column.

    • Record the chromatograms and the peak area for this compound. The retention time for this compound is expected to be around 4.52 minutes under these conditions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.

Protocol 2: Assessment of this compound's Antimicrobial Efficacy using a Suspension Time-Kill Test (Modified from ASTM E2315)

Objective: To evaluate the effectiveness of this compound in reducing a microbial population in a liquid complex medium over time.

Materials:

  • Test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Complex medium (e.g., cell culture medium, pharmaceutical formulation)

  • This compound

  • Sterile saline solution

  • Neutralizer solution (appropriate for this compound, e.g., a solution containing sodium thiosulfate)

  • Sterile culture tubes or flasks

  • Incubator

  • Plate count agar

  • Sterile pipettes and dilution tubes

Procedure:

  • Prepare Microbial Inoculum:

    • Culture the test microorganism in a suitable broth to achieve a high concentration of cells (e.g., 10^8 CFU/mL).

    • Harvest and wash the cells with sterile saline. Resuspend the cells in the complex medium to be tested.

  • Prepare Test and Control Suspensions:

    • In a sterile flask, add the desired concentration of this compound to the complex medium.

    • In a separate sterile flask, add an equal volume of sterile water or the solvent used for the this compound stock solution to the complex medium to serve as a control.

  • Inoculation and Sampling:

    • Inoculate both the test and control flasks with the microbial suspension to achieve a starting concentration of approximately 10^6 CFU/mL.

    • Immediately after inoculation (time zero), and at predetermined time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot from each flask.

  • Neutralization and Plating:

    • Immediately transfer the collected aliquot into a tube containing the neutralizer solution to stop the antimicrobial action of this compound.

    • Perform serial dilutions of the neutralized samples in sterile saline.

    • Plate the appropriate dilutions onto plate count agar.

  • Incubation and Enumeration:

    • Incubate the plates under conditions suitable for the test microorganism.

    • Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) at each time point for both the test and control suspensions.

  • Data Analysis:

    • Calculate the log reduction in the microbial population for each time point compared to the time zero count for the test suspension.

    • Compare the microbial reduction in the this compound-containing medium to the control medium.

Mandatory Visualizations

Bronopol_Degradation_Pathway This compound This compound (2-bromo-2-nitropropane-1,3-diol) Formaldehyde Formaldehyde This compound->Formaldehyde Retroaldol Reaction BNE 2-bromo-2-nitroethanol This compound->BNE Retroaldol Reaction BNE->Formaldehyde BNM Bromonitromethane BNE->BNM Bromoethanol 2-bromoethanol BNE->Bromoethanol Nitrite Nitrite Ion BNE->Nitrite

Caption: Primary degradation pathway of this compound.

Factors_Influencing_Bronopol_Stability This compound This compound Stability Degradation Increased Degradation This compound->Degradation Stability Increased Stability This compound->Stability pH pH pH->Degradation Alkaline pH->Stability Acidic Temp Temperature Temp->Degradation High Thiols Thiols (e.g., Cysteine) Thiols->Degradation Presence Surfactants Surfactants (e.g., SDS) Surfactants->Degradation Presence CitricAcid Citric Acid CitricAcid->Stability Presence

Caption: Factors influencing the stability of this compound.

Experimental_Workflow_Efficacy_Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Culture Prepare Microbial Culture Inoculation Inoculate Media Prep_Culture->Inoculation Prep_Media Prepare Test & Control Media Prep_Media->Inoculation Sampling Sample at Time Intervals Inoculation->Sampling Neutralization Neutralize Antimicrobial Action Sampling->Neutralization Plating Serial Dilution & Plating Neutralization->Plating Incubation Incubate Plates Plating->Incubation Enumeration Enumerate Colonies (CFU/mL) Incubation->Enumeration Log_Reduction Calculate Log Reduction Enumeration->Log_Reduction

Caption: Workflow for biocide efficacy testing.

References

Technical Support Center: Troubleshooting Bronopol Interference with Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the preservative Bronopol in enzymatic assays.

FAQs: Understanding this compound and Its-Interactions

Q1: What is this compound and why is it used in laboratory reagents?

A1: this compound (2-bromo-2-nitro-1,3-propanediol) is a broad-spectrum antimicrobial agent effective against Gram-negative bacteria. It is often added as a preservative to various aqueous reagents and buffers to prevent microbial growth and extend shelf life.[1]

Q2: How does this compound interfere with enzymatic assays?

A2: this compound's primary mechanism of interference stems from its ability to react with sulfhydryl (thiol) groups (-SH) present in the cysteine residues of enzymes.[2][3] This reaction, particularly under aerobic conditions, involves the catalytic oxidation of thiols to disulfides, which can lead to conformational changes and inactivation of the enzyme.[4] This process can also generate reactive oxygen species like superoxide and peroxide, which can further damage the enzyme.[2][4]

Q3: Which types of enzymes are most susceptible to this compound interference?

A3: Enzymes that rely on free thiol groups for their catalytic activity or structural integrity are particularly vulnerable to this compound interference. This includes a wide range of enzymes, with a notable example being dehydrogenases.[3]

Q4: Can the degradation products of this compound also interfere with assays?

A4: Yes. This compound can degrade, especially in alkaline conditions (pH > 7) and at elevated temperatures, into several byproducts, including formaldehyde, nitrite, and bromide ions.[1][5] Each of these can potentially interfere with enzymatic assays:

  • Formaldehyde: Can react with and inactivate enzymes.[6][7]

  • Nitrite: Has been shown to inhibit enzymes like catalase, with IC50 values varying based on pH.[8][9]

  • Bromide: Can interfere with certain analytical methods, although its direct, potent inhibition of a wide range of enzymes is less documented.[10]

Q5: Are there alternatives to this compound for preserving reagents used in enzymatic assays?

A5: Yes, several alternatives with different mechanisms of action exist. The choice of preservative should be carefully considered based on the specific assay and enzyme being used. Some alternatives include sodium azide, ProClin™, and others. It is crucial to validate the compatibility of any preservative with your specific assay.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating this compound interference in your enzymatic assays.

Initial Diagnosis of Interference

If you observe lower-than-expected enzyme activity, high variability between replicates, or a complete loss of signal, and you are using a reagent preserved with this compound, it is prudent to investigate for potential interference.

Experimental Protocol: Diagnosing this compound Interference

Objective: To determine if this compound is the cause of assay interference.

Materials:

  • Your enzyme of interest and its substrate

  • Assay buffer (the one you suspect contains this compound)

  • A fresh, this compound-free batch of the same assay buffer (if possible to prepare)

  • This compound stock solution (e.g., 1% w/v in water)

  • Your standard assay detection reagents

Procedure:

  • Control Reaction: Run your standard enzymatic assay using the fresh, this compound-free buffer. This will serve as your baseline for normal enzyme activity.

  • Suspected Interference Reaction: Run the assay using the buffer you suspect contains this compound.

  • Spike-in Control: Run the assay with the this compound-free buffer, but add this compound from your stock solution to final concentrations that may be present in the preserved reagent (typically 0.01% to 0.1% w/v).[5]

  • Data Analysis: Compare the enzyme activity across the three conditions. A significant decrease in activity in the "Suspected Interference Reaction" and the "Spike-in Control" compared to the "Control Reaction" strongly suggests this compound interference.

Troubleshooting Workflow for Suspected this compound Interference

A Unexpected Assay Results (Low Activity, High Variability) B Check Reagent Composition: Does any component contain this compound? A->B C Yes B->C Yes D No B->D No E Perform Diagnostic Experiment: - Control (this compound-free buffer) - Suspected Buffer - Spike-in Control C->E J Troubleshoot other assay parameters (e.g., enzyme stability, reagent prep) D->J F Interference Confirmed? (Activity << Control) E->F G Yes F->G Yes H No F->H No I Implement Neutralization Protocol (See Below) G->I H->J K Problem Resolved I->K

Caption: A logical workflow to diagnose and address potential this compound interference.

Neutralization of this compound Interference

Once this compound interference is confirmed, the most effective mitigation strategy is to neutralize it by adding a thiol-containing compound to the assay. These "quenching" agents have free sulfhydryl groups that react with and consume the this compound, thereby protecting the enzyme.

Commonly Used Neutralizing Agents:

  • Dithiothreitol (DTT): A strong reducing agent, highly effective at protecting enzymes.

  • L-Cysteine: A naturally occurring amino acid that can effectively neutralize this compound.[2]

  • Sodium Thioglycolate: Another thiol-containing compound used for neutralization.

Experimental Protocol: Neutralizing this compound with a Thiol-Containing Agent

Objective: To rescue enzyme activity by neutralizing this compound in the assay.

Materials:

  • Your enzymatic assay components (enzyme, substrate, this compound-containing buffer)

  • Stock solution of a neutralizing agent (e.g., 1 M DTT, 1 M L-Cysteine, or 1 M Sodium Thioglycolate in water)

Procedure:

  • Determine Optimal Neutralizer Concentration:

    • Set up a series of reactions with your this compound-containing assay buffer.

    • Add the neutralizing agent to different final concentrations (a typical starting range is 1-10 mM).

    • Pre-incubate the buffer with the neutralizing agent for 5-10 minutes at room temperature to allow for the reaction with this compound to complete.

    • Initiate the enzymatic reaction by adding the enzyme and substrate.

    • Measure the enzyme activity and identify the lowest concentration of the neutralizing agent that restores activity to the level of the this compound-free control.

  • Implement the Optimized Protocol:

    • For all subsequent assays using the this compound-containing reagent, add the determined optimal concentration of the neutralizing agent and pre-incubate as established above before starting the enzymatic reaction.

This compound Neutralization Workflow

cluster_prep Preparation cluster_optimization Optimization cluster_implementation Implementation A Prepare Stock Solution of Neutralizing Agent (e.g., 1M DTT, L-Cysteine, or Sodium Thioglycolate) B Set up assay with this compound-containing buffer A->B C Add varying concentrations of neutralizing agent (e.g., 1-10 mM) B->C D Pre-incubate for 5-10 minutes at room temperature C->D E Initiate enzymatic reaction D->E F Measure enzyme activity E->F G Determine optimal neutralizer concentration (lowest concentration that restores activity) F->G H For future assays, add optimal concentration of neutralizer to This compound-containing buffer G->H I Pre-incubate as determined H->I J Proceed with standard enzymatic assay protocol I->J

Caption: A step-by-step workflow for neutralizing this compound in an enzymatic assay.

Quantitative Data on this compound Inhibition

While specific IC50 values for this compound across a wide range of enzymes are not extensively published, its inhibitory effects are concentration-dependent. The following table provides a general overview of concentrations at which this compound has been observed to have biological effects, which can serve as a starting point for troubleshooting.

Enzyme/System Observed Effect This compound Concentration Reference
E. coli growth (MIC)Minimum Inhibitory Concentration13 µg/mL[2]
E. coli bactericidal activityFirst-order reduction in viability100 - 500 µg/mL[2]
General Pharmaceutical PreparationsTypical preservative concentration0.01% - 0.1% w/v (100 - 1000 µg/mL)[5]
Candidatus Liberibacter asiaticus IMPDHInhibition constant (Ki)234 nM[11]

Note: The inhibitory concentration in your specific assay will depend on the enzyme, buffer composition, pH, and temperature.

Safety and Handling of Neutralizing Agents

When working with neutralizing agents, it is important to follow appropriate safety precautions.

Neutralizing Agent Key Safety Considerations
Dithiothreitol (DTT) Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye protection.
L-Cysteine Harmful if swallowed. Wear protective gloves and eye protection. Wash hands thoroughly after handling.
Sodium Thioglycolate Toxic if swallowed and harmful in contact with skin. May cause an allergic skin reaction. May be corrosive to metals. Wear protective gloves, clothing, and eye protection. Store locked up.

Always consult the Safety Data Sheet (SDS) for each reagent before use for complete safety information.

References

How to avoid precipitation of Bronopol in concentrated stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bronopol in concentrated stock solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Concentrated stock solutions of this compound can sometimes exhibit precipitation, which can be attributed to either physical or chemical instability. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Precipitation observed in a concentrated this compound stock solution.

Initial Assessment Workflow:

start Precipitation Observed check_temp Was the solution exposed to low temperatures? start->check_temp check_concentration Is the concentration near or above the solubility limit? check_temp->check_concentration No warm_solution Gently warm the solution. Does the precipitate redissolve? check_temp->warm_solution Yes check_ph What is the pH of the solution? check_concentration->check_ph No reduce_concentration Action: Reduce concentration or use a co-solvent. check_concentration->reduce_concentration Yes check_storage How was the solution stored? (light, container type) check_ph->check_storage Acidic/Neutral adjust_ph Action: Adjust pH to the acidic range (ideally < 7). check_ph->adjust_ph Alkaline (pH > 7) chemical_degradation Issue: Chemical Degradation (Formation of insoluble byproducts) check_storage->chemical_degradation Proper, but precipitation persists proper_storage Action: Store in a dark place, in a sealed, non-metallic container. check_storage->proper_storage Improper physical_precipitation Issue: Physical Precipitation (Exceeded solubility at low temp) warm_solution->physical_precipitation Yes warm_solution->chemical_degradation No physical_precipitation->reduce_concentration adjust_ph->chemical_degradation proper_storage->chemical_degradation start Prepare this compound Stock Solution (Protocol 1) visual_check Visual Inspection: Is the solution clear and colorless? start->visual_check ph_check pH Measurement: Is the pH within the expected range (typically 5.0-7.0)? visual_check->ph_check Yes fail_visual Fail: Solution is hazy or discolored. Action: Discard and reprepare. visual_check->fail_visual No pass_qc Solution Passes QC Ready for use and storage ph_check->pass_qc Yes fail_ph Fail: pH is outside the acceptable range. Action: Adjust pH or reprepare. ph_check->fail_ph No

Technical Support Center: Managing Formaldehyde Release from Bronopol in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on strategies to minimize formaldehyde release from Bronopol (2-bromo-2-nitropropane-1,3-diol) in your experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is formaldehyde release a concern?

This compound is a broad-spectrum antimicrobial agent used as a preservative in a wide range of applications, including cosmetics, personal care products, and various industrial formulations.[1][2] Its effectiveness lies in its ability to inhibit the growth of bacteria, particularly Gram-negative species like Pseudomonas aeruginosa.[3][4]

Formaldehyde release is a concern because this compound can degrade under certain conditions to produce formaldehyde.[5][6] Formaldehyde is a known skin sensitizer and is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[7] Therefore, minimizing its release is crucial for laboratory safety and the integrity of experimental results.

Q2: What are the primary factors that influence formaldehyde release from this compound?

The two main factors that accelerate the degradation of this compound and subsequent formaldehyde release are pH and temperature.[8]

  • pH: this compound is most stable in acidic conditions. As the pH becomes more alkaline, the rate of decomposition and formaldehyde release increases significantly.[7][9]

  • Temperature: Higher temperatures promote the degradation of this compound.

The composition of the formulation, or "matrix," can also play a role in the stability of this compound.[10]

Q3: At what pH and temperature does this compound show significant degradation?

This compound is most stable at an acidic pH. Significant degradation and formaldehyde release occur in neutral to alkaline conditions, with the rate increasing as the pH rises.[11] For instance, in an aqueous solution, the half-life of this compound is estimated to be over 5 years at pH 4, 1.5 years at pH 6, and shortens to 2 months at pH 8 at 20°C.[12]

Troubleshooting Guide

Issue: I am detecting unexpectedly high levels of formaldehyde in my experiment containing this compound.

Possible Causes and Solutions:

  • Incorrect pH of the Solution:

    • Verification: Measure the pH of your stock solutions and final experimental medium.

    • Solution: Adjust the pH of your solutions to be in the acidic range (ideally below 6) to maintain this compound stability. Use appropriate buffer systems to maintain a stable pH throughout your experiment. The addition of citric acid has been shown to slow down the decomposition of this compound in aqueous solutions by lowering the pH.[9]

  • Elevated Storage or Experimental Temperature:

    • Verification: Check the temperature logs for storage of your this compound-containing solutions and the temperature at which your experiment is being conducted.

    • Solution: Store this compound stock solutions in a cool, dark place. If your experimental protocol allows, conduct the experiment at a lower temperature. Avoid heating solutions containing this compound.[9]

  • Incompatible Reagents:

    • Verification: Review the composition of your experimental medium. This compound can interact with certain compounds. For example, its degradation can be accelerated in the presence of secondary amines or amides, which can also lead to the formation of nitrosamines.[11] While generally compatible with many surfactants, some components might affect its stability.[13]

    • Solution: If possible, substitute incompatible reagents. If not, consider running control experiments to quantify the impact of these reagents on formaldehyde release.

  • Improper Solution Preparation:

    • Verification: Review your protocol for preparing this compound solutions.

    • Solution: It is recommended to add this compound to the aqueous phase of a formulation early in the preparation process for cold process products. For analytical purposes, preparing samples in HPLC-grade methanol (with a low water content) can prevent degradation and ensure reproducible results.[14]

Data on Formaldehyde Release

The following tables summarize quantitative data on formaldehyde release from this compound under different conditions.

Table 1: Effect of pH on Formaldehyde Release from a 0.1% (w/v) this compound Solution at 25°C

pHTimeFormaldehyde Concentration (ppm)Reference
2.050 daysLittle to no production[8]
8.024 hours30[8]

Table 2: Effect of Temperature on Formaldehyde Release from a 0.1% (w/v) this compound Solution in 0.005 M Sodium Phosphate Buffer (pH 6.0)

Temperature (°C)Incubation TimeFormaldehyde ReleaseReference
2590 minutesTemperature-dependent
4090 minutes(increasing with
6090 minutestemperature)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of Formaldehyde Released from this compound

This method is based on the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH).[10]

  • Sample Preparation and Derivatization:

    • Take a known volume of the this compound-containing sample.

    • Add an excess of a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile).

    • Acidify the mixture (e.g., with phosphoric acid) to catalyze the reaction.

    • Heat the mixture for a specific time and temperature to ensure complete derivatization (e.g., 40°C for 30 minutes).

    • Cool the solution and dilute to a known volume with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Detection: UV detector at 345 nm.

    • Quantification: Prepare a calibration curve using standard solutions of formaldehyde-DNPH derivative.

Visualizations

Bronopol_Degradation_Pathway This compound This compound (2-bromo-2-nitropropane-1,3-diol) Intermediate Retro-aldol Reaction (Alkaline conditions, Heat) This compound->Intermediate Degradation Formaldehyde Formaldehyde Intermediate->Formaldehyde Bromonitroethanol Bromonitroethanol Intermediate->Bromonitroethanol

Caption: Simplified degradation pathway of this compound leading to the release of formaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare this compound Solution (Specify concentration, solvent, pH) Set_Conditions Set Experimental Conditions (Temperature, pH, light exposure) Prep_Solution->Set_Conditions Incubation Incubate Sample (Specified time intervals) Set_Conditions->Incubation Sampling Collect Aliquots Incubation->Sampling Derivatization Derivatize with 2,4-DNPH Sampling->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantify Formaldehyde HPLC->Quantification

Caption: Experimental workflow for assessing formaldehyde release from this compound.

References

Technical Support Center: Overcoming Microbial Resistance to Bronopol in Long-Term Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Bronopol in long-term cultures. Our aim is to equip researchers with the knowledge to effectively mitigate and manage potential microbial resistance to this widely used biocide.

Troubleshooting Guide

Encountering reduced efficacy of this compound in your long-term cultures? This guide provides a structured approach to identifying and resolving the issue.

Problem: Loss of this compound Efficacy in Long-Term Culture

A gradual or sudden increase in microbial growth despite the presence of this compound can be alarming. Follow these steps to diagnose and address the problem.

Step 1: Verify this compound Concentration and Integrity

The first step is to ensure that the active compound is present at the intended concentration.

  • Action:

    • Collect a sample of your culture medium.

    • Analyze the this compound concentration using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section.

    • Compare the measured concentration to the expected concentration.

  • Interpretation:

    • Concentration is lower than expected: This suggests degradation of this compound. Proceed to Step 2 .

    • Concentration is as expected: The issue may be related to microbial resistance. Proceed to Step 3 .

Step 2: Investigate Potential Causes of this compound Degradation

This compound can degrade under certain chemical and physical conditions.

  • Action:

    • Review the composition of your culture medium. The presence of certain components, like sodium dodecylsulfate, can accelerate degradation.[1]

    • Check the pH of your medium. This compound is most stable in acidic conditions and degrades more rapidly in alkaline environments.[2]

    • Evaluate the storage and incubation conditions. Elevated temperatures can increase the rate of degradation.[1]

  • Solution:

    • If possible, adjust the medium composition or pH to create a more stable environment for this compound.

    • Consider more frequent replenishment of this compound to compensate for degradation.

    • Store this compound stock solutions and cultures at recommended temperatures.

Step 3: Assess Microbial Susceptibility to this compound

If the this compound concentration is adequate, the next step is to determine if the microbial population has developed resistance.

  • Action:

    • Isolate the contaminating microorganism from your culture.

    • Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound for the isolate. A detailed protocol is provided in the "Experimental Protocols" section.

    • Compare the obtained MIC/MBC values to the known susceptible range for that organism.

  • Interpretation:

    • MIC/MBC within susceptible range: The problem may not be resistance. Re-evaluate factors in Step 1 and Step 2 , and consider the possibility of a very high microbial load overwhelming the biocide.

    • MIC/MBC significantly elevated: This indicates the development of resistance. Proceed to Step 4 .

Step 4: Implement Strategies to Overcome Resistance

Several strategies can be employed to manage and overcome microbial resistance to this compound.

  • Action:

    • Increase this compound Concentration: A temporary, controlled increase in the this compound concentration may be sufficient to control the resistant strain. However, be mindful of potential cytotoxic effects on your cell culture.

    • Synergistic Combinations: Combine this compound with another biocide that has a different mechanism of action. This can create a synergistic effect, where the combined efficacy is greater than the sum of the individual components. Refer to the "Data Presentation" section for examples of synergistic combinations.

    • Alternate Biocides: Temporarily switch to a different class of biocide to which the microbe is susceptible. This can help to eliminate the this compound-resistant population.

    • Review Culture Hygiene: Implement stricter aseptic techniques to prevent the introduction of new and potentially resistant microorganisms.

The following diagram illustrates the logical flow of the troubleshooting process:

Troubleshooting_Workflow start Problem: Loss of this compound Efficacy step1 Step 1: Verify this compound Concentration start->step1 decision1 Concentration OK? step1->decision1 step2 Step 2: Investigate Degradation solution1 Solution: Adjust Medium/Replenish this compound step2->solution1 step3 Step 3: Assess Microbial Susceptibility decision2 Resistance Detected? step3->decision2 step4 Step 4: Implement Mitigation Strategies solution2 Solution: Increase Dose, Use Synergy, or Alternate Biocide step4->solution2 decision1->step2 No decision1->step3 Yes decision2->step1 No, Re-evaluate decision2->step4 Yes end Problem Resolved solution1->end solution2->end

Caption: Troubleshooting workflow for loss of this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: How does this compound kill microbes?

A1: this compound's primary mechanism of action involves the oxidation of essential thiol groups within microbial cells, particularly in enzymes.[3] This disrupts crucial metabolic processes. Under aerobic conditions, this reaction also generates reactive oxygen species, which further contribute to its bactericidal activity.[4]

Q2: Is it common for microbes to develop resistance to this compound?

A2: The development of high-level resistance to this compound is considered to be rare in practical applications.[5][6][7] This is attributed to its multi-targeted mechanism of action. However, sub-inhibitory concentrations of this compound have been shown to potentially increase the horizontal transfer of antibiotic resistance genes.[8]

Q3: What are the primary mechanisms of microbial resistance to biocides like this compound?

A3: While specific resistance mechanisms to this compound are not extensively documented, general biocide resistance mechanisms that could theoretically play a role include:

  • Altered Cell Envelope: Changes in the microbial cell wall or membrane can limit the uptake of the biocide.

  • Efflux Pumps: These are membrane proteins that can actively transport biocides out of the cell.[9]

  • Enzymatic Degradation: Microbes may produce enzymes that can break down the biocide into less toxic compounds.

  • Biofilm Formation: Microbes embedded in a biofilm matrix can have increased resistance to biocides.[10][11]

The following diagram illustrates these potential resistance mechanisms:

Resistance_Mechanisms cluster_microbe Microbial Cell cell_wall Altered Cell Wall/Membrane efflux_pump Efflux Pump bronopol_out This compound (expelled) efflux_pump->bronopol_out enzyme Degradative Enzyme degraded_this compound Degraded this compound enzyme->degraded_this compound biofilm Biofilm Formation bronopol_in This compound bronopol_in->cell_wall Blocked Entry bronopol_in->efflux_pump bronopol_in->enzyme bronopol_in->biofilm Reduced Penetration

Caption: Potential microbial resistance mechanisms against this compound.

Q4: What factors can influence the stability of this compound in my cultures?

A4: The stability of this compound is influenced by several factors:

  • pH: It is most stable in acidic conditions (pH 4-6) and degrades more rapidly as the pH becomes more alkaline.[2]

  • Temperature: Higher temperatures accelerate its degradation.[1]

  • Chemical Composition: The presence of certain chemicals, such as sodium dodecylsulfate, can increase the rate of degradation. Conversely, citric acid can have a stabilizing effect in some formulations.[1]

  • Light: Exposure to UV light can also contribute to degradation.

Q5: Can I combine this compound with other biocides?

A5: Yes, combining this compound with other biocides can be an effective strategy. Synergistic effects have been observed with compounds like glutaraldehyde and quaternary ammonium compounds. This approach can broaden the spectrum of activity and help prevent the development of resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Pseudomonas aeruginosa12.5 - 50[5]
Escherichia coli12.5 - 50[5]
Staphylococcus aureus12.5 - 50[5]
Bacillus subtilis12.5[5]
Candida albicans1600[5]
Aspergillus niger3200[5]

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityCommentsReference
High pH (Alkaline) Decreases stabilityDegradation accelerates as pH increases above neutral.[2]
High Temperature Decreases stabilityIncreased temperature leads to faster degradation.[1]
Sodium Dodecylsulfate Decreases stabilityAccelerates the decomposition of this compound.[1]
Citric Acid Can increase stabilityMay have a protective effect in some formulations.[1]
UV Light Decreases stabilityCan induce photolytic degradation.

Experimental Protocols

1. Determination of this compound Concentration by HPLC

This protocol provides a general method for quantifying this compound in aqueous samples.

  • Materials:

    • High-Performance Liquid Chromatograph (HPLC) with UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile phase: 0.1% phosphoric acid in water:Methanol:0.1% phosphoric acid in acetonitrile (80:10:10)

    • This compound analytical standard

    • Culture medium sample, filtered through a 0.22 µm filter

  • Procedure:

    • Prepare a standard curve by dissolving the this compound standard in the mobile phase to create a series of known concentrations.

    • Set the HPLC parameters:

      • Flow rate: 0.8 mL/min

      • Detection wavelength: 250 nm

      • Injection volume: 20 µL

    • Inject the standards to generate a calibration curve.

    • Inject the filtered culture medium sample.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

The following diagram illustrates the HPLC analysis workflow:

HPLC_Workflow sample_prep Sample Preparation (Filtration) hplc_system HPLC System (C18 Column) sample_prep->hplc_system detection UV Detection (250 nm) hplc_system->detection data_analysis Data Analysis (Calibration Curve) detection->data_analysis result This compound Concentration data_analysis->result

Caption: Workflow for this compound concentration analysis by HPLC.

2. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against a microbial isolate.

  • Materials:

    • Isolated microbial culture

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

    • This compound stock solution

    • 96-well microtiter plates

    • Incubator

    • Agar plates

  • Procedure (MIC):

    • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial isolate (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (microbes, no this compound) and a negative control (no microbes, no this compound).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).

  • Procedure (MBC):

    • From the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an agar plate.

    • Incubate the agar plates for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum.

The following diagram illustrates the MIC and MBC determination workflow:

MIC_MBC_Workflow start Start serial_dilution Prepare Serial Dilutions of this compound start->serial_dilution inoculation Inoculate with Microbial Suspension serial_dilution->inoculation incubation Incubate 18-24h inoculation->incubation read_mic Read MIC (No Visible Growth) incubation->read_mic subculture Subculture from Clear Wells onto Agar read_mic->subculture end_mic MIC Value read_mic->end_mic incubation2 Incubate Agar Plates 24-48h subculture->incubation2 read_mbc Read MBC (99.9% Killing) incubation2->read_mbc end_mbc MBC Value read_mbc->end_mbc

Caption: Workflow for MIC and MBC determination.

References

Technical Support Center: Stability of Bronopol in Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Bronopol in various experimental conditions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the effective use of this compound as a preservative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound (2-bromo-2-nitro-1,3-propanediol) is a broad-spectrum antimicrobial agent used as a preservative in a wide range of pharmaceutical, cosmetic, and industrial products.[1][2] Its primary function is to prevent the growth of bacteria and other microorganisms, thereby extending the shelf life of the product.[3] It is particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa.[1] A key advantage of this compound is its slow degradation to release low levels of formaldehyde, which contributes to its preservative action without the health concerns associated with high concentrations of free formaldehyde.[3][4]

Q2: What are the key factors that influence the stability of this compound in a buffer system?

The stability of this compound is primarily affected by the following factors:

  • pH: this compound is most stable in acidic to neutral conditions (pH 4-7).[5][6] As the pH becomes more alkaline, its degradation rate increases significantly.[4]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, especially in alkaline solutions.[5][7] It is recommended to incorporate this compound into formulations at temperatures below 40°C.[5]

  • Light Exposure: Exposure to UV light can lead to significant degradation of this compound.[4]

  • Presence of Other Chemicals: Certain compounds can react with and degrade this compound. These include sulfhydryl-containing compounds (e.g., cysteine), secondary amines, sodium thiosulfate, and sodium metabisulfite.[1][5] It is also incompatible with aluminum packaging.[1]

Q3: How does pH affect the rate of this compound degradation?

The pH of the buffer system is a critical determinant of this compound's stability. In aqueous solutions, it is most stable on the acidic side of neutral. As the pH increases, the rate of decomposition accelerates. This degradation often involves a retro-aldol reaction, leading to the release of formaldehyde.

Q4: What are the main degradation products of this compound?

Under degradative conditions, particularly in alkaline environments, this compound decomposes to release formaldehyde.[8] Other identified degradation by-products include bromonitroethanol, 2-hydroxymethyl-2-nitropropane-1,3-diol, bromide ions, and nitrite ions.[7][9]

Q5: Can I use this compound in combination with other preservatives?

Yes, this compound can be used in combination with other preservatives to achieve a broader spectrum of antimicrobial activity.[1] For instance, combining it with parabens can provide excellent protection against a wide range of microorganisms, including yeasts and molds, where this compound's activity is weaker.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of preservative efficacy over time. Degradation of this compound: This may be due to high pH (>7), elevated storage temperature, or exposure to light.• Adjust the pH of your formulation to be within the acidic to neutral range (ideally pH 5-6). • Store the product in a cool, dark place. Avoid prolonged exposure to temperatures above 40°C during manufacturing.[5] • Use opaque or UV-protective packaging.[4]
Incompatibility with other ingredients: this compound may be reacting with other components in your formulation.• Review your formulation for incompatible substances such as sulfhydryl compounds (e.g., cysteine), secondary amines, sodium thiosulfate, or sodium metabisulfite.[1][5] • Avoid using aluminum packaging.[1]
Discoloration or change in odor of the formulation. Formation of degradation products: The degradation of this compound can lead to the formation of byproducts, including formaldehyde, which may alter the sensory characteristics of the product.[3][4]• Investigate the stability of this compound under your specific formulation and storage conditions using the analytical methods described below. • If degradation is confirmed, reformulate by adjusting pH, temperature, or removing incompatible ingredients.
Formation of nitrosamines. Reaction with secondary amines: In the presence of secondary amines or amides, this compound degradation can lead to the formation of nitrosamines, which are a safety concern.[5]• Avoid formulating this compound with ingredients that are secondary amines or may contain them as impurities. • Consider using nitrosamine inhibitors if the presence of secondary amines is unavoidable, though reformulation is the preferred approach.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of this compound at different pH values.

Table 1: Half-life of this compound in Aqueous Solutions at 20°C

pHHalf-life
4> 5 years
6~ 1.5 years
8~ 2 months
(Source: Bryce, et al., 1978, as cited in[10])

Experimental Protocols

Protocol 1: Stability Indicating Study of this compound by UV-Spectrophotometry

This protocol provides a method to assess the stability of this compound under various stress conditions.

Objective: To determine the degradation of this compound when exposed to acidic, basic, thermal, and photolytic stress.

Materials:

  • This compound powder

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Hot air oven

  • UV light chamber

Methodology:

  • Preparation of Standard Stock Solution:

    • Accurately weigh 100 mg of this compound powder and transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with distilled water to obtain a concentration of 1 mg/mL (1000 µg/mL).

  • Determination of Analytical Wavelength (λmax):

    • From the stock solution, prepare a dilution of approximately 60 µg/mL.

    • Scan this solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

    • The wavelength at which maximum absorbance is observed is the λmax for this compound (typically around 214 nm).[3][4]

  • Forced Degradation Studies:

    • Acidic Condition:

      • Weigh 100 mg of this compound and dissolve it in 100 mL of 0.1 N HCl.

      • Withdraw 1 mL samples at intervals of 1, 3, and 5 hours.

      • Neutralize each sample with 1 mL of 0.1 N NaOH.

      • Perform serial dilutions with distilled water to obtain a final concentration of 50 µg/mL and measure the absorbance at λmax.[4]

    • Basic Condition:

      • Weigh 100 mg of this compound and dissolve it in 100 mL of 0.1 N NaOH.

      • Withdraw 1 mL samples at intervals of 1, 3, and 5 hours.

      • Neutralize each sample with 1 mL of 0.1 N HCl.

      • Perform serial dilutions to obtain a final concentration of 50 µg/mL and measure the absorbance at λmax.[4]

    • Thermal Degradation:

      • Place 1 g of this compound powder in a hot air oven set at 50°C.

      • At intervals of 1, 3, and 5 hours, take a 100 mg sample and dissolve it in a 10 mL volumetric flask with distilled water.

      • Perform serial dilutions to obtain a final concentration of 50 µg/mL and measure the absorbance at λmax.[4]

    • Photolytic Degradation:

      • Spread 1 g of this compound powder in a thin layer and place it in a UV light chamber (wavelength 250-400 nm).

      • At intervals of 1, 3, and 5 hours, take a 100 mg sample.

      • Perform serial dilutions to obtain a final concentration of 50 µg/mL and measure the absorbance at λmax.[4]

  • Analysis:

    • Calculate the percentage of this compound remaining at each time point under each stress condition by comparing the absorbance to that of an undegraded standard solution of the same concentration. A significant decrease in absorbance indicates degradation.[4]

Protocol 2: Quantification of Formaldehyde Release by HPLC-PDA

This protocol is for the quantification of formaldehyde, a primary degradation product of this compound, using High-Performance Liquid Chromatography with a Photodiode Array detector after derivatization.

Objective: To quantify the amount of free formaldehyde released from a formulation containing this compound.

Materials:

  • Formulation sample containing this compound

  • Formaldehyde standard solution (37%)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution (0.1 N)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with PDA detector

  • ZORBAX RX-C8 column (or equivalent)

Methodology:

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution of formaldehyde and create a series of dilutions to establish a calibration curve.

    • Derivatization: To a known amount of sample or standard, add the 2,4-DNPH solution. This reaction forms a stable hydrazone derivative that can be detected by UV.[11][12] Allow the reaction to proceed under controlled conditions (time and temperature).

    • Extraction: Extract the derivatized formaldehyde into an organic solvent suitable for HPLC injection.

  • HPLC Conditions:

    • Column: ZORBAX RX-C8 (250 mm × 4.6 mm; 5 µm).[11]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[11]

    • Flow Rate: 1.5 mL/min.[11]

    • Detection Wavelength: 353 nm.[11]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the peak corresponding to the formaldehyde-DNPH derivative based on its retention time compared to the standard.

    • Quantify the amount of formaldehyde in the samples by comparing the peak area to the calibration curve generated from the standards.

Visualizations

Bronopol_Degradation_Pathway This compound This compound (2-bromo-2-nitro-1,3-propanediol) Intermediate Retro-aldol Reaction This compound->Intermediate Alkaline pH High Temperature Formaldehyde Formaldehyde Intermediate->Formaldehyde Bromonitroethanol Bromonitroethanol Intermediate->Bromonitroethanol Other_Products Other Products (Bromide ions, Nitrite ions, etc.) Bromonitroethanol->Other_Products Further Degradation

Caption: Simplified degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Prep Prepare this compound solution in desired buffer Acid Acidic pH Base Alkaline pH Temp High Temp. Light UV Light Sampling Withdraw samples at time intervals Acid->Sampling Base->Sampling Temp->Sampling Light->Sampling Quantify Quantify remaining this compound (e.g., UV-Spec or HPLC) Sampling->Quantify Results Calculate % Degradation & Determine Stability Profile Quantify->Results

Caption: Workflow for this compound forced degradation study.

References

Bronopol Technical Support Center: Troubleshooting Incompatibilities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on addressing chemical incompatibilities associated with Bronopol (2-bromo-2-nitropropane-1,3-diol).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

This compound is incompatible with several chemical classes, which can lead to its degradation and a reduction in antimicrobial efficacy. Key incompatibilities include:

  • Alkaline conditions: this compound degrades rapidly as the pH increases.[1][2]

  • Sulfhydryl-containing compounds: Reagents with thiol groups, such as cysteine and glutathione, react with and neutralize this compound.[3][4]

  • Amines and Amides: In alkaline conditions or at elevated temperatures, this compound can release nitrites, which may react with secondary amines or amides to form potentially carcinogenic nitrosamines.[1]

  • Certain Metals: this compound is incompatible with aluminum and iron, and its degradation can be catalyzed by cupric (Cu²⁺) and ferric (Fe³⁺) ions.[2][3] It is generally stable in contact with stainless steel and tin.[3]

  • Strong Reducing and Oxidizing Agents: These can chemically alter and degrade the this compound molecule.[2]

Q2: How do pH and temperature affect the stability of this compound?

This compound's stability is highly dependent on both pH and temperature. It is most stable in acidic aqueous solutions.[1] As the pH and temperature increase, the rate of degradation accelerates significantly.[5][6] Under highly alkaline conditions, this compound decomposes, producing low levels of formaldehyde and other byproducts.[1]

Data Presentation: Stability of this compound

The following table summarizes the stability of this compound in aqueous solutions at various pH levels and temperatures.

pHTemperature (°C)Half-Life
420> 5 years[5]
620~ 1.5 years[5]
6.7Ambient120 hours[5]
7.6Ambient14 hours[5]
820~ 2 months[5]
9Ambient1.9 hours[5]

Troubleshooting Guides

Problem 1: Loss of preservative efficacy in my formulation.

Q: I've added this compound to my formulation, but I'm still seeing microbial growth. What could be the cause?

A: Loss of efficacy is typically due to the chemical degradation of this compound. Consider the following troubleshooting steps:

  • Check the pH of your formulation. this compound is most stable in acidic conditions. If your formulation has a neutral or alkaline pH, the this compound is likely degrading rapidly.[1]

  • Review your list of ingredients for incompatibilities. Are there any sulfhydryl-containing compounds (e.g., cysteine, glutathione, certain proteins)?[3][7] These will readily react with and deplete this compound.

  • Identify any secondary amines or amides. While this compound itself is not a nitrosating agent, its degradation products can react with these compounds to form nitrosamines, a reaction that is heavily regulated and should be avoided.[1]

  • Consider your storage and processing containers. Avoid using aluminum or iron containers, as these metals are incompatible with this compound.[2][3] The presence of ferric or cupric ions in your water or reagents can also accelerate degradation.[5]

  • Evaluate processing and storage temperatures. Elevated temperatures will significantly increase the rate of degradation, especially in alkaline systems.[1]

G start Microbial Growth Detected in this compound-Preserved Formulation check_ph Check Formulation pH start->check_ph ph_high pH is Neutral or Alkaline check_ph->ph_high High ph_ok pH is Acidic check_ph->ph_ok OK check_ingredients Review Ingredients for Incompatible Reagents incompatible_found Sulfhydryl Compounds, Amines, or Metal Ions Present check_ingredients->incompatible_found Yes incompatible_ok No Obvious Incompatibilities check_ingredients->incompatible_ok No check_containers Check Container Material (e.g., Aluminum, Iron) container_bad Incompatible Metal (Al, Fe) Used check_containers->container_bad Yes container_ok Inert Container (Stainless Steel, Tin) Used check_containers->container_ok No check_temp Review Storage and Processing Temperature temp_high Temperature is Elevated check_temp->temp_high High temp_ok Stored at Ambient or Cool Temperature check_temp->temp_ok OK solution_ph Action: Lower pH using an acidifier like citric acid. ph_high->solution_ph ph_ok->check_ingredients solution_reformulate Action: Reformulate by removing incompatible reagent or select alternative preservative. incompatible_found->solution_reformulate incompatible_ok->check_containers solution_container Action: Switch to a compatible container material. container_bad->solution_container container_ok->check_temp solution_temp Action: Reduce storage and processing temperature. temp_high->solution_temp

Troubleshooting workflow for loss of this compound efficacy.

Problem 2: My formulation has developed an unexpected yellow or brown color.

Q: After adding this compound, my solution turned yellow. Is this related to degradation?

A: Yes, the development of a yellow or brown color upon exposure to light, especially under alkaline conditions, is associated with this compound's degradation. However, the degree of discoloration does not directly correlate with the loss of antimicrobial activity. While the product may still be effective, the color change indicates that degradation is occurring. It is recommended to store the bulk material and final formulation in containers protected from light.

Chemical Pathways and Mechanisms

Q: What is the chemical mechanism behind this compound's incompatibility with sulfhydryl groups?

A: this compound's antimicrobial action and its primary incompatibility are based on the same mechanism: the oxidation of sulfhydryl groups (-SH). Under aerobic conditions, this compound catalyzes the oxidation of thiols (like those in cysteine or bacterial enzymes) to disulfides. This reaction consumes this compound and generates reactive oxygen species like superoxide and peroxide, which are bactericidal.[3][7]

G cluster_0 Aerobic Conditions This compound This compound Disulfide R-S-S-R (Disulfide) This compound->Disulfide Catalyzes Thiol 2 R-SH (e.g., Cysteine) Thiol->Disulfide Oxidation Oxygen O₂ (Oxygen) ROS Superoxide & Peroxide (Reactive Oxygen Species) Oxygen->ROS Reduced to G This compound This compound (2-bromo-2-nitropropane-1,3-diol) BNE 2-bromo-2-nitroethanol This compound->BNE Retroaldol Reaction (Alkaline pH, Heat) FA Formaldehyde This compound->FA Releases Further Further Degradation Products (Bromide ion, Nitrite ion, etc.) BNE->Further

References

Bronopol Technical Support Center: Handling and Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Bronopol in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in a lab setting?

This compound (2-bromo-2-nitro-1,3-propanediol) is a broad-spectrum antimicrobial agent effective against bacteria, fungi, and yeasts.[1][2] In a laboratory setting, its primary hazards include being harmful if swallowed or in contact with skin, causing serious eye damage, and causing skin and respiratory irritation.[3] It is also very toxic to aquatic life with long-lasting effects.[3][4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

When handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles and/or a full-face shield where splashing is possible.[4]

  • Skin Protection: Impervious protective clothing, such as a lab coat, apron, or coveralls, along with permeation-resistant gloves (e.g., nitrile rubber or polyvinyl chloride).[4][5]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator with a particulate filter (P-100) should be used.[5] Work should be conducted in a well-ventilated area or under a fume hood.[4][6]

Q3: How should this compound be stored in the laboratory?

This compound should be stored in a cool, dry, and well-ventilated area away from heat, flames, and direct sunlight.[7][4] Keep the container tightly closed to prevent moisture absorption, as humidity can promote degradation.[8] It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and secondary amines.[1][4][9]

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with:

  • Strong oxidizing agents[4]

  • Strong bases[4][9]

  • Secondary amines, as their interaction can lead to the formation of nitrosamines.[1][2]

  • Aluminum containers, as it is unstable in them.[10]

Q5: What happens when this compound decomposes?

This compound decomposition can be initiated by alkaline conditions, elevated temperatures, or exposure to light.[1][2][11] Decomposition can release hazardous substances, including:

  • Hydrogen bromide[10]

  • Oxides of nitrogen[10]

  • Formaldehyde[11][12]

  • Nitrite[11]

  • Bromonitroethanol[11]

Some of these degradation products, such as 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM), are more persistent and toxic than this compound itself.[10][13]

Troubleshooting Guide

Problem: I observe a color change or clumping in the solid this compound.

  • Possible Cause: This could indicate moisture absorption and potential degradation. This compound is hygroscopic.[10]

  • Solution: Do not use the product if you suspect it has been compromised. Dispose of it according to the recommended disposal protocol. Ensure that the storage container is tightly sealed and stored in a dry environment.[8]

Problem: My experimental results are inconsistent when using a this compound-containing solution.

  • Possible Cause 1: The pH of your solution may be alkaline, leading to the degradation of this compound.[1][11]

  • Solution 1: Check the pH of your solution. This compound is most stable in acidic to neutral conditions.[2] If possible, adjust the pH to be within this range.

  • Possible Cause 2: Your formulation contains secondary amines, which are incompatible with this compound and can lead to its degradation and the formation of nitrosamines.[1][2]

  • Solution 2: Review the composition of your formulation. If secondary amines are present, consider using an alternative preservative.

  • Possible Cause 3: The solution was exposed to high temperatures or prolonged light, causing decomposition.[2][11]

  • Solution 3: Prepare fresh solutions and store them in a cool, dark place. Avoid autoclaving solutions containing this compound.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
AppearanceWhite to pale yellow crystalline solid[7][10]
Molar Mass199.99 g/mol [11]
Melting PointApproximately 130 °C (266 °F)[11]
Decomposition TemperatureAbove 140 °C (284 °F)[11]
Solubility in WaterReadily soluble (up to 28% w/v at ambient temperature)[11]
pH (1% aqueous solution)5-7[14]

Toxicological Data

EndpointValueSpeciesReference
Oral LD50305 mg/kgRat[4]
Dermal LD501600 mg/kgRat[4]
LC50 (96h)41.2 mg/LRainbow Trout[4]
EC50 (48h)1.4 mg/LDaphnia magna[4]

Experimental Protocols

Protocol 1: Small Spill Clean-up (Solid this compound)

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[6][15]

  • Don PPE: Put on the appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[3][4] If there is a risk of dust inhalation, wear a NIOSH-approved respirator.[5]

  • Contain the Spill: Prevent the powder from becoming airborne. If appropriate, you can moisten the powder slightly with water to prevent dusting.[6]

  • Collect the Material: Carefully sweep or scoop the spilled material into a designated, labeled waste container.[6][14] Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with soap and water.[16]

  • Dispose of Waste: Dispose of the collected this compound and all contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[3][4]

Protocol 2: Decontamination of Lab Surfaces

  • Prepare Cleaning Solution: Prepare a solution of a suitable laboratory detergent in water.

  • Don PPE: Wear appropriate PPE, including gloves and eye protection.

  • Wipe Surfaces: Thoroughly wipe the contaminated surfaces with a cloth or sponge soaked in the cleaning solution.

  • Rinse: Rinse the surfaces with clean water.

  • Dry: Allow the surfaces to air dry or wipe them with a clean, dry cloth.

  • Dispose of Cleaning Materials: Dispose of all used cleaning materials as hazardous waste.

Protocol 3: Disposal of this compound Waste

  • Labeling: Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the name "this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Professional Disposal: Arrange for the disposal of this compound waste through a licensed professional waste disposal service.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[4][14] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[3]

Visualizations

Bronopol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_weigh Weigh in Ventilated Area prep_ppe->handle_weigh handle_dissolve Dissolve in Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handle_dissolve->disposal_collect Generate Waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_decontaminate->disposal_collect Generate Waste cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash disposal_professional Dispose via Licensed Service disposal_collect->disposal_professional

Caption: Workflow for safe handling of this compound.

Bronopol_Spill_Response spill This compound Spill Occurs evacuate Evacuate and Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small, Manageable Spill assess->small_spill Yes large_spill Large or Unmanageable Spill assess->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe contact_ehs Contact Emergency Services / EHS large_spill->contact_ehs contain Contain Spill (Prevent Dusting) don_ppe->contain collect Collect Spilled Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision tree for this compound spill response.

Bronopol_Degradation This compound This compound conditions Alkaline Conditions / High Temperature / UV Light This compound->conditions degradation_products Degradation Products conditions->degradation_products formaldehyde Formaldehyde degradation_products->formaldehyde nitrite Nitrite degradation_products->nitrite bne Bromonitroethanol (BNE) degradation_products->bne bnm Bromonitromethane (BNM) degradation_products->bnm other Other Products degradation_products->other

Caption: Simplified degradation pathway of this compound.

References

Validation & Comparative

Comparing the efficacy of Bronopol versus sodium azide for sample preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of biological samples is paramount for reproducible and reliable experimental outcomes. Microbial contamination can compromise sample quality, leading to inaccurate results and wasted resources. Chemical preservatives are often employed to inhibit microbial growth in aqueous-based samples and reagents. This guide provides an objective comparison of two commonly used preservatives, Bronopol (2-bromo-2-nitropropane-1,3-diol) and sodium azide, supported by available data and detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compoundSodium Azide
Mechanism of Action Broad-spectrum biocide; acts as a formaldehyde-releasing agent and inhibits thiol-containing enzymes.Primarily bacteriostatic; inhibits cytochrome oxidase in the electron transport chain.
Antimicrobial Spectrum Effective against a wide range of bacteria (Gram-positive and Gram-negative), fungi, and yeasts.More effective against Gram-negative bacteria; Gram-positive bacteria are often resistant. Less effective against fungi and yeasts.
Typical Concentration 0.01% to 0.1%0.02% to 0.1%
Interference with Assays Can interfere with assays involving thiol-containing enzymes. May affect protein measurements in some contexts.Known to inhibit horseradish peroxidase (HRP) in immunoassays and can interfere with assays involving cytochrome oxidase.[1] Can also interfere with some biochemical assays for bilirubin and cholesterol.
Safety Profile Can be a skin and eye irritant. Under certain conditions (alkaline pH and high temperatures), it can decompose to form formaldehyde and nitrosamines.Highly toxic and can be fatal if swallowed or absorbed through the skin. Forms explosive metal azides with lead and copper (e.g., in plumbing).[2]

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and sodium azide against common laboratory contaminants. Lower MIC values indicate greater efficacy.

MicroorganismThis compound MIC (µg/mL)Sodium Azide MIC (µg/mL)
Escherichia coli (Gram-negative bacterium)~12.5 - 25~100 - >1000
Pseudomonas aeruginosa (Gram-negative bacterium)~12.5 - 50~100 - >1000
Staphylococcus aureus (Gram-positive bacterium)~25 - 50Often resistant (>1000)
Candida albicans (Yeast)~50 - 200~100 - >1000
Aspergillus brasiliensis (Fungus)~100 - 400>1000

Note: MIC values can vary depending on the specific strain, culture medium, and testing conditions. The data presented is a compilation from various sources to provide a general comparison.

Mechanism of Action

The antimicrobial mechanisms of this compound and sodium azide are distinct, which influences their spectrum of activity and potential for interference with downstream applications.

This compound's Dual-Action Mechanism

This compound's antimicrobial activity is attributed to two primary mechanisms. Firstly, in aqueous environments, it slowly decomposes, releasing low levels of formaldehyde, a potent biocide that cross-links proteins and nucleic acids. Secondly, and more significantly, this compound can inhibit essential cellular enzymes, particularly those containing thiol (sulfhydryl) groups, by oxidizing them. This disrupts cellular metabolism and leads to cell death.

G cluster_this compound This compound Mechanism This compound This compound Decomposition Decomposition This compound->Decomposition Aqueous Env. Oxidation Oxidation This compound->Oxidation Formaldehyde Formaldehyde Decomposition->Formaldehyde CellDeath Cell Death Formaldehyde->CellDeath ThiolEnzyme Thiol-containing Enzymes Oxidation->ThiolEnzyme Inhibition Enzyme Inhibition Oxidation->Inhibition Inhibition->CellDeath

Caption: this compound's dual antimicrobial mechanism of action.

Sodium Azide's Metabolic Inhibition

Sodium azide exerts its bacteriostatic effect by potently inhibiting the enzyme cytochrome c oxidase (also known as complex IV) in the mitochondrial electron transport chain.[3] This blockage disrupts cellular respiration and the production of ATP, the cell's primary energy currency, thereby preventing microbial growth. Its high specificity for this enzyme is also the reason for its interference with certain biological assays.

G cluster_azide Sodium Azide Mechanism SodiumAzide Sodium Azide Inhibition Inhibition SodiumAzide->Inhibition ETC Complex I Complex II Complex III Cytochrome c Oxidase (Complex IV) ATP_Production ATP Production ETC->ATP_Production Blocked Inhibition->ETC:f3 Growth_Inhibition Inhibition of Microbial Growth ATP_Production->Growth_Inhibition Reduced

Caption: Sodium Azide's inhibition of the electron transport chain.

Experimental Protocol: Comparative Preservative Efficacy Testing

To quantitatively compare the efficacy of this compound and sodium azide, a preservative challenge test, adapted from the USP <51> Antimicrobial Effectiveness Test, can be performed. This test introduces a known concentration of microorganisms into the preserved sample and measures the reduction in microbial population over time.

Materials
  • Test samples (e.g., buffer, reagent, cell lysate) without preservative.

  • This compound stock solution (e.g., 10% w/v in a suitable solvent).

  • Sodium azide stock solution (e.g., 10% w/v in deionized water).

  • Test microorganisms (e.g., Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Staphylococcus aureus ATCC 6538, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).

  • Sterile saline (0.9% NaCl).

  • Appropriate microbial growth media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi).

  • Sterile containers, pipettes, and other standard microbiology laboratory equipment.

Procedure
  • Sample Preparation:

    • Prepare three sets of your test sample.

    • To the first set, add this compound to achieve the desired final concentration (e.g., 0.05%).

    • To the second set, add sodium azide to achieve the desired final concentration (e.g., 0.05%).

    • The third set will serve as the unpreserved control.

  • Inoculum Preparation:

    • Culture the test microorganisms to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation:

    • Inoculate each of the three sample sets with one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Incubate all samples at a controlled temperature (e.g., 20-25°C).

    • At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

  • Enumeration:

    • Perform serial dilutions of the withdrawn aliquots in sterile saline.

    • Plate the dilutions onto the appropriate growth medium.

    • Incubate the plates under suitable conditions and count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Calculate the log reduction in microbial concentration at each time point compared to the initial inoculum.

    • Compare the log reductions between the this compound-preserved, sodium azide-preserved, and control samples.

G cluster_workflow Preservative Challenge Test Workflow Start Start PrepareSamples Prepare Samples (Control, this compound, Azide) Start->PrepareSamples PrepareInoculum Prepare Microbial Inoculum (1x10^8 CFU/mL) Start->PrepareInoculum Inoculate Inoculate Samples (1x10^5 - 1x10^6 CFU/mL) PrepareSamples->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Sample Sample at Day 0, 7, 14, 28 Incubate->Sample Time Points Enumerate Serial Dilution & Plating (CFU/mL) Sample->Enumerate Analyze Calculate Log Reduction Enumerate->Analyze Compare Compare Efficacy Analyze->Compare End End Compare->End

Caption: Workflow for a comparative preservative challenge test.

Impact on Sample Integrity and Downstream Assays

The choice of preservative can have significant implications for the stability of the sample and the accuracy of subsequent analyses.

FactorThis compoundSodium Azide
Protein Integrity Generally considered compatible with most proteins. However, as a formaldehyde-releasing agent, there is a theoretical risk of protein cross-linking over long-term storage. Some studies have shown it can affect mid-infrared measurements of protein in milk samples.[4]Generally does not denature proteins. However, it can interfere with antibody-antigen binding in some immunoassays and inhibit HRP-conjugated secondary antibodies.[1]
Nucleic Acid Integrity The released formaldehyde can potentially cross-link and damage nucleic acids, although at the low concentrations used for preservation, this effect may be minimal for short-term storage.Generally considered compatible with nucleic acids and is used in some DNA preservation solutions.
Enzyme Activity Can inhibit thiol-containing enzymes.Potent inhibitor of enzymes with heme cofactors, such as peroxidases and cytochrome oxidases.[3]
Immunoassays Generally considered more compatible with HRP-based immunoassays than sodium azide.Should be avoided in assays using HRP, as it inhibits the enzyme's activity.[1] Can be removed by dialysis or gel filtration if necessary.

Safety and Handling

Proper handling and disposal of chemical preservatives are crucial for laboratory safety.

AspectThis compoundSodium Azide
Toxicity Can cause skin and eye irritation. Inhalation may cause respiratory irritation.Highly toxic and can be fatal upon ingestion or skin contact.[2]
Reactivity Can decompose under alkaline conditions and/or elevated temperatures to release formaldehyde and form nitrosamines in the presence of secondary amines.Reacts with heavy metals (e.g., lead, copper) to form highly explosive metal azides.[2] Should not be disposed of down drains with metal plumbing. Reacts with acids to produce highly toxic and explosive hydrazoic acid gas.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.Must be disposed of as hazardous waste. Never pour down drains containing metal pipes.[2]
Personal Protective Equipment (PPE) Wear gloves, safety glasses, and a lab coat.Wear gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood when handling the solid form.

Conclusion

The choice between this compound and sodium azide for sample preservation depends on a careful consideration of the sample type, intended downstream applications, and safety requirements.

This compound is a broad-spectrum biocide that is effective against a wide range of microorganisms, including bacteria, yeasts, and molds. It is generally more compatible with HRP-based immunoassays than sodium azide. However, its potential to release formaldehyde and interfere with thiol-containing enzymes should be considered.

Sodium azide is a potent bacteriostatic agent, particularly against Gram-negative bacteria, and is often used in buffers and stock solutions. Its primary drawbacks are its high toxicity, its inhibitory effect on HRP and other heme-containing enzymes, and its potential to form explosive compounds.

For applications requiring broad-spectrum antimicrobial activity and compatibility with HRP-based assays, This compound may be the preferred choice, provided that potential interactions with thiol-containing molecules are not a concern. For long-term storage of solutions where enzymatic activity is not being measured and safety protocols for handling and disposal can be strictly followed, sodium azide can be an effective bacteriostatic agent.

Ultimately, the ideal preservative should be validated for each specific application to ensure it effectively prevents microbial growth without compromising the integrity of the sample or interfering with downstream analyses.

References

A Comparative Analysis of Bronopol and Other Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial preservative Bronopol with other commonly used alternatives, such as parabens and formaldehyde-releasing agents. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate preservative system for their formulations.

Executive Summary

The selection of an antimicrobial preservative is a critical aspect of pharmaceutical and cosmetic formulation development. An ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations, maintain stability throughout the product's shelf-life, be compatible with other formulation components, and possess a favorable safety profile. This guide delves into a comparative study of this compound, parabens, and other formaldehyde-releasing preservatives, evaluating their efficacy, mechanisms of action, and other relevant characteristics.

Comparative Antimicrobial Efficacy

The efficacy of an antimicrobial preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the reported MIC values of this compound, Methylparaben, Propylparaben, and Diazolidinyl Urea against common test organisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

MicroorganismThis compound (µg/mL)Methylparaben (µg/mL)Propylparaben (µg/mL)Diazolidinyl Urea (µg/mL)
Pseudomonas aeruginosa12.5 - 50[1]>1000[2]2500[2]500 - 1000[3]
Staphylococcus aureus12.5 - 50[1]1000[2]500[2]500 - 1000[3]
Escherichia coli12.5 - 50[1]500[2]1250[2]500 - 1000[3]
Candida albicans1600[1]250[2]125[2]>1000[3]
Aspergillus brasiliensis (niger)3200[1]125[2]62.5[2]>1000[3]

Note: The MIC values are compiled from various sources and should be used for comparative purposes. Actual efficacy should be determined through preservative efficacy testing in the final product formulation.

Mechanisms of Action

The antimicrobial activity of these preservatives stems from different chemical interactions with microbial cells.

This compound

This compound (2-bromo-2-nitropropane-1,3-diol) exhibits a complex, dual mechanism of action. Its primary mode of action involves the oxidation of essential thiol groups in microbial enzymes and proteins, leading to the inhibition of cellular respiration and metabolism. This reaction is particularly effective under aerobic conditions. Additionally, under certain conditions, this compound can slowly release formaldehyde, which contributes to its broad-spectrum antimicrobial activity.[4]

Parabens

Parabens (esters of p-hydroxybenzoic acid) exert their antimicrobial effect by disrupting microbial cell membrane integrity and interfering with essential enzymatic processes.[5] Their lipophilic nature allows them to partition into the microbial cell membrane, leading to increased permeability and leakage of intracellular components. They can also inhibit the synthesis of DNA, RNA, and proteins.

Formaldehyde-Releasing Preservatives

This group of preservatives, which includes Diazolidinyl Urea and Imidazolidinyl Urea, functions by slowly releasing small amounts of formaldehyde over time. Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking with proteins and nucleic acids. This slow release mechanism helps to maintain a low, effective concentration of formaldehyde in the product over its shelf life.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a preservative is typically determined using a broth microdilution method.

Protocol:

  • Preparation of Preservative Solutions: A series of twofold dilutions of the preservative are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., ~1 x 10^8 CFU/mL) is prepared in sterile saline.[6]

  • Inoculation: Each dilution of the preservative is inoculated with a standardized volume of the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The inoculated microplates are incubated under appropriate conditions (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for fungi).

  • Observation: The MIC is recorded as the lowest concentration of the preservative that shows no visible growth (turbidity) of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of preservative C Inoculate dilutions with microorganism A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination.

Antimicrobial Effectiveness Test (AET) / Preservative Efficacy Test (PET) - USP <51>

This test evaluates the effectiveness of the preservative system in the final product formulation.

Protocol:

  • Preparation of Inocula: Standardized cultures of specified microorganisms (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared to a concentration of approximately 1 x 10^8 CFU/mL.[6]

  • Inoculation of Product: Five separate containers of the product are each inoculated with one of the test microorganisms to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.[7][8]

  • Incubation: The inoculated product containers are held at a controlled temperature of 22.5 ± 2.5°C for 28 days.[6]

  • Sampling and Plating: Aliquots are removed from each container at specified intervals (typically 7, 14, and 28 days) and plated on a suitable agar medium to determine the number of viable microorganisms.[6]

  • Evaluation: The log reduction in the microbial population is calculated for each time point and compared against the acceptance criteria outlined in USP <51>.

AET_Workflow A Prepare standardized inocula of 5 test microorganisms B Inoculate 5 product samples, each with one microorganism A->B C Incubate at 22.5 ± 2.5°C for 28 days B->C D Sample at 7, 14, and 28 days C->D E Plate samples and enumerate surviving microorganisms D->E F Calculate log reduction and compare to USP <51> criteria E->F

Caption: Antimicrobial Effectiveness Test workflow.

Chemical Pathways and Interactions

This compound Degradation Pathway

Under alkaline conditions and/or elevated temperatures, this compound can decompose. A primary degradation pathway involves a retro-aldol reaction, leading to the formation of formaldehyde and bromonitroethanol. Bromonitroethanol is less stable and can further degrade.

Bronopol_Degradation This compound This compound (2-bromo-2-nitropropane-1,3-diol) Formaldehyde Formaldehyde This compound->Formaldehyde Retro-aldol reaction Bromonitroethanol 2-bromo-2-nitroethanol This compound->Bromonitroethanol Retro-aldol reaction Further_Degradation Further Degradation Products Bromonitroethanol->Further_Degradation

Caption: Simplified degradation of this compound.

This compound's Interaction with Thiols

The primary antimicrobial action of this compound involves the oxidation of thiol groups (-SH) present in microbial enzymes and proteins to form disulfide bonds (-S-S-). This process inactivates critical enzymes and disrupts cellular functions.

Thiol_Oxidation This compound This compound Disulfide Disulfide Bond (-S-S-) (Inactive Protein) This compound->Disulfide catalyzes oxidation of ROS Reactive Oxygen Species (Superoxide, Peroxide) This compound->ROS generates Thiol Thiol Group (-SH) in Microbial Protein Thiol->Disulfide ROS->Disulfide contributes to

Caption: this compound's mechanism of thiol oxidation.

Conclusion

The choice of an antimicrobial preservative depends on a multitude of factors including the product's formulation, pH, packaging, and intended use.

  • This compound is a highly effective bactericide, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, which are common contaminants in water-based products. Its efficacy is less pronounced against fungi.

  • Parabens offer a broad spectrum of activity against both bacteria and fungi. Their effectiveness increases with the length of the alkyl chain, but their water solubility decreases.

  • Formaldehyde-releasing preservatives provide a sustained antimicrobial effect due to the slow release of formaldehyde. However, concerns about the sensitizing potential of formaldehyde have led to restrictions on their use in some regions.

Ultimately, robust preservative efficacy testing of the final formulation is essential to ensure product safety and stability. This guide provides a foundational comparison to aid in the initial selection of a suitable preservative system.

References

Validation of Bronopol's effectiveness against specific microbial strains

Author: BenchChem Technical Support Team. Date: December 2025

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent valued for its broad-spectrum activity, particularly against challenging Gram-negative bacteria.[1][2] This guide offers a comprehensive comparison of this compound's effectiveness against specific microbial strains, its performance relative to other preservatives, and the experimental basis for these findings. It is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound for their applications.

Comparative Efficacy of this compound

This compound demonstrates potent antibacterial properties, with a notable efficacy against Pseudomonas aeruginosa, a microorganism notoriously difficult to control.[1][3] Its activity extends to a wide range of Gram-positive and Gram-negative bacteria.[4][5] While also effective against fungi and yeasts, higher concentrations are typically required compared to its antibacterial levels.[3][6]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound required to inhibit the growth of various microorganisms. These values have been compiled from multiple studies to provide a comprehensive overview of its antimicrobial spectrum.

MicroorganismTypeMIC (µg/mL)
Pseudomonas aeruginosaGram-negative Bacteria15 - 50
Escherichia coliGram-negative Bacteria12.5 - 50
Burkholderia cepaciaGram-negative Bacteria15 - 25
Klebsiella aerogenesGram-negative Bacteria25
Proteus mirabilisGram-negative Bacteria25
Proteus vulgarisGram-negative Bacteria12.5 - 50
Salmonella gallinarumGram-negative Bacteria12.5 - 50
Staphylococcus aureusGram-positive Bacteria10 - 50
Staphylococcus epidermidisGram-positive Bacteria12.5 - 50
Bacillus subtilisGram-positive Bacteria12.5
Streptococcus faecalisGram-positive Bacteria50
Aspergillus nigerFungus3200
Candida albicansYeast1600
Penicillium funiculosumFungus400
Saccharomyces cerevisiaeYeast3200
Trichophyton mentagrophytesFungus200
Trichoderma virideFungus6400

Data compiled from multiple sources.[6]

Comparison with Other Preservatives

Studies have compared this compound's activity with other common antimicrobial agents. In one such comparison using an agar-dilution technique, only Phenylmercuric Nitrate BP was found to be more active than this compound against a range of pseudomonads.[7] When compared to 2,4,4'-Trichloro-2'-hydroxydiphenyl ether, this compound was found to be more effective against Ps. aeruginosa, although the other compound showed greater activity against most other organisms tested.[7] Combinations of this compound with preservatives like parabens can provide a broader spectrum of microbial coverage.[3]

Mechanism of Action

The antimicrobial action of this compound is multifaceted. It involves two primary reactions with essential thiols, such as glutathione and cysteine, within the microbial cell.[8][9] Under aerobic conditions, this compound catalyzes the oxidation of these thiols to disulfides. This process involves the consumption of oxygen and generates reactive oxygen species (ROS) like superoxide and peroxide, which are directly bactericidal.[8][10] These ROS can cause significant damage to cellular components.

Under anoxic conditions, or when there is an excess of thiols, a slower reaction occurs where this compound is consumed without the involvement of oxygen.[8][9] This action is believed to inhibit the activity of thiol-containing enzymes, such as dehydrogenases, leading to alterations in the cell membrane structure and function.[7]

Bronopol_Mechanism cluster_aerobic Aerobic Conditions cluster_anoxic Anoxic Conditions Bronopol_A This compound ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol_A->ROS Catalyzes oxidation of Thiols_A Cellular Thiols (e.g., Cysteine) Thiols_A->ROS Oxygen Oxygen Oxygen->ROS Disulfides_A Disulfides ROS->Disulfides_A Forms Cell_Damage Cell Damage & Death ROS->Cell_Damage Causes Bronopol_B This compound Inhibition Enzyme Inhibition Bronopol_B->Inhibition Reacts with Thiols_B Thiol-containing Enzymes Thiols_B->Inhibition Membrane_Disruption Membrane Disruption Inhibition->Membrane_Disruption Leads to

This compound's dual mechanism of action.

Experimental Protocols

The data presented in this guide are derived from established microbiological methods. A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method is outlined below.

Agar Dilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Media Prepare Nutrient Agar Add_this compound Add this compound Dilutions to Molten Agar Prep_Media->Add_this compound Prep_this compound Prepare Serial Dilutions of this compound Prep_this compound->Add_this compound Inoculum_Prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate Agar Surface with Microbial Strains (Multi-point inoculator) Inoculum_Prep->Inoculate Pour_Plates Pour Agar into Petri Dishes and Solidify Add_this compound->Pour_Plates Pour_Plates->Inoculate Incubate Incubate Plates (e.g., 48h at 32°C) Inoculate->Incubate Observe Observe Plates for Visible Growth Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no growth Observe->Determine_MIC

Workflow for MIC determination.

1. Preparation of Media and Antimicrobial Agent:

  • A suitable growth medium, such as 'Oxoid' nutrient agar, is prepared and sterilized.[7]

  • A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.[7]

2. Inoculum Preparation:

  • The test microorganisms are cultured overnight in a suitable broth.

  • The cultures are then diluted to a standardized turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

3. Plate Preparation and Inoculation:

  • The different dilutions of this compound are added to aliquots of molten agar.

  • The agar is then poured into sterile Petri dishes and allowed to solidify.

  • The surface of the agar is inoculated with the standardized microbial suspensions, often using a multi-point inoculator for efficiency.[7]

4. Incubation and Observation:

  • The inoculated plates are incubated under appropriate conditions (e.g., 32°C for 48 hours).[7]

  • Following incubation, the plates are examined for visible microbial growth.

5. MIC Determination:

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the specific microorganism.

Conclusion

This compound is a potent antimicrobial agent with a well-documented broad spectrum of activity, especially against Gram-negative bacteria. Its dual mechanism of action, involving the generation of reactive oxygen species and the inhibition of essential enzymes, contributes to its efficacy. The provided data and protocols offer a solid foundation for researchers to evaluate and compare this compound's performance for various preservative and antiseptic applications.

References

Investigating the long-term stability of Bronopol in comparison to isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of two widely used antimicrobial preservatives: Bronopol (2-bromo-2-nitropropane-1,3-diol) and the isothiazolinone class of biocides. The selection of a suitable preservative is critical in ensuring the shelf-life and safety of pharmaceutical formulations, cosmetics, and various industrial products. Understanding the degradation kinetics and stability profiles of these agents under different conditions is paramount for formulation development and regulatory compliance. This document summarizes key experimental data, outlines detailed methodologies for stability assessment, and visualizes the degradation pathways to aid in informed decision-making.

Executive Summary

This compound and isothiazolinones are both effective broad-spectrum antimicrobial agents, but they exhibit distinct stability profiles influenced by factors such as pH, temperature, and the presence of other chemical species. This compound's stability is highly dependent on pH, with rapid degradation occurring under alkaline conditions. Isothiazolinones, while generally more stable over a broader pH range, can be susceptible to nucleophilic attack, leading to loss of activity. This guide presents a data-driven comparison of their long-term stability, providing researchers with the necessary information to select the most appropriate preservative for their specific formulation needs.

Data Presentation: Quantitative Stability Comparison

The following tables summarize the long-term stability data for this compound and various isothiazolinones under different pH and temperature conditions. The data is presented as half-life (t½), which is the time required for the concentration of the preservative to decrease by half.

Table 1: Long-Term Stability of this compound

pHTemperature (°C)Half-life (t½)
420> 5 years
6201.5 years
8202 months
725Approximately 18 years (in aqueous medium)
8-Approximately 2 months (in aqueous medium)[1]

Table 2: Long-Term Stability of Isothiazolinones

Isothiazolinone TypepHTemperature (°C)Half-life (t½)
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)8.5-47 days[2]
9.0-23 days[2]
9.6-3.3 days[2]
10.0-2 days[2]
2-Methyl-4-isothiazolin-3-one (MIT)Soil-0.28 days[3]
1,2-Benzisothiazolin-3-one (BIT)Soil-0.52 days[3]
4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT)Soil-4.8 days[3]
2-Octyl-4-isothiazolin-3-one (OIT)Tap Water-28 hours (photodegradation)[3]
Soil-9.3 days[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the long-term stability of this compound and isothiazolinones.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This method is designed to separate and quantify this compound in the presence of its degradation products, thus indicating its stability over time.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase consists of a mixture of methanol and water with a small amount of acid (e.g., hydrochloric acid) to maintain a low pH, such as a 5:95 (v/v) mixture of methanol and water with hydrochloric acid[4]. Another option is a mobile phase of methanol and aqueous ammonium formate (5 mM)[1].

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 210 nm is appropriate for this compound[4][5].

  • Sample Preparation: To prevent degradation in the analytical solvent, it is recommended to prepare this compound standards and samples in HPLC-grade methanol with a low water content (<0.05%)[1][6]. Samples should be filtered through a 0.45 µm filter before injection.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards and the samples onto the HPLC system.

    • Monitor the peak area of this compound and its degradation products over time in the stability samples.

Stability-Indicating HPLC Method for Isothiazolinones

This method is suitable for the simultaneous determination of various isothiazolinones and their degradation products.

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended for specificity.

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm) is effective[7].

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly used[7].

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: DAD detection allows for the monitoring of different isothiazolinones at their respective maximum absorption wavelengths (e.g., MIT and CMIT at 275 nm, BIT at 318 nm)[7].

  • Sample Preparation: Samples containing isothiazolinones can be extracted using ultrasound with methanol as the solvent[7]. The extract should be filtered before injection.

  • Procedure:

    • Prepare a mixed stock solution of the isothiazolinone standards of interest in methanol.

    • Prepare calibration standards by diluting the mixed stock solution.

    • Inject the standards and the prepared samples.

    • Quantify the concentration of each isothiazolinone in the stability samples over time.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of a product by subjecting it to elevated stress conditions.

  • Objective: To evaluate the chemical and physical stability of the preservative in the final formulation under accelerated conditions to predict its shelf life.

  • Storage Conditions: Store samples in controlled environment chambers at elevated temperatures and humidity, for example, 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points: Testing should be conducted at specified intervals, such as 0, 1, 3, and 6 months.

  • Parameters to be Tested:

    • Appearance: Visual inspection for any changes in color, clarity, or phase separation.

    • pH: Measurement of the pH of the formulation.

    • Assay of Preservative: Quantification of the active preservative concentration using a validated stability-indicating method (e.g., HPLC as described above).

    • Degradation Products: Identification and quantification of any significant degradation products.

  • Procedure:

    • Prepare multiple units of the final product formulation containing the preservative.

    • Place the units in the accelerated stability chamber.

    • At each specified time point, withdraw a set of samples.

    • Perform the required tests on the withdrawn samples.

    • Analyze the data to determine the rate of degradation and estimate the shelf life at normal storage conditions.

Forced Degradation Study Protocol

This study is performed to identify potential degradation products and to demonstrate the specificity of the analytical methods.

  • Objective: To intentionally degrade the preservative to generate its potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Stress Conditions: Expose the preservative (as a pure substance and in the formulation) to a variety of stress conditions, including:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., 80°C for 48 hours.

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

  • Procedure:

    • Prepare solutions of the preservative under each of the stress conditions.

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze the stressed samples using a suitable analytical method (e.g., HPLC-MS) to identify and quantify the degradation products.

    • Ensure that the analytical method can adequately separate the parent preservative from all significant degradation products. A target degradation of 5 to 20% is often desired[8].

Mandatory Visualization

The following diagrams illustrate the key degradation pathways and an experimental workflow for stability testing.

Bronopol_Degradation_Pathway This compound This compound (2-bromo-2-nitropropane-1,3-diol) Formaldehyde Formaldehyde This compound->Formaldehyde Retroaldol Reaction BNE 2-bromo-2-nitroethanol (BNE) This compound->BNE Retroaldol Reaction Tris Tris(hydroxymethyl)nitromethane This compound->Tris Reaction with Formaldehyde BNM Bromonitromethane (BNM) BNE->BNM Further Degradation

Caption: Degradation pathway of this compound via retroaldol reaction.

Isothiazolinone_Degradation_Pathway Isothiazolinone Isothiazolinone Ring RingOpening Ring-Opened Intermediate Isothiazolinone->RingOpening Nucleophilic Attack on Sulfur Nucleophile Nucleophile (e.g., R-SH, OH-) Nucleophile->RingOpening InactiveProducts Inactive Degradation Products RingOpening->InactiveProducts Further Reactions

Caption: General degradation pathway of isothiazolinones.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing at Time Points cluster_evaluation Data Evaluation Formulation Prepare Formulation with Preservative Packaging Package in Final Container Formulation->Packaging RealTime Real-Time Stability (e.g., 25°C/60% RH) Packaging->RealTime Accelerated Accelerated Stability (e.g., 40°C/75% RH) Packaging->Accelerated Sampling Sample at t=0, 1, 3, 6... months RealTime->Sampling Accelerated->Sampling Analysis Physical & Chemical Analysis (Appearance, pH, HPLC Assay) Sampling->Analysis DataAnalysis Analyze Degradation Kinetics Analysis->DataAnalysis ShelfLife Determine Shelf-Life DataAnalysis->ShelfLife

Caption: Experimental workflow for long-term stability testing.

Conclusion

The long-term stability of a preservative is a critical factor in the development of safe and effective products. This compound demonstrates good stability in acidic formulations but degrades rapidly in alkaline conditions, a factor that must be carefully considered during formulation development. Its degradation can also lead to the formation of formaldehyde and other byproducts[9]. Isothiazolinones, as a class, offer a broader range of pH stability but can be susceptible to degradation in the presence of nucleophiles. The choice between this compound and an isothiazolinone will ultimately depend on the specific requirements of the formulation, including its pH, composition, and intended storage conditions. The experimental data and protocols provided in this guide offer a foundation for making an informed and scientifically sound decision.

References

The Release of Formaldehyde from Bronopol: A Comparative Guide Under Various Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial preservative in cosmetics, toiletries, and pharmaceutical formulations. Its efficacy is attributed to its ability to release formaldehyde, a potent biocide. However, the rate and extent of formaldehyde release are not constant and are significantly influenced by various environmental factors. This guide provides a comprehensive comparison of formaldehyde release from this compound under different conditions, supported by experimental data, to inform formulation development and safety assessments.

Factors Influencing Formaldehyde Release

The decomposition of this compound and the subsequent release of formaldehyde are primarily dependent on temperature and pH.[1][2] Generally, higher temperatures and more alkaline conditions accelerate this process.

Impact of pH

The pH of the formulation is a critical factor in determining the stability of this compound and the rate of formaldehyde release.

  • Alkaline Conditions: In alkaline environments, the degradation of this compound is markedly increased. For instance, a 0.1% (w/v) solution of this compound in a weakly alkaline buffer (pH 8.0) stored at 25°C can release up to 30 ppm of formaldehyde within 24 hours.[1][2]

  • Acidic Conditions: Conversely, acidic conditions significantly inhibit the release of formaldehyde. At a pH of 2.0, a 0.1% (w/v) this compound solution produces very little formaldehyde, even over a period of 50 days.[2]

  • Neutral Conditions: At a neutral pH of 6.0, the release of formaldehyde is moderate and is influenced by the ambient temperature.[2]

Impact of Temperature

Temperature plays a direct role in the kinetics of this compound degradation.

  • Elevated Temperatures: Higher temperatures lead to a more rapid release of formaldehyde. Studies have shown a temperature-dependent release of formaldehyde from aqueous this compound solutions.[3]

  • Ambient and Lower Temperatures: At lower temperatures, the degradation process is slower, resulting in a more gradual release of formaldehyde. For example, seasonal variations have been observed in the release of formaldehyde from this compound solutions stored at ambient temperatures, with higher release rates in warmer seasons.[1][2]

Comparative Analysis of Formaldehyde-Releasing Preservatives

This compound is one of several formaldehyde-releasing preservatives used in various industries. When compared to other similar agents, this compound is considered to release a relatively lower amount of formaldehyde.

One study investigated the formaldehyde release from eight different preservatives and found the following order of release: Paraformaldehyde (PF) > Diazolidinyl urea (DU) > Dimethyloldimethyl hydantoin (DMDM) ≈ Quaternium-15 (QU) ≈ Imidazolidinyl urea (IU) > Methenamine (MA) > This compound (BP) > Poly(p-toluenesulfonamide-co-formaldehyde) (PTSAF).[4][5] Another study using acetylacetone colorimetry found that at a 0.2% concentration, this compound released 4.40% of its theoretical formaldehyde content (88 ppm), which was the lowest among the five tested formaldehyde donors.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on formaldehyde release from this compound under different experimental conditions as reported in various studies.

Table 1: Effect of pH and Time on Formaldehyde Release from 0.1% (w/v) this compound Solution at 25°C

pHTimeFormaldehyde Concentration (ppm)Reference
8.024 hours30[1][2]
2.050 daysLittle to no release[2]
6.030 daysVaried with season (higher in summer)[2]

Table 2: Formaldehyde Release from a 0.1% (w/v) this compound Solution in Homemade Cosmetics at 25°C

TimeFormaldehyde Concentration (ppm)Reference
50 days20[2]

Table 3: Comparative Formaldehyde Release from 0.2% Solutions of Various Preservatives

Preservative% Formaldehyde ReleasedFormaldehyde Concentration (ppm)Reference
Quaternium 1558.80%1176[6]
DMDM Hydantoin17.12%342[6]
Diazolidinyl Urea15.43%309[6]
Imidazolidinyl Urea12.53%251[6]
This compound 4.40% 88 [6]

Experimental Protocols

The data presented in this guide are based on studies employing robust analytical methodologies. A typical experimental protocol for quantifying formaldehyde release from this compound is outlined below.

Objective: To determine the concentration of formaldehyde released from a this compound solution under specific pH and temperature conditions over time.

Materials:

  • This compound

  • Buffer solutions of various pH (e.g., 2.0, 4.0, 6.0, 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array detector

  • Derivatizing agent: 2,4-dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubators or water baths for temperature control

Procedure:

  • Preparation of this compound Solutions: Prepare a solution of this compound of a specific concentration (e.g., 0.1% w/v) in the desired buffer solution.

  • Incubation: Store the prepared solutions in controlled temperature environments (e.g., 25°C, 40°C, 60°C) for a predetermined period.

  • Sampling: At specified time intervals, withdraw an aliquot of the solution for analysis.

  • Derivatization: React the collected sample with a solution of 2,4-DNPH to form a stable derivative of formaldehyde (formaldehyde-2,4-dinitrophenylhydrazone).

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

  • Detection and Quantification: The formaldehyde derivative is detected by the photodiode array detector at a specific wavelength. The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of formaldehyde standards.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow.

Bronopol_Degradation This compound This compound (2-bromo-2-nitropropane-1,3-diol) Intermediate Intermediate This compound->Intermediate Degradation (OH-, Temp) Formaldehyde Formaldehyde Intermediate->Formaldehyde BromoNitroethanol 2-bromo-2-nitroethanol Intermediate->BromoNitroethanol Bromonitromethane Bromonitromethane BromoNitroethanol->Bromonitromethane

Caption: Degradation pathway of this compound leading to the release of formaldehyde.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solution Prepare this compound Solution (Specified Concentration & pH) Incubate Incubate at Controlled Temperature Prep_Solution->Incubate Sampling Collect Aliquots at Time Intervals Incubate->Sampling Derivatization Derivatize with DNPH Sampling->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantify Formaldehyde HPLC->Quantification

Caption: Workflow for the quantification of formaldehyde released from this compound.

Conclusion

The release of formaldehyde from this compound is a complex process significantly influenced by pH and temperature. While an effective preservative, formulation scientists must carefully consider these parameters to control the rate of formaldehyde release, ensuring product stability and safety. Compared to other formaldehyde-releasing preservatives, this compound generally exhibits a lower and more controlled release profile, particularly in acidic to neutral conditions. The provided data and experimental outlines serve as a valuable resource for researchers and professionals in the development of safe and effective products.

References

A Head-to-Head Battle of Preservatives: Bronopol vs. Parabens for Biological Reagent Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of biological reagents is paramount. Microbial contamination can compromise experimental results and the efficacy of therapeutic products. This guide provides a detailed comparison of two commonly used preservatives, Bronopol and parabens, to aid in the selection of the most appropriate agent for your specific needs. We will delve into their antimicrobial performance, impact on reagent stability, and provide standardized experimental protocols for their evaluation.

Executive Summary

This compound and parabens are both broad-spectrum antimicrobial agents, but they exhibit key differences in their efficacy against various microorganisms, their chemical stability, and their potential interactions with biological reagents. This compound generally demonstrates superior activity against Gram-negative bacteria, a common source of contamination in laboratory settings. Parabens, on the other hand, are often more effective against fungi and Gram-positive bacteria. The choice between these preservatives will ultimately depend on the specific requirements of the biological reagent and the potential for microbial contamination.

Antimicrobial Efficacy: A Comparative Analysis

The effectiveness of a preservative is determined by its ability to inhibit the growth of a wide range of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

PreservativeGram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Gram-Positive Bacteria (e.g., S. aureus)Fungi (e.g., A. niger, C. albicans)
This compound Highly Effective (MICs: 12.5-50 µg/mL for E. coli, 25-50 µg/mL for P. aeruginosa)[][2]Effective (MIC: 12.5-50 µg/mL for S. aureus)[]Less Effective (MICs: 1600 µg/mL for C. albicans, 3200 µg/mL for A. niger)[]
Parabens Moderately Effective (Activity increases with alkyl chain length)[3]More Effective (Activity increases with alkyl chain length)[3]Highly Effective (More effective than against bacteria)[3]

Key Observations:

  • This compound exhibits strong efficacy against Gram-negative bacteria, which are frequently implicated in the contamination of aqueous reagents.[4]

  • Parabens demonstrate a broader range of strong activity against fungi and Gram-positive bacteria.[3] The antimicrobial activity of parabens increases with the length of their alkyl chain.[3]

Impact on Biological Reagent Stability

A critical consideration when choosing a preservative is its potential to interact with and degrade the biological components of the reagent, such as proteins, enzymes, and antibodies.

PreservativeImpact on Protein Stability
This compound Can oxidize thiol groups in proteins, potentially leading to changes in protein structure and function.[2] One study on milk proteins suggested that this compound preservation resulted in the lowest amount of all protein fractions compared to other preservatives or no preservative.[5]
Parabens Can interact with proteins, and in some cases, induce aggregation.[6] The presence of certain preservatives, including parabens, has been reported to increase protein and peptide particle formation.[7]

Experimental evidence on the direct impact of these preservatives on the stability of a wide range of specific biological reagents is limited. It is crucial to perform dedicated stability studies for your particular reagent and preservative combination.

Chemical Stability and Formulation Considerations

The stability of the preservative itself within the reagent formulation is essential for long-term efficacy.

PreservativepH StabilityIncompatibilities
This compound Most stable in acidic conditions. Degradation increases in alkaline conditions, potentially releasing formaldehyde and nitrosamines.[8]Incompatible with strong oxidizing and reducing agents, and some surfactants.
Parabens Stable over a wide pH range (4-8).[9]Can be hydrolyzed at high temperatures and are generally resistant to oxidation.[9]

Experimental Protocols

To evaluate the suitability of this compound or parabens for a specific biological reagent, the following experimental protocols are recommended.

Antimicrobial Effectiveness Test (Challenge Test)

This test assesses the ability of the preserved reagent to withstand microbial contamination.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Sampling cluster_analysis Analysis Reagent Biological Reagent Add_Preservative Prepare Preserved Reagent Reagent->Add_Preservative Add Preservative This compound or Parabens Preservative->Add_Preservative Inoculate Inoculate Reagent Add_Preservative->Inoculate Microorganisms Standardized Microbial Strains (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. niger) Microorganisms->Inoculate Incubate Incubate at Specified Temperature Inoculate->Incubate Sample_T0 Sample_T0 Incubate->Sample_T0 Time 0 Sample_T7 Sample_T7 Incubate->Sample_T7 Day 7 Sample_T14 Sample_T14 Incubate->Sample_T14 Day 14 Sample_T28 Sample_T28 Incubate->Sample_T28 Day 28 Plate_Count Determine Microbial Count Sample_T0->Plate_Count Sample_T7->Plate_Count Sample_T14->Plate_Count Sample_T28->Plate_Count Compare Compare to Criteria Plate_Count->Compare Calculate Log Reduction Criteria Acceptance Criteria (e.g., USP <51>) Criteria->Compare

Figure 1: Workflow for Antimicrobial Effectiveness (Challenge) Test.

Methodology:

  • Preparation of Inoculum: Prepare standardized suspensions of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. niger) as per USP <51> guidelines.[10]

  • Inoculation: Introduce a known concentration of each microorganism into separate aliquots of the preserved biological reagent.

  • Incubation: Incubate the inoculated samples at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).[11]

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), remove aliquots from each sample, neutralize the preservative, and perform plate counts to determine the number of viable microorganisms.[10]

  • Evaluation: Calculate the log reduction in microbial count at each time point and compare it to the acceptance criteria outlined in pharmacopeial chapters like USP <51>.[10]

Accelerated Stability Testing

This study evaluates the impact of the preservative on the stability of the biological reagent under stressed conditions.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis at Time Points (T0, T1, T2...) cluster_evaluation Data Evaluation Reagent_Control Reagent (No Preservative) Temp_RealTime Real-Time (e.g., 2-8°C) Reagent_Control->Temp_RealTime Temp_Accelerated Accelerated (e.g., 25°C, 40°C) Reagent_Control->Temp_Accelerated Reagent_this compound Reagent + this compound Reagent_this compound->Temp_RealTime Reagent_this compound->Temp_Accelerated Reagent_Parabens Reagent + Parabens Reagent_Parabens->Temp_RealTime Reagent_Parabens->Temp_Accelerated Assay Relevant Stability-Indicating Assays (e.g., Enzyme Activity, Protein Concentration, Aggregation Assays, Immunoassay Performance) Temp_RealTime->Assay Temp_Accelerated->Assay Degradation_Kinetics Determine Degradation Kinetics Assay->Degradation_Kinetics Shelf_Life Predict Shelf-Life Degradation_Kinetics->Shelf_Life

Figure 2: Workflow for Accelerated Stability Testing of Preserved Reagents.

Methodology:

  • Sample Preparation: Prepare aliquots of the biological reagent with and without the preservative (this compound or parabens) at the desired concentration.

  • Storage: Store the samples at various temperature and humidity conditions, including real-time (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH) conditions, as recommended by ICH guidelines.[5]

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.

  • Analysis: Perform a battery of stability-indicating assays to assess the integrity of the biological reagent. These may include:

    • Enzyme Activity Assays: To measure the functional integrity of enzymes.

    • Protein Concentration Assays: (e.g., Bradford, BCA) to monitor for protein loss.

    • Size Exclusion Chromatography (SEC-HPLC): To detect and quantify protein aggregates.

    • SDS-PAGE: To visualize protein fragmentation.

    • Immunoassays (e.g., ELISA): To assess the binding activity of antibodies.

  • Data Analysis: Analyze the data to determine the degradation rate of the biological reagent under different conditions and predict its shelf-life.

Signaling Pathway and Mechanism of Action

G cluster_this compound This compound Mechanism cluster_parabens Parabens Mechanism This compound This compound Oxidation Oxidation This compound->Oxidation Thiol Thiol Groups (-SH) in Proteins & Enzymes Thiol->Oxidation Disulfide Disulfide Bonds (S-S) Oxidation->Disulfide ROS Reactive Oxygen Species (ROS) Oxidation->ROS Inhibition Enzyme Inhibition & Protein Inactivation Disulfide->Inhibition ROS->Inhibition CellDeath_B Bacterial Cell Death Inhibition->CellDeath_B Parabens Parabens Disruption Membrane Disruption Parabens->Disruption Membrane Microbial Cell Membrane Membrane->Disruption Transport Inhibition of Membrane Transport Disruption->Transport Leakage Leakage of Cellular Components Disruption->Leakage CellDeath_P Microbial Cell Death Transport->CellDeath_P Leakage->CellDeath_P

References

Cross-Validation of Bronopol's Antimicrobial Efficacy: A Comparative Guide to Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard laboratory methods for evaluating the antimicrobial activity of Bronopol (2-bromo-2-nitropropane-1,3-diol). It is designed to assist researchers in selecting the most appropriate assay for their specific needs and to offer a framework for the cross-validation of results. This document summarizes quantitative data from existing literature, details experimental protocols, and visualizes key processes and mechanisms.

Executive Summary

Data Presentation: Antimicrobial Spectrum of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of microorganisms as determined by the agar dilution method. This data provides a baseline for this compound's expected antimicrobial performance.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Determined by Agar Dilution

MicroorganismTypeMIC (µg/mL)
Pseudomonas aeruginosaGram-negative Bacteria25 - 50
Escherichia coliGram-negative Bacteria12.5 - 50
Proteus vulgarisGram-negative Bacteria12.5 - 50
Salmonella gallinarumGram-negative Bacteria12.5 - 50
Klebsiella aerogenesGram-negative Bacteria25
Burkholderia (Pseudomonas) cepaciaGram-negative Bacteria25
Staphylococcus aureusGram-positive Bacteria12.5 - 50
Staphylococcus epidermidisGram-positive Bacteria50
Bacillus subtilisGram-positive Bacteria12.5
Streptococcus faecalisGram-positive Bacteria50
Aspergillus nigerMold3200
Candida albicansYeast1600
Saccharomyces cerevisiaeYeast400

Source: Data compiled from multiple studies utilizing the agar dilution method.[1]

Comparison of Assay Methods

While quantitative data for this compound using broth dilution and disk diffusion methods are not as readily available in published literature, a qualitative comparison of the methodologies is presented below.

Table 2: Comparison of Antimicrobial Susceptibility Testing Methods

FeatureBroth DilutionAgar DilutionDisk Diffusion (Kirby-Bauer)
Principle Serial dilution of antimicrobial in liquid media.Serial dilution of antimicrobial in solid media.Diffusion of antimicrobial from a paper disk into solid media.
Result Quantitative (MIC).Quantitative (MIC).Qualitative (Zone of Inhibition Diameter).
Throughput High (with microdilution plates).Moderate.High.
Advantages Provides a precise MIC value; can be automated.[2][3]Considered a reference method; stable for testing non-fastidious organisms.[4]Simple, low-cost, and flexible with antimicrobial selection.[5]
Disadvantages Can be labor-intensive if done manually; potential for turbidity reading errors.More labor-intensive than disk diffusion; not ideal for fastidious organisms.Provides qualitative results; zone size can be influenced by various factors.[6]

Experimental Protocols

Detailed methodologies for the three primary antimicrobial susceptibility tests are provided below. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Agar Dilution Method

This method is considered a reference standard for determining the MIC of antimicrobial agents.

Materials:

  • This compound stock solution of known concentration.

  • Sterile Mueller-Hinton Agar (MHA) or other suitable agar medium.

  • Sterile petri dishes.

  • Cultures of test microorganisms (adjusted to 0.5 McFarland standard).

  • Multipoint inoculator (optional).

Procedure:

  • Prepare a series of twofold dilutions of the this compound stock solution.

  • Add a specific volume of each this compound dilution to molten MHA, mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify. A control plate with no this compound should also be prepared.

  • Prepare an inoculum of each test microorganism by suspending colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.

  • Inoculate the surface of each agar plate with the standardized microbial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Broth Microdilution Method

This method is widely used for its efficiency and potential for automation.

Materials:

  • This compound stock solution.

  • Sterile Mueller-Hinton Broth (MHB) or other suitable liquid medium.

  • Sterile 96-well microtiter plates.

  • Cultures of test microorganisms (adjusted to 0.5 McFarland standard).

  • Multichannel pipette.

Procedure:

  • Dispense sterile MHB into the wells of a 96-well plate.

  • Create a serial twofold dilution of the this compound stock solution directly in the microtiter plate.

  • Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well with no this compound.

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.[2]

  • Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[9]

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates.

  • Sterile filter paper disks (6 mm diameter).

  • This compound solution of a known concentration.

  • Cultures of test microorganisms (adjusted to 0.5 McFarland standard).

  • Sterile swabs.

  • Forceps.

  • Ruler or caliper.

Procedure:

  • Impregnate sterile filter paper disks with a standardized concentration of this compound solution and allow them to dry.

  • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[10] The size of this zone indicates the relative susceptibility of the microorganism to this compound.

Visualizations

Mechanism of Action of this compound

This compound's primary antimicrobial action involves the inhibition of essential cellular enzymes, particularly those containing thiol groups.

Bronopol_Mechanism This compound This compound (2-bromo-2-nitropropane-1,3-diol) Cell Bacterial Cell This compound->Cell Enters Cell Oxidation Oxidation of Thiol Groups (-SH) This compound->Oxidation Interacts with Enzyme Thiol-containing Enzymes (e.g., Dehydrogenases) Cell->Enzyme Enzyme->Oxidation Disulfide Formation of Disulfide Bridges (S-S) Oxidation->Disulfide Inactivation Enzyme Inactivation Disulfide->Inactivation Metabolism Disruption of Cellular Metabolism Inactivation->Metabolism Death Cell Death Metabolism->Death

Caption: this compound's mechanism of action against bacterial cells.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of this compound's antimicrobial activity using the described assay methods.

Cross_Validation_Workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Assays cluster_results Data Collection & Analysis Bronopol_Stock Prepare this compound Stock Solution Agar_Dilution Agar Dilution Bronopol_Stock->Agar_Dilution Broth_Dilution Broth Microdilution Bronopol_Stock->Broth_Dilution Disk_Diffusion Disk Diffusion Bronopol_Stock->Disk_Diffusion Microbe_Culture Prepare Standardized Microbial Inoculum (0.5 McFarland) Microbe_Culture->Agar_Dilution Microbe_Culture->Broth_Dilution Microbe_Culture->Disk_Diffusion MIC_Agar Determine MIC (µg/mL) Agar_Dilution->MIC_Agar MIC_Broth Determine MIC (µg/mL) Broth_Dilution->MIC_Broth Zone_Diameter Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Diameter Comparison Compare Results MIC_Agar->Comparison MIC_Broth->Comparison Zone_Diameter->Comparison

Caption: Workflow for comparing antimicrobial assay methods.

References

A Researcher's Guide to Preservative Selection: A Cost-Effectiveness Comparison of Bronopol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining the integrity of reagents, formulations, and cell cultures is paramount. Microbial contamination can compromise experimental results, leading to significant loss of time and resources. Preservatives are essential for safeguarding these materials, but the choice of preservative requires a careful balance of efficacy, compatibility, and cost. This guide provides an objective comparison of Bronopol against other common preservatives used in research settings, including parabens, isothiazolinones, and formaldehyde-releasers, with supporting experimental data and protocols to aid in informed decision-making.

Performance Comparison: Efficacy and Cost

The ideal preservative offers broad-spectrum antimicrobial activity at a low concentration, remains stable under various conditions, is compatible with a wide range of reagents, and does not interfere with experimental assays. The following tables summarize the performance and cost of this compound and its alternatives.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a preservative that prevents visible growth of a microorganism. Lower MIC values indicate higher efficacy. The data below is a synthesis from various sources and may vary depending on the specific experimental conditions.

PreservativeE. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)A. niger (µg/mL)C. albicans (µg/mL)
This compound 12.5 - 50[1]12.5 - 50[1]25 - 50[1]3200[1]1600[1]
Methylparaben 1000 - 40001000 - 2000>4000500 - 10001000 - 2000
Propylparaben 500 - 2000250 - 10002000 - 4000125 - 500250 - 1000
CMIT/MIT *0.5 - 30.5 - 31 - 103 - 101 - 5
Diazolidinyl Urea 500 - 2000250 - 10001000 - 4000250 - 1000500 - 2000

*CMIT/MIT (Chloromethylisothiazolinone/Methylisothiazolinone) is often used in a 3:1 ratio.

Table 2: Cost-Effectiveness Comparison

This table provides an estimated cost comparison based on typical market prices for laboratory-grade preservatives. Prices can vary significantly based on supplier, purity, and volume. The "Typical Use Concentration" is a general range for effective preservation in many research applications.

PreservativeAverage Price (USD/kg)Typical Use Concentration (%)Estimated Cost per Liter of Reagent (USD)
This compound $30 - $700.01 - 0.1$0.003 - $0.07
Methylparaben $40 - $800.1 - 0.3$0.04 - $0.24
Propylparaben $50 - $1000.01 - 0.05$0.005 - $0.05
CMIT/MIT (1.5% solution) $10 - $250.05 - 0.2$0.005 - $0.05
Diazolidinyl Urea $60 - $1200.1 - 0.5$0.06 - $0.60

In-Depth Preservative Profiles

This compound (2-bromo-2-nitropropane-1,3-diol)

This compound is a broad-spectrum antimicrobial agent with high activity against Gram-negative bacteria, including Pseudomonas aeruginosa, a common contaminant in water-based systems.[1][2] It is highly soluble in water and polar organic solvents.[3]

  • Stability: this compound is most stable in acidic conditions and degrades in alkaline solutions, especially at elevated temperatures.[4] This degradation can release low levels of formaldehyde, though this is not the primary mechanism of its antimicrobial activity.[5][6]

  • Compatibility: It is generally compatible with most surfactants and other common excipients.[1] However, it can react with thiol-containing compounds, which may reduce its efficacy.[7]

  • Assay Interference: Due to its reactivity with thiols, this compound could potentially interfere with assays involving enzymes or proteins with critical sulfhydryl groups.

Parabens (Methylparaben, Propylparaben)

Parabens are esters of p-hydroxybenzoic acid and have been widely used as preservatives for decades. Their antimicrobial activity increases with the length of the alkyl chain, but their water solubility decreases.[8] They are often used in combination to achieve a broader spectrum of activity.[8]

  • Stability: Parabens are stable over a wide pH range (4-8) and are relatively resistant to heat.

  • Compatibility: They are compatible with most pharmaceutical ingredients but can be adsorbed by some plastics and may lose efficacy in the presence of certain non-ionic surfactants.

  • Assay Interference: Some studies suggest that parabens can have estrogenic effects and may interfere with cell viability and proliferation assays, particularly in hormone-sensitive cell lines.[1][2]

Isothiazolinones (CMIT/MIT)

Isothiazolinones, such as the combination of chloromethylisothiazolinone (CMIT) and methylisothiazolinone (MIT), are potent, broad-spectrum biocides effective at very low concentrations.

  • Stability: They are effective over a broad pH range but can be destabilized by nucleophiles and high temperatures.

  • Compatibility: Their compatibility with other reagents should be carefully evaluated, as they can be inactivated by certain reducing agents and amines.

  • Assay Interference: Isothiazolinones are known skin sensitizers and can be cytotoxic at higher concentrations, which could interfere with cell-based assays.[9] Their reactivity suggests a potential for interference with protein-based assays.

Formaldehyde-Releasers (Diazolidinyl Urea)

These compounds work by slowly releasing small amounts of formaldehyde, which acts as the antimicrobial agent. Diazolidinyl urea is effective against a broad range of bacteria and fungi.

  • Stability: The rate of formaldehyde release is dependent on temperature and pH, with increased release at higher temperatures and alkaline pH.[6]

  • Compatibility: The released formaldehyde is highly reactive and can interact with proteins and other biological molecules, which can be a source of incompatibility.

  • Assay Interference: The high reactivity of formaldehyde makes these preservatives likely to interfere with a wide range of biological assays, including those involving proteins (e.g., ELISA) and nucleic acids (e.g., PCR).[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate preservative efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Preservative Stock Solutions: Prepare a series of dilutions of the preservative in an appropriate solvent (e.g., sterile deionized water, ethanol).

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, A. niger, C. albicans) in a suitable growth medium to a standardized concentration (typically 10^5 to 10^6 CFU/mL).

  • Microdilution Assay:

    • In a 96-well microtiter plate, add a fixed volume of growth medium to each well.

    • Add a serially diluted aliquot of the preservative to the wells.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (microorganism in medium without preservative) and negative controls (medium only).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Preservative Efficacy Test (Challenge Test)

Objective: To evaluate the effectiveness of a preservative in a specific formulation over time when challenged with a high concentration of microorganisms.

Methodology:

  • Preparation of Product Samples: Prepare samples of the research reagent or formulation containing the preservative at the desired concentration.

  • Preparation of Microbial Inoculum: Prepare a mixed inoculum of the test microorganisms at a high concentration (typically 10^7 to 10^8 CFU/mL).

  • Inoculation: Inoculate the product samples with a small volume of the microbial inoculum to achieve an initial concentration of 10^5 to 10^6 CFU/mL in the product.

  • Sampling and Plating: At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample, perform serial dilutions, and plate on a suitable agar medium.

  • Incubation and Colony Counting: Incubate the plates under appropriate conditions and count the number of viable colonies (CFU/mL).

  • Data Analysis: Evaluate the reduction in the microbial population over time. Acceptance criteria are typically defined by pharmacopeial standards (e.g., USP <51>), which specify the required log reduction at each time point.

Visualizing the Decision Process and Workflow

The following diagrams illustrate the logical relationships in selecting a preservative and the workflow for evaluating its efficacy.

Preservative_Selection_Logic cluster_factors Key Selection Factors cluster_preservatives Preservative Candidates Efficacy Antimicrobial Efficacy (MIC) Decision Optimal Preservative Choice Efficacy->Decision Broad Spectrum? Cost Cost-Effectiveness Cost->Decision Budgetary Constraints? Stability Stability (pH, Temp) Stability->Decision Formulation Conditions? Compatibility Reagent Compatibility Compatibility->Decision Active Ingredients? Assay_Interference Assay Interference Assay_Interference->Decision Assay Type? This compound This compound This compound->Decision Parabens Parabens Parabens->Decision Isothiazolinones Isothiazolinones Isothiazolinones->Decision Formaldehyde_Releasers Formaldehyde-Releasers Formaldehyde_Releasers->Decision

Caption: Logical flow for selecting an optimal preservative.

Experimental_Workflow start Start: Define Preservative & Microorganisms prep_solutions Prepare Preservative Dilutions start->prep_solutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum mic_assay Perform MIC Assay (Microdilution) prep_solutions->mic_assay prep_inoculum->mic_assay challenge_test Perform Preservative Efficacy (Challenge) Test prep_inoculum->challenge_test incubate_mic Incubate Plates mic_assay->incubate_mic incubate_challenge Incubate Product Samples challenge_test->incubate_challenge read_mic Read MIC Results incubate_mic->read_mic sample_challenge Sample & Plate at Time Intervals incubate_challenge->sample_challenge end End: Determine Efficacy read_mic->end count_colonies Incubate Plates & Count Colonies sample_challenge->count_colonies analyze_data Analyze Log Reduction count_colonies->analyze_data analyze_data->end

Caption: Workflow for preservative efficacy testing.

Conclusion

The selection of a preservative is a critical step in ensuring the reliability and reproducibility of research. This compound offers a cost-effective solution with excellent efficacy against Gram-negative bacteria. However, its stability in alkaline conditions and potential reactivity with thiol-containing molecules must be considered. Parabens provide a stable and broadly effective option, though their potential for assay interference in certain cell-based studies warrants caution. Isothiazolinones are highly potent at low concentrations but require careful evaluation of their compatibility and potential for cytotoxicity. Formaldehyde-releasers offer broad-spectrum activity but carry a significant risk of interference with biological assays due to the high reactivity of formaldehyde.

Ultimately, the optimal preservative choice depends on the specific application, the nature of the reagents and samples being preserved, and the types of assays being performed. By carefully considering the data presented in this guide and, when necessary, conducting in-house efficacy and compatibility studies, researchers can confidently select the most appropriate preservative to protect their valuable work.

References

A Comparative Analysis of the Cytotoxic Effects of Bronopol and Other Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of Bronopol and other common biocides. The information is compiled from various scientific studies to assist in the evaluation and selection of appropriate biocides for research and development applications. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction to Biocides and Cytotoxicity

Biocides are essential chemical agents used to control or eliminate harmful microorganisms. Their applications are widespread, ranging from preservatives in cosmetics and pharmaceuticals to disinfectants in industrial settings. However, their biological activity is not always limited to microorganisms, and they can exert cytotoxic effects on mammalian cells. Understanding the cytotoxic profile of a biocide is therefore critical for assessing its safety and potential applications.

This compound (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent effective against Gram-negative bacteria.[1] It is known for its low mammalian toxicity at in-use levels.[1] However, concerns exist regarding its potential to release formaldehyde, a known carcinogen, under certain conditions.[2] This guide compares the cytotoxic effects of this compound with other widely used biocides, including parabens, isothiazolinones, quaternary ammonium compounds, and chlorhexidine.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various biocides across different human cell lines. It is important to note that cytotoxicity can vary significantly depending on the cell type, exposure time, and the specific assay used. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration required to inhibit cell growth by 50%.

BiocideCell LineAssayIC50 / Cytotoxicity MetricExposure TimeReference
This compound HaCaT (Keratinocytes)MTTLow toxicity, cell viability >80% at various concentrationsNot Specified[3][4][5][6]
Benzalkonium Chloride HaCaT (Keratinocytes)MTTWeak cytotoxicity at 1.0% and 2.0%Not Specified[3]
NCTC 2544 (Keratinocytes)MTT~0.03-0.07 mM15 min[7]
NCTC 2544 (Keratinocytes)MTT~0.002-0.004 mM24 h[7]
Chlorhexidine HaCaT (Keratinocytes)MTTLow inhibitionNot Specified[3]
NCTC 2544 (Keratinocytes)MTT~0.03-0.07 mM15 min[7]
NCTC 2544 (Keratinocytes)MTT0.012 mM24 h[7]
Irgasan HaCaT (Keratinocytes)MTTStrong inhibitionNot Specified[3]
Doxorubicin HaCaT (Keratinocytes)Not Specified2.72 µM24 h[8]
Camptothecin HaCaT (Keratinocytes)Not SpecifiedNot SpecifiedNot Specified[8]
Ciprofloxacin HaCaT (Keratinocytes)Not SpecifiedNot SpecifiedNot Specified[8]
Various Compounds L929 (Mouse Fibroblasts)MTT14.33±0.47 µg/mL to 18.33±0.94 µg/mL24 h[9]
Propolis Extracts L929 (Mouse Fibroblasts)Not Specified17.9–18.6 µg/mlNot Specified[10]
Propolis Extracts MG63 (Human Osteosarcoma)Not Specified81.9–86.7 µg/mlNot Specified[10]
Propolis Extracts hMSCs (Human Mesenchymal Stem Cells)Not Specified258.3–287.2 µg/mlNot Specified[10]
Chlorambucil Human Skin FibroblastsCell Viability30% decrease at 25 µMNot Specified[11]
Chlorambucil-proline Human Skin FibroblastsCell Viability10% decrease at 25 µMNot Specified[11]
Chlorambucil Human Skin FibroblastsDNA Synthesis30 µMNot Specified[11]
Chlorambucil-proline Human Skin FibroblastsDNA Synthesis7 µMNot Specified[11]
Chlorambucil Human Skin FibroblastsCollagen Biosynthesis~15 µMNot Specified[11]
Chlorambucil-proline Human Skin FibroblastsCollagen Biosynthesis~30 µMNot Specified[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the biocide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 12 mM MTT solution to each well and incubate at 37°C for 4 hours in the dark.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of the biocide.

  • Supernatant Collection: After the desired exposure time, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and INT).

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is determined by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Pathway

This compound is known to exert its antimicrobial effect through the release of formaldehyde and the generation of reactive oxygen species (ROS) that can lead to oxidative stress and subsequent cell death, potentially through apoptosis.[2][12]

Bronopol_Cytotoxicity This compound This compound Formaldehyde Formaldehyde Release This compound->Formaldehyde ROS Reactive Oxygen Species (ROS) Generation This compound->ROS ThiolOxidation Thiol Oxidation (e.g., Glutathione) This compound->ThiolOxidation DNA_Damage DNA Damage Formaldehyde->DNA_Damage OxidativeStress Oxidative Stress ROS->OxidativeStress ThiolOxidation->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage CytochromeC Cytochrome c Release MitochondrialDamage->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage->MitochondrialDamage

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

General Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-dependent) pathway.[13]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2Family Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage, ROS) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a biocide.

MTT_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_biocide Add Biocide (various concentrations) incubate1->add_biocide incubate2 Incubate (24/48/72h) add_biocide->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO (solubilize formazan) incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

Conclusion

This comparative analysis indicates that this compound exhibits relatively low cytotoxicity to human keratinocytes in vitro compared to some other biocides like Irgasan and Benzalkonium Chloride.[3] However, a direct quantitative comparison is challenging due to the limited availability of IC50 values for this compound on a wide range of human cell lines under standardized conditions. The cytotoxic mechanism of this compound is likely linked to its ability to release formaldehyde and induce oxidative stress, ultimately leading to apoptosis. Further research is required to fully elucidate the specific signaling pathways involved and to establish a more comprehensive comparative cytotoxicity profile for this compound against a broader panel of biocides and cell lines. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting in vitro cytotoxicity studies.

References

A Comparative Guide to the Validation of Bronopol Neutralization Methods in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for neutralizing the antimicrobial agent Bronopol (2-bromo-2-nitropropane-1,3-diol) in experimental samples. Effective neutralization is critical for accurate microbiological analyses, such as preservative efficacy testing, sterility testing, and microbial enumeration, by preventing the inhibition of microbial growth from residual this compound. This document outlines common neutralizers, presents available efficacy data, and details experimental protocols for validation.

Understanding this compound and the Need for Neutralization

This compound exerts its antimicrobial effect through the oxidation of thiol groups in microbial proteins and enzymes, disrupting cellular metabolism. When performing microbiological assays on products preserved with this compound, it is imperative to inactivate this antimicrobial activity to ensure the recovery and growth of any viable microorganisms present. Failure to do so can lead to false-negative results, underestimating the microbial load of a sample.

Commonly Used Neutralizers for this compound

Several chemical agents can be employed to neutralize this compound. The selection of an appropriate neutralizer depends on the specific experimental conditions and the microorganisms being tested.

  • Thiol-Containing Compounds: Compounds containing sulfhydryl (-SH) groups, such as L-cysteine , can directly interact with and inactivate this compound, reversing its antimicrobial effect.

  • Reducing Agents: Sodium thiosulfate is a common reducing agent that can effectively neutralize this compound by reducing its bromine component.[1][2]

  • Broad-Spectrum Neutralizers: Formulations combining several neutralizing agents are often used to counteract a wider range of preservatives. A "universal neutralizer" proposed by the Cosmetic, Toiletry and Perfumery Association (CTPA) has been evaluated for its efficacy against this compound.[3][4]

Comparison of Neutralizer Performance

While direct comparative studies with extensive quantitative data are limited, the efficacy of a universal neutralizer has been documented.

Table 1: Composition of a Validated Universal Neutralizer for this compound [3][4]

ComponentConcentration (g/L)
Lecithin3.0
Polysorbate 8030.0 (mL)
Sodium Thiosulfate Pentahydrate5.0
L-Histidine1.0
Proteose Peptone1.0
Sodium Chloride2.92
Disodium Phosphate Dodecahydrate18.16
Potassium Dihydrogen Phosphate3.6
Final pH 7.0 ± 0.1

Table 2: Efficacy of the Universal Neutralizer against 0.1% this compound [3][4]

Test MicroorganismNeutralizer Efficacy (NE Ratio*)Result
Staphylococcus aureus< 0.70Ineffective
Escherichia coli≥ 0.70Effective
Pseudomonas aeruginosa≥ 0.70Effective
Candida albicans≥ 0.70Effective
Aspergillus niger≥ 0.70Effective

*An NE Ratio of ≥ 0.70 is considered an acceptable neutralization efficacy.[3]

The data indicates that while the universal neutralizer is effective for this compound against Gram-negative bacteria and fungi, its efficacy against Staphylococcus aureus is insufficient.[3][4] This highlights the critical importance of validating the neutralization method for each specific microorganism used in an assay.

Experimental Protocols for Validation of this compound Neutralization

The validation of a this compound neutralization method is essential to ensure that the chosen neutralizer is effective at inhibiting the antimicrobial activity of this compound without being toxic to the test microorganisms. The following protocol is based on the United States Pharmacopeia (USP) Chapter <1227> guidelines.[5]

Preparation of Materials
  • This compound Solution: Prepare a solution of this compound at the concentration present in the experimental sample. The pH of the this compound solution should be maintained below 5 for stability.[3][6]

  • Neutralizer Solution: Prepare the chosen neutralizer solution (e.g., the Universal Neutralizer detailed in Table 1).

  • Test Microorganisms: Prepare standardized suspensions of the challenge microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger) containing a low inoculum of less than 100 colony-forming units (CFU) per 0.1 mL.

  • Culture Media: Tryptic Soy Agar (TSA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

Validation Procedure

The validation procedure involves comparing microbial recovery across three experimental groups:

a) Neutralizer Efficacy (Test Group):

  • Add 1 mL of the this compound solution to 9 mL of the neutralizer solution.

  • Mix and incubate for a defined contact time (e.g., 10 minutes).

  • Inoculate the mixture with 0.1 mL of the microbial suspension (< 100 CFU).

  • Plate the entire volume onto the appropriate agar medium.

  • Incubate the plates at the optimal temperature and duration for the test microorganism.

  • Count the number of colonies (CFU).

b) Neutralizer Toxicity (Peptone Control Group):

  • Add 1 mL of a sterile diluent (e.g., peptone water) to 9 mL of the neutralizer solution.

  • Inoculate the mixture with 0.1 mL of the same microbial suspension used in the test group.

  • Follow steps 4-6 from the Neutralizer Efficacy procedure.

c) Viability Control:

  • Inoculate 10 mL of a sterile saline solution with 0.1 mL of the same microbial suspension.

  • Follow steps 4-6 from the Neutralizer Efficacy procedure.

Data Analysis and Acceptance Criteria

Calculate the Neutralizer Toxicity (NT) and Neutralizer Efficacy (NE) ratios as follows:

  • Neutralizer Toxicity (NT) Ratio = (CFU recovered in Peptone Control Group) / (CFU recovered in Viability Control)

  • Neutralizer Efficacy (NE) Ratio = (CFU recovered in Test Group) / (CFU recovered in Peptone Control Group)

Acceptance Criteria: [3]

  • A NT Ratio of ≥ 0.70 indicates that the neutralizer is not toxic to the test microorganism.

  • A NE Ratio of ≥ 0.70 indicates that the neutralizer is effective in inactivating the antimicrobial activity of this compound.

At least three independent replicates of the experiment should be performed, and each replicate must meet the acceptance criteria for the neutralization method to be considered validated.[3]

Visualizing the Inactivation and Validation Process

To better illustrate the concepts described, the following diagrams have been generated.

cluster_neutralization This compound Neutralization Pathway This compound This compound (2-bromo-2-nitropropane-1,3-diol) Thiol Microbial Thiol Groups (-SH) This compound->Thiol Oxidation Neutralizer Neutralizing Agent (e.g., Sodium Thiosulfate) This compound->Neutralizer Reduction Inactivated_Enzyme Inactivated Enzyme (Oxidized Thiol) Thiol->Inactivated_Enzyme Inactive_this compound Inactive this compound Metabolites Neutralizer->Inactive_this compound

Caption: Chemical pathway of this compound's antimicrobial action and its neutralization.

cluster_workflow Experimental Workflow for Neutralizer Validation prep Prepare Solutions: - this compound - Neutralizer - Microbial Inoculum efficacy Neutralizer Efficacy Test: (this compound + Neutralizer + Inoculum) prep->efficacy toxicity Neutralizer Toxicity Test: (Diluent + Neutralizer + Inoculum) prep->toxicity viability Viability Control: (Saline + Inoculum) prep->viability plate Plate and Incubate efficacy->plate toxicity->plate viability->plate count Colony Forming Unit (CFU) Count plate->count analyze Calculate NE and NT Ratios count->analyze validate Validate Method (NE & NT ≥ 0.70) analyze->validate

Caption: Step-by-step workflow for the validation of a this compound neutralizer.

cluster_logic Logical Framework for Accurate Microbial Recovery A Presence of this compound in Sample B Effective Neutralization Method Applied A->B C Inhibition of Antimicrobial Activity B->C D No Toxicity to Microorganisms B->D E Accurate Recovery and Enumeration of Microorganisms C->E D->E

Caption: Logical relationship for achieving accurate microbial testing results.

References

Safety Operating Guide

Proper Disposal of Bronopol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Bronopol is paramount for any laboratory setting. This guide provides a comprehensive, step-by-step procedure for its proper disposal, emphasizing safety and regulatory compliance.

This compound (2-bromo-2-nitropropane-1,3-diol) is a widely used antimicrobial agent. However, it is classified as harmful if swallowed or in contact with skin, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is therefore essential to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat or other protective clothing.[1]

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3]

Step-by-Step Disposal Procedure

The primary method for this compound disposal is through an approved hazardous waste management service. Never dispose of this compound down the drain or in regular trash.

Step 1: Containment

  • Keep this compound in its original, properly labeled container whenever possible.

  • If a transfer is necessary, use a clearly labeled, sealed, and compatible container.

  • For spills, carefully sweep up the solid material to avoid creating dust.[1][2] Place the collected material into a suitable, closed container for disposal.[1][2]

Step 2: Waste Collection and Storage

  • Store the sealed container of this compound waste in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][6]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Step 4: Decontamination

  • Thoroughly clean any equipment or surfaces that have come into contact with this compound using soap and plenty of water.[4]

  • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the this compound.

Quantitative Hazard Data

The following table summarizes key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.[1]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects.[1][2]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Bronopol_Disposal_Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Contain Waste in a Sealed & Labeled Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide SDS to Disposal Company E->F G Arrange for Waste Pickup F->G H Decontaminate Work Area & Equipment G->H I Dispose of Contaminated Cleaning Materials as Hazardous Waste H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information.

References

Safeguarding Your Research: A Guide to Handling Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bronopol (2-Bromo-2-nitropropane-1,3-diol), a widely used antimicrobial agent. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all personnel.

Immediate Safety Information: Understanding the Risks

This compound presents several health hazards that necessitate careful handling. It is harmful if it comes into contact with skin or is swallowed, and it can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3][4][5][6] Furthermore, this compound is very toxic to aquatic life, underscoring the importance of proper disposal to prevent environmental contamination.[1][2][3][4]

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive personal protective equipment strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this substance.

Body PartRequired PPERecommended Materials
Eyes/Face Safety glasses with side shields or a face shield.[2][3]Polycarbonate
Skin Chemical-resistant gloves, lab coat, and suitable protective clothing. In cases of potential splashing, waterproof boots are recommended.[1][2][3]Nitrile rubber or polyvinyl chloride gloves.[5]
Respiratory A NIOSH-approved air-purifying particulate respirator with P-100 filters should be used, especially in situations where dust may be generated.[5]Air-purifying respirator

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe operational workflow.

Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]

  • PPE Inspection: Before beginning any work, thoroughly inspect all personal protective equipment for any signs of damage or wear.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Review Safety Data Sheet (SDS): Always have the most current SDS for this compound available and review it before handling the chemical.

Handling
  • Avoid Contact: Take extreme care to avoid direct contact with the skin, eyes, and clothing.[1]

  • Minimize Dust: Handle this compound in a manner that minimizes the generation of dust.[1][3][7]

  • Weighing: If weighing the solid form, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][7]

Post-Handling
  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][7]

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Keep the container tightly closed.[1][3][7][8]

Disposal Plan

Proper disposal of this compound and its waste is crucial to protect the environment.

  • Waste Collection: Collect all this compound waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Environmental Release: Do not allow this compound or its waste to enter drains or waterways.[1][2][7]

  • Approved Disposal: Dispose of all waste through an approved waste disposal facility.[1][2][6][9] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical scrubber.[2]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Ensure Proper Ventilation prep2 Inspect Personal Protective Equipment prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Measure this compound in Ventilated Area handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Properly Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Logical Relationship of Safety Measures

G Interrelation of this compound Safety Protocols This compound Hazards This compound Hazards Personal Protective Equipment Personal Protective Equipment This compound Hazards->Personal Protective Equipment Safe Handling Procedures Safe Handling Procedures This compound Hazards->Safe Handling Procedures Emergency Preparedness Emergency Preparedness This compound Hazards->Emergency Preparedness Proper Disposal Proper Disposal This compound Hazards->Proper Disposal Researcher Safety Researcher Safety Personal Protective Equipment->Researcher Safety Safe Handling Procedures->Researcher Safety Emergency Preparedness->Researcher Safety Proper Disposal->Researcher Safety

Caption: A diagram illustrating how understanding this compound's hazards informs all safety protocols to ensure researcher well-being.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Bronopol
Reactant of Route 2
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Bronopol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.